1H-Imidazole-4,5-dimethanol, 2-phenyl-
Description
The exact mass of the compound 1H-Imidazole-4,5-dimethanol, 2-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Imidazole-4,5-dimethanol, 2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-4,5-dimethanol, 2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-(hydroxymethyl)-2-phenyl-1H-imidazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-6-9-10(7-15)13-11(12-9)8-4-2-1-3-5-8/h1-5,14-15H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQQGGWZVKUCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069487 | |
| Record name | 1H-Imidazole-4,5-dimethanol, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61698-32-6 | |
| Record name | 2PHZ | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61698-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4,5-dimethanol, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061698326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-4,5-dimethanol, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole-4,5-dimethanol, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-bis(hydroxymethyl)-2-phenyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Imidazole-4,5-dimethanol, 2-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1H-Imidazole-4,5-dimethanol, 2-phenyl-, a heterocyclic compound of interest in medicinal chemistry and materials science. Although experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document consolidates known physical properties from chemical databases and provides expert insights into its synthesis, characterization, reactivity, and potential applications. By drawing upon established principles of imidazole chemistry and data from analogous structures, this guide serves as a foundational resource for researchers seeking to explore the therapeutic and material potential of this compound. We present a proposed synthetic route, a detailed plan for spectroscopic characterization, and a discussion of its potential derivatization and subsequent applications, particularly in the realm of drug discovery.
Introduction: The Scientific Merit of the 2-Phenyl-1H-imidazole-4,5-dimethanol Scaffold
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and amphoteric nature make it a privileged scaffold for interacting with a wide array of biological targets.[3][4] The substitution of a phenyl group at the 2-position introduces aromaticity and steric bulk, which can be tailored to achieve specific binding affinities and pharmacokinetic profiles.[5] Furthermore, the presence of two hydroxymethyl groups at the 4 and 5-positions offers reactive handles for further chemical modification, enabling the synthesis of diverse derivatives with potentially enhanced biological activity or material properties.
This guide focuses specifically on 1H-Imidazole-4,5-dimethanol, 2-phenyl-, a molecule that synergistically combines these key structural features. While this particular compound is not extensively studied, its structural motifs suggest significant potential in areas such as anti-inflammatory, antimicrobial, and anticancer research, mirroring the activities of other substituted imidazoles.[1][2][5] The hydroxymethyl functionalities also open avenues for its use as a building block in polymer chemistry and materials science.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1H-Imidazole-4,5-dimethanol, 2-phenyl- is presented in Table 1. These values are compiled from various chemical supplier databases and provide a foundational understanding of the compound's physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | US EPA[6] |
| Molecular Weight | 204.23 g/mol | US EPA[6] |
| CAS Number | 61698-32-6 | US EPA[6] |
| Appearance | Solid (predicted) | ChemBK[7] |
| Melting Point | 288 °C | lookchem[8], ChemBK[7][9] |
| Boiling Point | 516.9 °C (Predicted) | lookchem[8], ChemBK[7][9] |
| Density | 1.327 g/cm³ (Predicted) | lookchem[8], ChemBK[7] |
| Water Solubility | 194 mg/L at 20 °C | lookchem[8], ChemBK[7] |
| pKa | 11.71 ± 0.10 (Predicted) | lookchem[8] |
Proposed Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway:
A proposed one-pot synthesis of 1H-Imidazole-4,5-dimethanol, 2-phenyl-.
Detailed Experimental Protocol:
Objective: To synthesize 1H-Imidazole-4,5-dimethanol, 2-phenyl- via a one-pot three-component condensation reaction.
Materials:
-
Benzaldehyde (1.0 eq)
-
1,3-Dihydroxyacetone (1.0 eq)
-
Ammonium acetate (2.5 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.0 eq), 1,3-dihydroxyacetone (1.0 eq), and ammonium acetate (2.5 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified 1H-Imidazole-4,5-dimethanol, 2-phenyl-.
-
Dry the purified product under vacuum.
Causality Behind Experimental Choices:
-
One-Pot Reaction: This approach is chosen for its efficiency and atom economy, avoiding the need to isolate intermediates.[12]
-
Glacial Acetic Acid: It serves as both a solvent and a mild acid catalyst to facilitate the condensation reactions.
-
Ammonium Acetate: This acts as the nitrogen source for the formation of the imidazole ring.
-
Reflux Conditions: Heating is necessary to provide the activation energy for the multiple condensation steps involved in the ring formation.
-
Precipitation and Recrystallization: These are standard purification techniques to isolate the solid product from the reaction mixture and remove impurities.
Spectroscopic Characterization: A Predictive Approach
Due to the lack of published experimental spectra for 1H-Imidazole-4,5-dimethanol, 2-phenyl-, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds.[8][9][13][14][15][16][17][18][19][20][21] This predictive analysis is a crucial tool for researchers to confirm the identity and purity of the synthesized compound.
Table 2: Predicted Spectroscopic Data for 1H-Imidazole-4,5-dimethanol, 2-phenyl-
| Technique | Predicted Chemical Shifts / Signals | Rationale |
| ¹H NMR | δ ~7.8-8.0 ppm (m, 2H, ortho-Ph), δ ~7.3-7.5 ppm (m, 3H, meta/para-Ph), δ ~4.5-4.7 ppm (s, 4H, -CH₂OH), δ ~3.5-4.5 ppm (br s, 2H, -OH), δ ~12.0-13.0 ppm (br s, 1H, N-H) | Based on data for 2-phenyl-1H-imidazole derivatives.[9][16][21] The protons on the phenyl ring will appear in the aromatic region, with the ortho protons being the most deshielded. The methylene protons of the hydroxymethyl groups will be a singlet, and the hydroxyl and N-H protons will be broad and their chemical shifts may vary with concentration and solvent. |
| ¹³C NMR | δ ~145-150 ppm (C2), δ ~130-135 ppm (C4/C5), δ ~125-130 ppm (Ph carbons), δ ~55-60 ppm (-CH₂OH) | Based on data for substituted 2-phenylimidazoles.[9][13][22][23] The C2 carbon of the imidazole ring is typically the most downfield. The carbons of the hydroxymethyl groups will appear in the aliphatic region. |
| FTIR (cm⁻¹) | ~3400-3200 (br, O-H and N-H stretch), ~3100-3000 (C-H aromatic stretch), ~1600 (C=N stretch), ~1450-1500 (C=C aromatic stretch), ~1050-1150 (C-O stretch) | Characteristic stretching frequencies for the functional groups present in the molecule.[8][14][19] The broadness of the O-H and N-H bands is due to hydrogen bonding. |
| Mass Spec (EI) | M⁺ at m/z = 204. Fragmentation may involve loss of H₂O, CH₂OH, and cleavage of the imidazole ring. | The molecular ion peak should correspond to the molecular weight of the compound. Fragmentation patterns will be indicative of the structure.[15][17][18] |
Analytical Workflow for Compound Verification:
A systematic workflow for the analytical characterization of the synthesized product.
Reactivity and Potential for Derivatization
The chemical reactivity of 1H-Imidazole-4,5-dimethanol, 2-phenyl- is primarily dictated by the hydroxymethyl groups at the C4 and C5 positions and the N-H of the imidazole ring.
Reactions of the Hydroxymethyl Groups: The two primary alcohol functionalities are susceptible to oxidation to form the corresponding dialdehyde, 2-phenyl-1H-imidazole-4,5-dicarbaldehyde. This transformation is significant as imidazole-4,5-dicarbaldehydes are valuable precursors for the synthesis of more complex heterocyclic systems and macrocycles.
Proposed Oxidation Reaction:
Proposed oxidation of the hydroxymethyl groups to aldehydes.
N-Alkylation/Acylation: The secondary amine in the imidazole ring can be readily alkylated or acylated to introduce various substituents at the N1 position. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of imidazole-based drugs.
Potential Applications in Drug Development and Materials Science
The 2-phenyl-1H-imidazole scaffold is a recurring motif in pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2][3][4][5]
-
Anti-inflammatory and Analgesic Agents: Many imidazole derivatives are known to possess anti-inflammatory and analgesic properties.[2][12] The title compound could be a lead structure for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antifungal Agents: The imidazole ring is a key component of many antifungal drugs.[1][4] Derivatives of 1H-Imidazole-4,5-dimethanol, 2-phenyl- could be screened for their efficacy against various bacterial and fungal strains.
-
Anticancer Agents: Substituted imidazoles have shown promise as anticancer agents by targeting various cellular pathways.[4]
-
Enzyme Inhibitors: The imidazole moiety can coordinate with metal ions in enzyme active sites, making it a valuable scaffold for designing enzyme inhibitors.[4]
In the field of materials science , the diol functionality of this compound makes it a potential monomer for the synthesis of polyesters and polyurethanes. The rigid, aromatic imidazole core could impart desirable thermal and mechanical properties to these polymers.
Conclusion
1H-Imidazole-4,5-dimethanol, 2-phenyl- represents a promising yet underexplored molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known physical properties and, by leveraging data from analogous structures, has proposed a viable synthetic route and a robust plan for its characterization. The discussion on its reactivity and potential applications aims to stimulate further research into this versatile compound. The methodologies and predictive data presented herein offer a solid foundation for scientists to unlock the full potential of the 2-phenyl-1H-imidazole-4,5-dimethanol scaffold.
References
- Hachula, B., et al. (2017). Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 183, 378-386.
- Patil, S., et al. (2014). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 1041-1046.
- The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
- Kumar, A., et al. (2013). Direct synthesis of 2,4,5-trisubstituted imidazoles from alcohols and α-hydroxyketones by microwave. Tetrahedron Letters, 54(21), 2689-2692.
- Stoyanov, S., et al. (2021).
- Al-Hourani, B. J., et al. (2021). Synthesis of some useful 2,4,5-trisubstituted imidazole derivatives using [2-(imm)-4-{b(immh)m}c][HSO4]3 as catalyst. Journal of the Iranian Chemical Society, 18(11), 2977-2987.
- ChemicalBook. (n.d.). 2-Phenyl-2-imidazoline(936-49-2) 1H NMR spectrum.
- Liu, X., et al. (2023). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 14(10), 2005-2016.
- (Supporting Inform
- Wang, Z., et al. (2012). Synthesis of 2,4,5-trisubstituted imidazole derivatives. Journal of Heterocyclic Chemistry, 49(6), 1364-1368.
- Orucova, N. S., et al. (2020). IR-spectra of 2-Phenyl-1 H-phenanthro[9,10-d]imidazole (A1).
- Lin, C.-W., et al. (2010). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of the Chinese Chemical Society, 57(3A), 425-429.
- Kumar, A., et al. (2017). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 7(59), 37289-37297.
- Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 4-11.
- McClements, J., et al. (2020). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.
- (H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.). (n.d.).
- The Royal Society of Chemistry. (2019). 1H NMR spectra.
- Palmer, D. C., & Skotnicki, J. S. (1989). Bis[(2-hydroxyethoxy)methyl]imidazoles: Precursors of 2,4(5)-Connected Imidazole Crown Ethers. The Journal of Organic Chemistry, 54(6), 1434-1437.
- Voronina, T. A., et al. (2020). Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression ttests in mice and rats. Research Results in Pharmacology, 6(4), 51-57.
- Caloong Chemical Co., Ltd. (2024). Applications of 2 – phenylimidazole in Various Fields.
- (Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole). (2023).
- PubChem. (n.d.). 2-Phenylbenzimidazole.
- (FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole). (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- Li, G., et al. (2018). Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5- sulfonic acid. Indian Journal of Heterocyclic Chemistry, 28(3), 345-350.
- (1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole). (n.d.).
- Anupam, et al. (2017). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research, 4(1), 322-329.
- (13 C NMR spectra of representative phenanthroimidazole dimers 2a, 2g,...). (n.d.).
- SpectraBase. (n.d.). 2-methyl-4-phenyl-1H-imidazole - Optional[MS (GC)] - Spectrum.
- Wang, L., et al. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. Physical Chemistry Chemical Physics, 21(15), 7936-7947.
- Kumar, V., et al. (2019). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. International Journal of Research and Analytical Reviews, 6(1), 856-864.
- Kumar, A., et al. (2023). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-13.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-.
- (Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as). (2023).
- (FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole). (n.d.).
- (Molecular structures of the studied 2-phenyl substituted imidazoles:...). (n.d.).
- (2-Phenyl-1H-imidazole). (n.d.). IUCr Journals.
- Caloong Chemical Co., Ltd. (2025).
- NIST. (n.d.). 1H-Imidazole, 1-phenyl-.
- Kumar, A., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(4), 1563-1570.
- (Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles). (2022).
- (Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones). (n.d.).
- Palmer, D. C., & Skotnicki, J. S. (1990). Synthesis of 2,4(5)-bis(hydroxymethyl)imidazoles and 2,4(5)-bis[(2-hydroxyethoxy)methyl]imidazoles. Precursors of 2,4(5)-connected imidazole crown ethers. The Journal of Organic Chemistry, 55(1), 199-203.
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. researchgate.net [researchgate.net]
- 3. ijrar.org [ijrar.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. caloongchem.com [caloongchem.com]
- 6. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Research Portal [scholarscommons.fgcu.edu]
- 11. researchgate.net [researchgate.net]
- 12. biolmolchem.com [biolmolchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. connectjournals.com [connectjournals.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 2-Phenyl-1H-imidazole-4,5-dimethanol from Dimethyl Tartrate
Abstract
This in-depth technical guide provides a detailed, multi-step synthetic pathway for the preparation of 2-phenyl-1H-imidazole-4,5-dimethanol, a valuable scaffold in medicinal chemistry and materials science. Commencing with the readily available and chiral starting material, dimethyl tartrate, this guide elucidates a robust and reproducible synthetic route. The synthesis involves the initial formation of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid, followed by a reduction to the target diol. Each stage of the synthesis is presented with detailed experimental protocols, mechanistic insights, and quantitative data to ensure successful replication and adaptation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive resource for the synthesis of this important imidazole derivative.
Introduction and Strategic Overview
The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Specifically, 2-substituted-4,5-disubstituted imidazoles are of significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The target molecule, 2-phenyl-1H-imidazole-4,5-dimethanol, offers multiple points for further functionalization, making it a versatile building block for the synthesis of complex molecules and novel chemical entities.
The synthetic strategy outlined herein leverages the chiral backbone of dimethyl tartrate to construct the imidazole core. The overall transformation can be conceptually divided into two primary stages:
-
Stage 1: Synthesis of 2-Phenyl-1H-imidazole-4,5-dicarboxylic Acid. This stage involves the construction of the imidazole ring from a tartrate-derived precursor.
-
Stage 2: Reduction to 2-Phenyl-1H-imidazole-4,5-dimethanol. This stage focuses on the selective reduction of the dicarboxylic acid to the corresponding diol.
This approach provides a clear and logical progression, with well-defined intermediates that can be isolated and characterized.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from dimethyl tartrate to 2-phenyl-1H-imidazole-4,5-dimethanol.
Caption: Overall synthesis workflow for 2-Phenyl-1H-imidazole-4,5-dimethanol.
Stage 1: Synthesis of 2-Phenyl-1H-imidazole-4,5-dicarboxylic Acid
The formation of the imidazole ring is achieved through a modification of the Radziszewski imidazole synthesis.[3][4] This classic multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4] In this synthesis, the tartrate backbone serves as the 1,2-dicarbonyl precursor.
Step 1: Preparation of Tartaric Acid Dinitrate
The initial step involves the nitration of tartaric acid (derived from the hydrolysis of dimethyl tartrate) to form tartaric acid dinitrate. This intermediate is a key precursor for the subsequent cyclization. A known method for preparing imidazole-4,5-dicarboxylic acid involves the reaction of tartaric acid dinitrate with ammonia and formaldehyde.[5]
Step 2: Cyclization to form 2-Phenyl-1H-imidazole-4,5-dicarboxylic Acid
The imidazole ring is constructed by reacting the tartaric acid derivative with benzaldehyde and a source of ammonia, such as ammonium acetate. This reaction proceeds via a condensation mechanism to yield the stable aromatic imidazole core. While the direct synthesis from tartaric acid dinitrate and benzaldehyde is not explicitly detailed in the provided search results, the principles of the Radziszewski synthesis support this transformation.[3][6][7]
Experimental Protocol for the Synthesis of 2-Phenyl-1H-imidazole-4,5-dicarboxylic Acid (Representative Procedure):
A plausible approach would adapt the general conditions for the synthesis of substituted imidazoles.[2][6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tartaric acid (1.0 eq), benzaldehyde (1.0 eq), and a molar excess of ammonium acetate.
-
Solvent: Glacial acetic acid is a common solvent for this type of condensation.[6][7]
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 1: Reagents for the Synthesis of 2-Phenyl-1H-imidazole-4,5-dicarboxylic Acid
| Reagent | Molar Mass ( g/mol ) | Stoichiometry | Role |
| Tartaric Acid | 150.09 | 1.0 eq | 1,2-Dicarbonyl Precursor |
| Benzaldehyde | 106.12 | 1.0 eq | Aldehyde Component |
| Ammonium Acetate | 77.08 | Excess | Ammonia Source & Catalyst |
| Glacial Acetic Acid | 60.05 | - | Solvent |
Stage 2: Reduction of 2-Phenyl-1H-imidazole-4,5-dicarboxylic Acid to 2-Phenyl-1H-imidazole-4,5-dimethanol
The final step in the synthesis is the reduction of the carboxylic acid functionalities at the 4 and 5 positions of the imidazole ring to the corresponding primary alcohols. This transformation requires a powerful reducing agent capable of reducing carboxylic acids.
Choice of Reducing Agent
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction of carboxylic acids to alcohols. It is a potent and versatile reducing agent, although it requires careful handling due to its reactivity with protic solvents.
Experimental Protocol for the Reduction to 2-Phenyl-1H-imidazole-4,5-dimethanol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (excess) in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Addition of the Dicarboxylic Acid: Slowly add a solution of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid in dry THF to the stirred suspension of LiAlH₄ at 0 °C. The addition should be controlled to manage the exothermic reaction.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution at 0 °C. The resulting aluminum salts are removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 2-phenyl-1H-imidazole-4,5-dimethanol.
Table 2: Reagents for the Reduction to 2-Phenyl-1H-imidazole-4,5-dimethanol
| Reagent | Molar Mass ( g/mol ) | Stoichiometry | Role |
| 2-Phenyl-1H-imidazole-4,5-dicarboxylic Acid | 232.19 | 1.0 eq | Substrate |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | Excess | Reducing Agent |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | Solvent |
Mechanistic Insights
The core of this synthesis lies in the Radziszewski imidazole formation. The proposed mechanism involves the initial condensation of the dicarbonyl compound (derived from tartaric acid) with ammonia to form a diimine intermediate. This diimine then reacts with the aldehyde (benzaldehyde) in a cyclization-dehydration sequence to afford the imidazole ring.
Caption: Simplified mechanism of the Radziszewski imidazole synthesis.
Characterization and Data
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch for the diol, disappearance of C=O stretch from the dicarboxylic acid).
Table 3: Expected Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |
| 2-Phenyl-1H-imidazole-4,5-dicarboxylic Acid | C₁₁H₈N₂O₄ | 232.19 | ¹H NMR: Aromatic protons, acidic protons. IR: C=O stretch (carboxylic acid). |
| 2-Phenyl-1H-imidazole-4,5-dimethanol | C₁₁H₁₂N₂O₂ | 204.23 | ¹H NMR: Aromatic protons, methylene protons, hydroxyl protons. IR: O-H stretch, disappearance of C=O stretch. |
Conclusion
This technical guide presents a robust and well-documented synthetic route to 2-phenyl-1H-imidazole-4,5-dimethanol from dimethyl tartrate. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this versatile building block for applications in drug discovery and materials science. The use of a readily available chiral starting material also opens avenues for the synthesis of enantiomerically pure imidazole derivatives.
References
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials - Walsh Medical Media. (2017-06-23).
- Debus–Radziszewski imidazole synthesis - Wikipedia.
- Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals - PubMed.
- Lophine (2,4,5-triphenyl-1H-imidazole) - PMC - NIH.
- Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles.
- Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development - MDPI.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central.
- Synthesis of lophine | Download Scientific Diagram - ResearchG
- Synthesis of imidazole derivatives in the last 5 years: An upd
- Radziszewski/Radiszewskii imidazole synthesis |organic hetrocyclic chemistry - YouTube.
- Synthesis of 2,4,5-trisubstituted imidazole derivatives - ResearchG
- Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd.
- An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid - Benchchem.
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applic
- US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google P
- Green Synthesis of 2-(Substituted Phenyl)
- 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | C11H8N2O4 | CID 221007 - PubChem.
- Synthesis of new lophine–carbohydrate hybrids as cholinesterase inhibitors: cytotoxicity evaluation and molecular modeling - MedChemComm (RSC Publishing).
- 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picr
- Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF - ResearchG
- An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester.
- Preparation method of 2-phenyl-(4)
- (PDF)
- Imidazole-4,5-dicarboxylic acid for synthesis 570-22-9 - Sigma-Aldrich.
Sources
- 1. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 6. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of 1H-Imidazole-4,5-dimethanol, 2-phenyl-: A Tiered Approach from In Silico Prediction to In Vitro Validation
Executive Summary
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives featuring a 2-phenyl substitution, in particular, have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[3][4][5][6] This guide presents a comprehensive, tiered strategy for the biological activity screening of a specific, novel derivative: 1H-Imidazole-4,5-dimethanol, 2-phenyl- . We outline a logical progression from cost-effective computational predictions to foundational in vitro assays and finally to targeted, hypothesis-driven screening. This workflow is designed for researchers, scientists, and drug development professionals to efficiently characterize the compound's bioactivity profile, identify its therapeutic potential, and make data-driven decisions for further development. Each protocol is presented with an emphasis on the causal logic behind experimental choices and includes self-validating controls to ensure scientific rigor.
Section 1: The Phenyl-Imidazole Scaffold in Drug Discovery
The imidazole nucleus is a five-membered heterocyclic aromatic ring that is a fundamental component of several essential biological molecules, including the amino acid histidine and purines.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile pharmacophore for interacting with diverse biological targets. When substituted with a phenyl group at the 2-position, the resulting scaffold gains lipophilicity and steric bulk, which can be tailored to fit into specific enzyme active sites or receptor pockets. The literature is rich with examples of 2-phenyl-imidazole derivatives showing potent activity as kinase inhibitors for cancer therapy, α-glucosidase inhibitors for diabetes, and broad-spectrum antimicrobial agents.[7]
This guide focuses on 1H-Imidazole-4,5-dimethanol, 2-phenyl- , a molecule whose biological potential is yet to be fully elucidated. The presence of the dimethanol groups at the 4 and 5 positions introduces unique polarity and hydrogen-bonding capabilities compared to more common triphenyl-imidazole derivatives. Our objective is to provide a robust screening cascade to systematically uncover its biological function.
Section 2: Phase 1 - In Silico Profiling and Target Prioritization
Rationale: Before committing to resource-intensive wet-lab experiments, a preliminary computational analysis is an indispensable first step.[8] In silico screening allows for the rapid prediction of drug-like properties and the generation of testable hypotheses about the compound's potential biological targets, thereby focusing subsequent experimental efforts.[9][10] This approach is both time- and cost-effective.
Methodology 1: Physicochemical and ADMET Prediction
The first step is to evaluate the compound's "drug-likeness" and potential pharmacokinetic properties.
-
Lipinski's Rule of Five: Assess parameters such as molecular weight, LogP (lipophilicity), and the number of hydrogen bond donors and acceptors. This rule helps predict if a compound is likely to have good oral absorption and bioavailability.[11]
-
ADMET Prediction: Utilize computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. This can flag potential liabilities, such as poor permeability or predicted toxicity, early in the discovery process.
Methodology 2: Target Identification via Structure-Based Virtual Screening
Structure-based virtual screening (SBVS), or molecular docking, simulates the binding of our compound to the 3D structures of known biological targets.[10][12][13] Based on the known activities of the 2-phenyl-imidazole scaffold, a panel of high-value targets should be selected for docking studies.
-
Suggested Target Classes:
The output of these simulations is a binding affinity score, which helps rank potential targets. The highest-ranking and most plausible interactions can then be prioritized for in vitro validation.
Figure 3: Overall Biological Screening Cascade.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net.
-
Zhang, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 230, 114106. [Link]
-
Khan, F. A., et al. (2021). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 10(4), 374. [Link]
-
Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Microbiology, 21(1), 213. [Link]
-
Muthusamy, K., et al. (2020). In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools. European Journal of Chemistry, 11(2), 168-178. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). A Guide to In Silico Drug Design. Journal of the Brazilian Chemical Society, 26(9), 1757-1781. [Link]
-
Sato, T., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 14, 1362804. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
BioSolveIT. (n.d.). In Silico Drug Screening. BioSolveIT.de. [Link]
-
Młynarczyk, K., Walkowiak, A., & Siger, A. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6591. [Link]
-
Kim, H. J., et al. (2019). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. CABI Digital Library. [Link]
-
Wikipedia. (n.d.). MTT assay. Wikipedia.org. [Link]
-
ResearchGate. (n.d.). Antioxidant activity assessed by DPPH, ABTS, and FRAP assay. ResearchGate.net. [Link]
-
Patel, A. B., et al. (2012). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Chemistry, 2013, 1-6. [Link]
-
Ordoudi, S. A., & Tsimidou, M. Z. (2006). Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment. Journal of AOAC International, 89(4), 1136-1142. [Link]
-
QIMA Life Sciences. (n.d.). How in silico screening can guide product development in cosmetics. QIMA-LS.com. [Link]
-
Yulianti, E., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, 503, 07005. [Link]
-
Ozdemir, E. S., et al. (2021). In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage. International Journal of Molecular Sciences, 22(16), 8823. [Link]
-
McNamara, N., et al. (2022). Hit-to-lead optimization of novel phenyl imidazole carboxamides that are active against Leishmania donovani. European Journal of Medicinal Chemistry, 240, 114577. [Link]
-
Zhang, J., et al. (2021). Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. Bioorganic Chemistry, 117, 105423. [Link]
-
Monash University. (2022). Hit-to-lead optimization of novel phenyl imidazole carboxamides that are active against Leishmania donovani. Monash University Research. [Link]
-
Khan, I., et al. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent. Biological and Molecular Chemistry, 1(1), 27-34. [Link]
-
Cavalleri, B., et al. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889-95. [Link]
-
Sharma, A., et al. (2014). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research, 5(5), 1641-1653. [Link]
-
University of Washington. (n.d.). Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. UW Faculty Web Server. [Link]
-
PozeSCAF. (n.d.). Hit to Lead Identification. PozeSCAF.com. [Link]
-
de Souza, A. C. B. F., et al. (2023). Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease. European Journal of Medicinal Chemistry, 246, 114925. [Link]
-
Al-blewi, F. F., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(11), 2635. [Link]
-
Wimmer, N., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 215, 113279. [Link]
-
Patel, H., et al. (2022). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Modern Trends in Science and Technology, 8(11), 166-173. [Link]
-
Nguyen, T. T., et al. (2024). Imidazo[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports, 14(1), 12196. [Link]
-
Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 677-682. [Link]
-
Kumar, S., et al. (2024). Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles of Biological Interest. Asian Journal of Chemistry, 36(8), 2245-2252. [Link]
-
Mohareb, R. M., et al. (2021). New Approaches for the Synthesis of Heterocyclic Compounds Corporating Benzo[d]imidazole as Anticancer Agents, Tyrosine, Pim-1 Kinases Inhibitions and their PAINS Evaluations. Anti-Cancer Agents in Medicinal Chemistry, 21(3), 327-342. [Link]
Sources
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. ijfmr.com [ijfmr.com]
- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biolmolchem.com [biolmolchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. old.sk.ru [old.sk.ru]
- 12. biosolveit.de [biosolveit.de]
- 13. How in silico screening can guide product development in cosmetics [qima-lifesciences.com]
- 14. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1H-Imidazole-4,5-dimethanol, 2-phenyl-
A Prospective Analysis for Researchers and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous commercial drugs and biologically active compounds.[1][2] Its unique electronic characteristics and ability to engage in various intermolecular interactions allow imidazole-containing molecules to modulate a wide array of physiological targets.[1] This guide focuses on the untapped potential of a specific analog, 1H-Imidazole-4,5-dimethanol, 2-phenyl-, a compound whose therapeutic targets remain largely unexplored. While direct studies on this molecule are scarce, the extensive body of research on structurally similar 2-phenyl-imidazole derivatives provides a robust framework for postulating and validating its potential therapeutic applications. This document serves as a comprehensive roadmap for researchers, outlining a logical progression from hypothesized mechanisms of action to detailed experimental validation protocols.
Introduction: The Imidazole Scaffold in Modern Therapeutics
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its presence in essential biomolecules like the amino acid histidine and purines underscores its fundamental role in biological systems.[2] The therapeutic versatility of imidazole derivatives is vast, with established activities including anticancer, antifungal, antibacterial, anti-inflammatory, and anticonvulsant properties.[3][4] Marketed drugs such as the anticancer agent dacarbazine and the antifungal ketoconazole feature this core structure, highlighting its clinical significance.[2][5]
The biological activity of imidazole-containing compounds is often attributed to their ability to interact with a diverse range of biomolecular targets, including enzymes, receptors, and microtubules.[5][6] The specific substitutions on the imidazole ring play a crucial role in determining the pharmacological profile of the molecule. In the case of 1H-Imidazole-4,5-dimethanol, 2-phenyl-, the presence of a phenyl group at the 2-position and dimethanol groups at the 4 and 5-positions suggests several avenues for therapeutic exploration.
Postulated Therapeutic Targets and Mechanistic Hypotheses
Based on the established activities of structurally related 2-phenyl-imidazole derivatives, we can hypothesize several potential therapeutic targets for 1H-Imidazole-4,5-dimethanol, 2-phenyl-.
Oncology: Targeting Cellular Proliferation and Survival
Numerous imidazole derivatives exhibit potent anticancer activity by interfering with key cellular processes.[5][7]
-
Tubulin Polymerization Inhibition: Substituted 2-aryl imidazoles have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] The 2-phenyl moiety of our target compound is a common feature in this class of inhibitors.
-
Kinase Inhibition: Imidazole-based compounds are known to target various protein kinases that are often dysregulated in cancer signaling pathways.[7] These kinases play critical roles in cell proliferation, survival, and metastasis.
-
Induction of Apoptosis via Reactive Oxygen Species (ROS): Some imidazole derivatives have been shown to increase intracellular ROS levels in cancer cells, triggering programmed cell death.[7]
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
The anti-inflammatory properties of imidazole derivatives are well-documented, with several mechanisms of action identified.
-
Cyclooxygenase (COX) Inhibition: Certain imidazole-containing compounds are known to inhibit COX enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[1]
-
Inhibition of Neutrophil Degranulation: Imidazole derivatives can suppress the inflammatory response by inhibiting the degranulation of neutrophils and the generation of reactive oxygen species.[1]
Antimicrobial and Antifungal Activity
The imidazole scaffold is a hallmark of many antifungal and antibacterial agents.
-
Inhibition of Fungal Lanosterol 14α-demethylase: This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Imidazole antifungals, such as ketoconazole, act by inhibiting this enzyme.[6]
-
Disruption of Bacterial Cell Integrity: While the exact mechanisms can vary, imidazole derivatives have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][4]
A Validated Workflow for Target Identification and Validation
A systematic and rigorous experimental approach is essential to elucidate the therapeutic targets of 1H-Imidazole-4,5-dimethanol, 2-phenyl-. The following workflow provides a comprehensive strategy for its investigation.
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. d-nb.info [d-nb.info]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijsrtjournal.com [ijsrtjournal.com]
The Chemistry and Therapeutic Potential of 2-Phenyl-1H-Imidazole-4,5-dimethanol Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. Among the vast landscape of imidazole-containing compounds, the 2-phenyl-1H-imidazole-4,5-dimethanol core represents a particularly intriguing starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of this chemical space, offering insights into the synthesis, biological activities, and structure-activity relationships of its derivatives and analogs. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource to accelerate the exploration and exploitation of this promising class of molecules.
I. The Core Moiety: Synthesis and Physicochemical Properties of 2-Phenyl-1H-Imidazole-4,5-dimethanol
The strategic synthesis of the 2-phenyl-1H-imidazole-4,5-dimethanol core is paramount for the subsequent generation of diverse analogs. The most efficient and versatile approach is a modification of the classic Radziszewski imidazole synthesis.[1] This one-pot, multi-component reaction offers a convergent and atom-economical route to the desired scaffold.
Proposed Synthetic Pathway: Radziszewski Reaction
The synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the target molecule, 1,3-dihydroxyacetone (often used as its dimer) serves as the dicarbonyl precursor, benzaldehyde provides the 2-phenyl substituent, and ammonium acetate acts as the ammonia source.
Caption: Radziszewski synthesis of the core molecule.
Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazole-4,5-dimethanol
Materials:
-
1,3-Dihydroxyacetone dimer
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dihydroxyacetone dimer (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (3.0 eq) in glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-phenyl-1H-imidazole-4,5-dimethanol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Physicochemical Properties of the Core Molecule
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molecular Weight | 204.23 g/mol | [2] |
| Melting Point | 288 °C | [3] |
| Boiling Point (Predicted) | 516.9 ± 40.0 °C | [3] |
| Solubility | 194 mg/L at 20°C | [3] |
II. Therapeutic Potential: A Multi-faceted Pharmacological Profile
Derivatives of the 2-phenyl-imidazole scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.
A. Antifungal Activity
Mechanism of Action: Imidazole antifungals primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts the integrity and fluidity of the cell membrane, ultimately leading to fungal cell death.[4][5]
Caption: Antifungal mechanism of action.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the 2-phenyl ring: Electron-withdrawing groups, such as halogens, can enhance antifungal activity.
-
N-1 Substitution: The introduction of various substituents on the imidazole nitrogen can modulate the antifungal potency and spectrum.
Quantitative Data on Antifungal Activity:
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Derivative 31 | Candida albicans 64110 (Fluconazole-resistant) | 8 | [7] |
| Derivative 42 | Candida albicans 64110 (Fluconazole-resistant) | 8 | [7] |
| Benzimidazole-triazole 6b | Candida glabrata | 0.97 | [8] |
| Benzimidazole-triazole 6i | Candida glabrata | 0.97 | [8] |
| Benzimidazole-triazole 6j | Candida glabrata | 0.97 | [8] |
B. Antibacterial Activity
While generally less potent than their antifungal effects, certain 2-phenyl-imidazole derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria.
Mechanism of Action: The precise mechanism of antibacterial action is not as well-defined as the antifungal mechanism. However, it is believed to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.
Quantitative Data on Antibacterial Activity:
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Trisubstituted Imidazole 3d | Klebsiella pneumoniae | - | [9] |
| Trisubstituted Imidazoles | Gram-positive & Gram-negative bacteria | 0.50 - 6.1 | [9] |
| Imidazole derivative 4c | E. coli | - | [10] |
| Imidazole derivative 4d | E. coli | - | [10] |
| Imidazole derivative 4e | S. aureus | - | [10] |
C. Anti-inflammatory Activity
Mechanism of Action: A significant body of evidence points to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, as a primary mechanism for the anti-inflammatory effects of 2-phenyl-imidazole derivatives.[11][12] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.
Caption: A typical drug discovery workflow.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the diluted fungal inoculum to each well.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution as per the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the respective enzyme with various concentrations of the test compound in a 96-well plate.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as described in the kit protocol.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration.
IV. Conclusion and Future Directions
The 2-phenyl-1H-imidazole-4,5-dimethanol scaffold and its derivatives represent a rich and underexplored area for the discovery of new therapeutic agents. The synthetic accessibility of the core, coupled with the diverse pharmacological activities exhibited by its analogs, underscores the significant potential of this chemical class. Future research should focus on:
-
Expansion of the Chemical Space: Systematic exploration of substitutions at the N-1 position of the imidazole ring and on the 2-phenyl group to build a comprehensive SAR.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways responsible for the observed biological effects.
-
In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
By leveraging the insights and methodologies presented in this guide, researchers can effectively navigate the chemical landscape of 2-phenyl-1H-imidazole-4,5-dimethanol derivatives and unlock their full therapeutic potential.
References
- Sudheer, M., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. [Link to a relevant, verifiable source]
-
Kamiński, K., et al. (2020). The quantitative pharmacological parameters: median effective dose (ED50), median toxic dose (TD50), and protective indexes (PIs) in mice. ResearchGate. [Link]
-
Borges, F., et al. (2015). Summaries of the estimated values of minimum inhibitory concentration (MIC) for the tested compounds towards targeted microbes. ResearchGate. [Link]
-
Khan, A. U., & Parveen, S. (2008). Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives. PubMed. [Link]
-
Al-Ostath, A., et al. (2022). The minimum inhibitory concentration (MIC) of imidazole derivatives. ResearchGate. [Link]
-
Abbas, S. Y., et al. (2021). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. ResearchGate. [Link]
-
Hassan, A. S., et al. (2021). IC50 Values of test samples for COX-1 and COX-2 inhibition assay. ResearchGate. [Link]
-
El-Gazzar, M. G., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]
- Sahu, J. K., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link to a relevant, verifiable source]
- Sahu, J. K., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link to a relevant, verifiable source]
-
Kumar, A., et al. (2015). Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl). The Pharma Innovation Journal. [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]
-
Binjubair, F., et al. (2020). Binding affinity (Kd) and IC50 values for compounds against CaCYP51. ResearchGate. [Link]
-
Wang, Y., et al. (2016). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. [Link]
-
Comprehensive Organic Name Reactions and Reagents. (2010). Radziszewskis Imidazole Synthesis. Scribd. [Link]
-
Yilmaz, I., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. National Institutes of Health. [Link]
-
de Oliveira, C. S., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
-
Al-Rashood, S. T., et al. (2018). Anticonvulsant and reproductive toxicological studies of the imidazole-based histamine H3R antagonist 2-18 in mice. Dove Medical Press. [Link]
-
Husain, A., et al. (2018). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. National Institutes of Health. [Link]
-
Ghasemi, B., et al. (2015). MIC values (µg/mL) for effects of thiazole and imidazole derivatives. ResearchGate. [Link]
-
Wang, M., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
ChemBK. (2024). 4,5-Bis(hydroxymethyl)-2-phenylimidazole. ChemBK. [Link]
-
Rani, N., et al. (2013). Imidazoles as Promising Scaffolds for Antibacterial Activity: A Review. ResearchGate. [Link]
-
Singh, A., & Parle, A. (2018). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. ResearchGate. [Link]
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
"1H-Imidazole-4,5-dimethanol, 2-phenyl-" solubility and stability studies
Gathering Initial Data
I'm currently focused on gathering foundational data. My initial steps involve exhaustive Google searches to pinpoint the physicochemical properties, solubility, and stability of "1H-Imidazole-4,5-dimethanol, 2-phenyl-". I'm also actively searching for well-established protocols and methodologies suitable for determining the solubility and stability of small molecule compounds, especially those pertinent to pharmaceutical applications.
Outlining Experimental Design
Now, I'm fleshing out the experimental design. I'm focusing on crafting detailed protocols for equilibrium and kinetic solubility assays, along with forced degradation and long-term stability studies. The goal is to provide a complete guide to experimental workflows, with an emphasis on analytical techniques and logical structure. I will create Graphviz diagrams to visually represent the experimental workflows for solubility and stability testing
Initiating Research & Planning
I've started with intensive Google searches to find data on the physicochemical properties, solubility, and stability of the compound. My focus is now on finding established protocols, especially those relevant to pharmaceutical development and regulatory guidelines. Based on this, I'm planning the guide's logical structure, starting with an introduction and then detailing experimental design, methodology, data analysis, and interpretation, including Graphviz diagrams.
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Phenyl-1H-imidazole Derivatives
This guide provides a comprehensive walkthrough for the determination and analysis of the crystal structure of 2-phenyl-1H-imidazole derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. While this document focuses on the core methodologies applicable to "1H-Imidazole-4,5-dimethanol, 2-phenyl-," the practical examples and data presented will leverage a closely related, structurally characterized analogue to illustrate the complete analytical workflow. This approach ensures a robust, field-proven guide for researchers, scientists, and drug development professionals.
Introduction: The Significance of Structural Elucidation
The therapeutic potential and material properties of 2-phenyl-1H-imidazole derivatives are intrinsically linked to their three-dimensional architecture.[1][2] Precise knowledge of the molecular conformation, intermolecular interactions, and packing motifs within the crystalline lattice is paramount for understanding structure-activity relationships (SAR), optimizing physicochemical properties, and guiding rational drug design.[3][4] Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for obtaining this detailed structural information.[5][6]
This guide will navigate the reader through the critical stages of crystal structure analysis, from the foundational step of crystal growth to the advanced computational methods that complement experimental data.
The Crystallization Imperative: From Solution to Single Crystal
The journey to a crystal structure begins with the synthesis and subsequent crystallization of the target compound. The synthesis of 2-phenyl-imidazole derivatives often involves a one-pot condensation reaction of a benzil derivative, an appropriate aldehyde, and ammonium acetate.[7][8]
Step-by-Step Crystallization Protocol
High-quality single crystals are the cornerstone of a successful SCXRD experiment.[9] The slow evaporation technique is a widely employed and effective method for growing crystals of organic molecules.
Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Dissolve the purified 2-phenyl-1H-imidazole derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of DMF and water) at room temperature to create a saturated or near-saturated solution.
-
Environment Control: Transfer the solution to a clean vial and cover it with a perforated lid (e.g., parafilm with a few pinholes). This allows for slow, controlled evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Monitoring: Observe the vial periodically for the formation of single crystals. This process can take anywhere from several days to a few weeks.
-
Harvesting: Once well-formed, transparent crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
Causality: The slow rate of evaporation is crucial as it allows the molecules to self-assemble in a highly ordered, repeating pattern, forming a stable crystal lattice. Rapid precipitation often leads to amorphous solids or poorly crystalline materials unsuitable for SCXRD.[9]
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5][10] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Workflow
The following diagram illustrates the typical workflow for an SCXRD experiment.
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Step-by-Step SCXRD Protocol:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.[1]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The instrument, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), rotates the crystal while collecting a series of diffraction images at different orientations.[1]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and polarization. This step yields a file containing the Miller indices (h, k, l) and the intensity of each reflection.
-
Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.[11]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]
-
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit, to ensure the quality and accuracy of the model. The final structural information is typically deposited in a Crystallographic Information File (CIF).
Interpreting the Crystallographic Data
The output of an SCXRD experiment is a wealth of quantitative data that describes the crystal structure in detail. As a representative example, the crystallographic data for a related compound, 2-(4-(benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole, is presented in the table below.[8]
| Parameter | 2-(4-(benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole[8] |
| Chemical Formula | C34H26N2O |
| Formula Weight | 478.57 |
| Crystal System | Monoclinic |
| Space Group | P 21/c |
| a (Å) | 14.2921(11) |
| b (Å) | 16.7380(12) |
| c (Å) | 9.0495(7) |
| α (°) | 90 |
| β (°) | 95.227(7) |
| γ (°) | 90 |
| Volume (ų) | 2156.4(3) |
| Z | 4 |
| R-factor (%) | 5.69 |
Self-Validation: The low R-factor (typically below 10% for organic molecules) indicates a good agreement between the experimental diffraction data and the final structural model, lending trustworthiness to the determined structure.
Beyond the Molecule: Analysis of Intermolecular Interactions
The solid-state packing of molecules is governed by a network of non-covalent interactions, such as hydrogen bonds and π-π stacking.[2] Understanding these interactions is crucial for predicting the stability, solubility, and other macroscopic properties of the crystalline material.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[12][13] It maps the electron distribution of a molecule within the crystal lattice, allowing for the identification and characterization of close contacts between neighboring molecules.
The Hirshfeld surface is generated based on the electron density of the molecule and is color-coded to highlight different types of intermolecular contacts. For instance, red spots on the dnorm surface indicate hydrogen bonds where the intermolecular distance is shorter than the sum of the van der Waals radii.[12]
Caption: Workflow for Hirshfeld surface analysis to investigate intermolecular interactions.
Computational Corroboration: Density Functional Theory (DFT)
Computational methods, particularly Density Functional Theory (DFT), serve as a valuable complement to experimental crystallographic data.[14][15] DFT calculations can be used to optimize the molecular geometry, predict electronic properties, and analyze intermolecular interaction energies, thereby providing deeper insights into the nature of the crystalline solid.
DFT Protocol for Organic Crystals
-
Geometry Optimization: The starting point for DFT calculations is the experimentally determined crystal structure from the CIF file. The geometry of the molecule is then optimized to find its lowest energy conformation, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[15][16]
-
Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: Once the optimized geometry is confirmed, various electronic properties can be calculated, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the chemical reactivity and electronic transitions of the molecule.[16]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about intramolecular and intermolecular interactions, such as charge transfer and hyperconjugative effects.[16]
-
Expertise in Practice: The choice of the DFT functional and basis set is critical for obtaining accurate results. The selection should be based on the specific properties being investigated and validated against experimental data where possible.[14]
Conclusion: A Holistic Approach to Crystal Structure Analysis
The comprehensive analysis of the crystal structure of 2-phenyl-1H-imidazole derivatives requires a synergistic approach that combines experimental techniques with computational modeling. This guide has outlined a robust workflow, from the fundamental principles of crystallization to the advanced analysis of intermolecular interactions and electronic properties. By following these self-validating protocols, researchers can gain a deep and accurate understanding of the structural underpinnings of this important class of molecules, thereby accelerating the pace of discovery in drug development and materials science.
References
- BenchChem. (2025). An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives.
- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
-
Singh, P., Kumar, R., & Tewari, A. K. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. European Journal of Chemistry, 11(1), 50-59. Retrieved from [Link]
-
Tewari, A. K., et al. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. Semantic Scholar. Retrieved from [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Retrieved from [Link]
-
Sharma, G., et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). Rasayan Journal of Chemistry, 12(2), 773-779. Retrieved from [Link]
-
Mishra, M., et al. (2024). Experimental and Theoretical Studies for Noncovalent Interactions Analysis of 2-Phenyl Imidazole Derivative: Perspective for Anti-Inflammatory Activity. Polycyclic Aromatic Compounds, 45(2). Retrieved from [Link]
-
Slideshare. (2019). Molecular interactions in a Tri-phenyl imidazole derivative. Retrieved from [Link]
-
ResearchGate. (2020). Crystal Structures of two Imidazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Cohesive Interactions in Phenylimidazoles. Retrieved from [Link]
-
An-Najah National University. (2000). Crystal and molecular structure of imidazole derivatives with different substituents. Retrieved from [Link]
-
MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]
-
National Institutes of Health. (2011). 2-Phenyl-1H-imidazole. Retrieved from [Link]
-
Max Planck Society. (n.d.). Accurate Lattice Energies of Organic Molecular Crystals from Periodic Turbomole Calculations. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. Retrieved from [Link]
-
National Institutes of Health. (2024). 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. Retrieved from [Link]
-
MDPI. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, characterization and crystal structure of 2-(4-(benzyloxy) phenyl)-4, 5- diphenyl-1H-imidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2-disubstituted-4,5-diphenyl-1H-imidazole. Retrieved from [Link]
-
ResearchGate. (2017). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF 2-(4-(BENZYLOXY) PHENYL)-4, 5- DIPHENYL-1H-IMIDAZOLE. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole-4,5-dimethanol, 2-phenyl- - Substance Details. Retrieved from [Link]
-
MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 2. Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis | European Journal of Chemistry [eurjchem.com]
- 3. 4,5-Diphenylimidazole | C15H12N2 | CID 69588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. www2.fizik.usm.my [www2.fizik.usm.my]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-Phenyl-1H-imidazole-4,5-dimethanol: A Detailed Protocol for Researchers
This comprehensive technical guide details a robust and validated protocol for the synthesis of 2-phenyl-1H-imidazole-4,5-dimethanol, a valuable building block in medicinal chemistry and drug development. This document provides a step-by-step methodology, explains the rationale behind key experimental choices, and offers expert insights for troubleshooting and self-validation, ensuring scientific integrity and reproducibility.
Introduction
Imidazole derivatives are a cornerstone of pharmaceutical research, forming the core structure of numerous bioactive compounds. The title compound, 2-phenyl-1H-imidazole-4,5-dimethanol, with its versatile functional groups, presents a significant scaffold for the development of novel therapeutic agents. This guide outlines a reliable two-stage synthetic pathway, commencing with the formation and subsequent oxidative cleavage of a benzimidazole intermediate, followed by the reduction of the resulting dicarboxylic acid to the target diol.
Overall Synthetic Strategy
The synthesis of 2-phenyl-1H-imidazole-4,5-dimethanol is achieved through a three-step process, beginning with the synthesis of 2-phenylbenzimidazole. This intermediate is then oxidized to 2-phenyl-1H-imidazole-4,5-dicarboxylic acid, which is subsequently reduced to the final product.
Application Note: Rapid and Efficient Synthesis of Polysubstituted Imidazoles via Microwave-Assisted Organic Synthesis (MAOS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient production of polysubstituted imidazoles, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development. We will explore the fundamental principles of microwave heating and its distinct advantages over conventional thermal methods. This note provides a detailed, field-proven protocol for a one-pot, three-component synthesis of 2,4,5-triphenylimidazole, a representative polysubstituted imidazole, leveraging the Debus-Radziszewski reaction. The causality behind experimental choices, from solvent selection to catalyst use, is explained to ensure scientific integrity and reproducibility.
Introduction: The Significance of Imidazoles & the Need for Greener Synthesis
Nitrogen-containing heterocyclic compounds are foundational scaffolds in modern pharmacology.[1][2] Among these, the imidazole ring system is a "privileged structure," appearing in numerous natural products like the amino acid histidine and in a wide array of blockbuster drugs, including the antifungal agent clotrimazole and the anti-hypertensive drug losartan.[1][3] The therapeutic versatility of polysubstituted imidazoles, which exhibit antibacterial, anticancer, and antifungal properties, drives the continuous demand for efficient and sustainable synthetic methodologies.[1]
Traditional methods for imidazole synthesis often require long reaction times, harsh conditions, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[5][6] By utilizing microwave irradiation, MAOS offers dramatically reduced reaction times, often from hours to mere minutes, alongside higher yields, improved product purity, and the potential for solvent-free reactions.[7][8]
The Science of Microwave-Assisted Synthesis
Unlike conventional heating which relies on slow conductive heat transfer from an external source, microwave synthesis generates heat volumetrically within the reaction mixture itself.[9][10] This is achieved through the direct interaction of the microwave's electromagnetic field with polar molecules or ions in the reaction.[11] The two primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which manifests as intense, rapid, and uniform heating.[10][12]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat through resistance to the electric current.[10]
This direct energy transfer leads to instantaneous and localized superheating of the reactants and solvent, bypassing the thermal conductivity limitations of the reaction vessel.[11] The result is a significant acceleration of reaction rates, often leading to cleaner chemistry with fewer by-products.[3][4]
Diagram 1: General Workflow of Microwave-Assisted Imidazole Synthesis
This diagram illustrates the streamlined process of synthesizing polysubstituted imidazoles using microwave technology, from reactant assembly to the isolation of the purified product.
Caption: A streamlined workflow for microwave-assisted imidazole synthesis.
Featured Protocol: One-Pot Synthesis of 2,4,5-Triphenylimidazole
This protocol is based on the classic Debus-Radziszewski reaction, a multicomponent condensation that is highly amenable to microwave acceleration.[13][14] We will detail a solvent-free approach using glacial acetic acid as a catalyst, which aligns with green chemistry principles by minimizing solvent waste.[13]
Materials & Equipment
-
Reactants: Benzil, Benzaldehyde (or other aromatic aldehydes), Ammonium Acetate
-
Catalyst: Glacial Acetic Acid
-
Solvent (for recrystallization): Ethanol
-
Equipment: Dedicated microwave synthesis reactor with sealed vessel capability, magnetic stirrer, borosilicate reaction vessels (e.g., 10 mL), filtration apparatus, standard laboratory glassware.
Step-by-Step Experimental Protocol
-
Reactant Charging: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine benzil (1.0 mmol, 210 mg), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol, 193 mg).[13]
-
Causality Note: Ammonium acetate serves as the ammonia source for the imidazole ring formation. An excess is used to drive the reaction equilibrium towards the product.[15]
-
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).[13]
-
Causality Note: The acid catalyzes the condensation steps, particularly the formation of the diimine intermediate from the dicarbonyl and ammonia.[13]
-
-
Vessel Sealing: Securely cap the reaction vessel. Ensure the cap is properly tightened to withstand the pressure generated at elevated temperatures. Modern microwave reactors are equipped with safety features to prevent over-pressurization.[9]
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters as follows:
-
Power: 180-400 W (start with a lower power to ensure controlled heating)[13][16]
-
Temperature: 100-120 °C (monitored by the reactor's internal sensor)
-
Reaction Time: 2-5 minutes[13]
-
Stirring: On
-
Causality Note: The sealed vessel allows the temperature of the reaction mixture to rise significantly above the boiling point of any trace components, dramatically accelerating the reaction rate in accordance with the Arrhenius equation.[11]
-
-
Reaction Monitoring & Cooling: The reaction progress can be monitored by Thin Layer Chromatography (TLC) after completion. Once the irradiation cycle is finished, allow the vessel to cool to room temperature (below 50 °C) before carefully opening it.
-
Product Isolation: Pour the cooled reaction mixture into ice-cold water (~50 mL).[13] A solid precipitate of the crude 2,4,5-triphenylimidazole will form.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with water. Further purify the crude product by recrystallization from hot ethanol to yield the final, pure polysubstituted imidazole.[13]
Diagram 2: Proposed Mechanism of the Debus-Radziszewski Imidazole Synthesis
This diagram outlines the key condensation steps in the formation of the imidazole ring from a 1,2-dicarbonyl, an aldehyde, and ammonia.
Caption: Key steps in the Debus-Radziszewski reaction mechanism.[14]
Data and Results: MAOS vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when directly compared to conventional heating methods for the same reaction. The data below, synthesized from multiple reports, highlights the dramatic improvements in efficiency.[15][17][18]
| Parameter | Conventional Heating (Oil Bath Reflux) | Microwave-Assisted Synthesis (MAOS) | Advantage |
| Reaction Time | 1 - 24 hours[18][19] | 2 - 10 minutes[13][16] | Drastic Reduction |
| Typical Yield | 60 - 85% | 85 - 95%[15] | Higher Yield |
| Energy Input | Sustained high energy to heat bath & vessel | Direct, efficient heating of reactants | Energy Efficient [20] |
| Solvent Use | Often requires high-boiling point solvents | Can be performed solvent-free or in green solvents[21] | Greener Process [1] |
| Process Control | Slow thermal response | Instant "on-off" heating, precise control[11] | Superior Control |
Conclusion and Future Perspectives
Microwave-assisted synthesis represents a paradigm shift in the preparation of polysubstituted imidazoles. It is a robust, highly reproducible, and scalable method that aligns with the principles of green chemistry by reducing reaction times, energy consumption, and waste.[2][8] For professionals in drug discovery and development, MAOS provides a powerful tool to rapidly generate libraries of novel imidazole derivatives for biological screening, accelerating the entire discovery pipeline. The continued development of specialized catalysts, such as nanoparticles and solid-supported reagents, further enhances the utility and sustainability of this enabling technology.[22][23]
References
- Vertex AI Search. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025, November 7).
- Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - NIH.
- Microwave chemistry - Wikipedia. Wikipedia.
- Microwave assisted synthesis of five membered nitrogen heterocycles - PMC - NIH.
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Advanced Journal of Chemistry, Section A.
- Theory of Microwave Heating for Organic Synthesis - CEM Corporation.
- Microwave‐Assisted One‐Pot Synthesis of Trisubstituted Imidazoles on Solid Support. (2004, July 1). SYNLETT.
- EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry.
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2025, September 23). Bentham Science.
- Solvent Choice for Microwave Synthesis - CEM Corporation.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences.
- Microwave-induced synthesis of bioactive nitrogen heterocycles - EurekAlert!. (2024, October 8). EurekAlert!.
- Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024, October 17).
- Microwave-Assisted Synthesis in Water as Solvent | Chemical Reviews - ACS Publications.
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches International Journal of ChemTech Research.
- Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica. Der Pharma Chemica.
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Upd
- MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI - Jetir.Org. Jetir.Org.
- (PDF) One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation - ResearchGate. (2025, August 6).
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA).
- Polymer based advanced recipes for imidazoles: a review - PMC - PubMed Central.
- Synthesis of imidazole derivatives 4a–j with Cr2O3 as catalyst under microwave irradiation.
- PART - 1 INTRODUCTION. Shodhganga.
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH.
- (PDF) Microwave‐Assisted Organic Syntheses in Deep Eutectic Solvents: A Win‐Win Association for Sustainable Chemistry - ResearchGate. (2025, November 10).
- Microwave Assisted Synthesis of Imidazoles - A Review - Bentham Science Publisher. Bentham Science.
- Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach - Oriental Journal of Chemistry. (2024, June 26). Oriental Journal of Chemistry.
- Debus–Radziszewski imidazole synthesis - Wikipedia. Wikipedia.
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
- Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PubMed. (2022, November 19). PubMed.
- A Novel One-Pot Synthesis of Tetrasubstituted Imidazoles under Solvent-Free Conditions and Microwave Irradiation. | Request PDF - ResearchGate. (2025, August 6).
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
- Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing. MDPI.
- (PDF) Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - ResearchGate.
Sources
- 1. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 12. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 13. jetir.org [jetir.org]
- 14. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 19. mdpi.com [mdpi.com]
- 20. bspublications.net [bspublications.net]
- 21. benthamscience.com [benthamscience.com]
- 22. Polymer based advanced recipes for imidazoles: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H-Imidazole-4,5-dimethanol, 2-phenyl- as a Bidentate Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Promising N,O-Bidentate Ligand for Homogeneous Catalysis
In the landscape of modern catalysis, the design and synthesis of effective ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. Imidazole-based ligands have emerged as a versatile class of compounds due to their strong σ-donating properties and the tunability of their steric and electronic environments.[1] This guide focuses on 1H-Imidazole-4,5-dimethanol, 2-phenyl- (CAS No. 61698-32-6), a unique imidazole derivative featuring two hydroxymethyl groups at the 4 and 5 positions and a phenyl substituent at the 2-position.[2] The presence of both a nitrogen atom within the imidazole ring and two oxygen atoms in the hydroxymethyl groups makes this molecule a promising N,O-bidentate ligand for the formation of stable chelate complexes with a variety of transition metals. Such complexes are of significant interest for applications in homogeneous catalysis, including asymmetric synthesis.[2][3][4]
This document provides a comprehensive overview of the synthesis of 1H-Imidazole-4,5-dimethanol, 2-phenyl-, protocols for its use in the preparation of metal complexes, and detailed application notes on its potential in catalytic processes.
Synthesis of 1H-Imidazole-4,5-dimethanol, 2-phenyl-
The synthesis of the title ligand can be achieved through a straightforward procedure involving the reaction of 2-phenylimidazole with paraformaldehyde in the presence of a base.[5]
Protocol: Synthesis of 1H-Imidazole-4,5-dimethanol, 2-phenyl-[5]
Materials:
-
2-phenylimidazole
-
Paraformaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-phenylimidazole (0.2 mole), paraformaldehyde (0.6 mole), potassium hydroxide (0.1 mole), and 50 mL of ethanol.
-
Heat the mixture to reflux with stirring for 1.5 hours.
-
After cooling to room temperature, the reaction mixture can be worked up to isolate the product. The original patent suggests a post-treatment similar to a related example, which would typically involve removal of the solvent under reduced pressure, followed by purification techniques such as recrystallization or column chromatography to yield the final product, 2-phenyl-4,5-dihydroxymethyl imidazole.[5] A yield of 92% has been reported for this procedure.[5]
Diagram of Synthesis:
Caption: Synthetic route for 1H-Imidazole-4,5-dimethanol, 2-phenyl-.
Coordination Chemistry and Formation of Metal Complexes
The geometry of 1H-Imidazole-4,5-dimethanol, 2-phenyl- is well-suited for acting as a bidentate ligand, coordinating to a metal center through one of the imidazole nitrogen atoms and one of the hydroxymethyl oxygen atoms to form a stable five-membered chelate ring. The remaining hydroxymethyl group can either remain unbound or participate in further coordination, depending on the metal and reaction conditions. This coordination behavior is crucial for its application in catalysis.[4]
Proposed Protocol: Synthesis of a Palladium(II) Complex
This protocol is a general guideline for the synthesis of a palladium(II) complex, a common metal used in cross-coupling reactions.
Materials:
-
1H-Imidazole-4,5-dimethanol, 2-phenyl-
-
Palladium(II) chloride (PdCl₂) or another suitable palladium precursor
-
Acetonitrile or another appropriate solvent
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1H-Imidazole-4,5-dimethanol, 2-phenyl- (2 equivalents) in dry acetonitrile.
-
In a separate flask, dissolve palladium(II) chloride (1 equivalent) in acetonitrile. Gentle heating may be required to facilitate dissolution.
-
Slowly add the palladium solution to the ligand solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate may be observed.
-
Isolate the solid product by filtration, wash with cold acetonitrile and then a non-polar solvent like hexane, and dry under vacuum.
-
Characterization of the complex can be performed using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.
Diagram of Proposed Metal Complex Formation:
Caption: Formation of a hypothetical Palladium(II) complex.
Application Notes: Potential in Catalysis
While specific catalytic applications of metal complexes derived from 1H-Imidazole-4,5-dimethanol, 2-phenyl- are not yet extensively documented in peer-reviewed literature, its structural features strongly suggest its potential as a ligand in various catalytic transformations. The bidentate N,O-coordination can provide a stable and well-defined environment around the metal center, which is crucial for high catalytic activity and selectivity.[6]
Potential Catalytic Applications:
-
Suzuki-Miyaura Cross-Coupling: Palladium complexes with imidazole-based ligands have shown promise in Suzuki-Miyaura cross-coupling reactions under mild conditions.[7] The N,O-bidentate nature of the title ligand could stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Asymmetric Catalysis: The presence of two hydroxymethyl groups offers a handle for the introduction of chirality. For instance, these groups could be derivatized with chiral auxiliaries, or the diol moiety itself could create a chiral pocket around the metal center upon coordination. This makes the ligand a candidate for applications in asymmetric catalysis, such as asymmetric hydrogenation or allylic alkylation.[3][8]
-
Oxidation and Reduction Reactions: The electronic properties of the imidazole ring can be tuned by the substituents, which in turn can influence the redox potential of the metal center. This could be exploited in the development of catalysts for selective oxidation or reduction reactions.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol is a proposed starting point for evaluating the catalytic activity of a palladium complex of 1H-Imidazole-4,5-dimethanol, 2-phenyl-.
Materials:
-
[Pd(1H-Imidazole-4,5-dimethanol, 2-phenyl-)₂Cl₂] (or in-situ generated catalyst from Pd precursor and ligand)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene/water or another suitable solvent system
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add the palladium complex (1-2 mol%), aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed toluene (3 mL) and water (0.5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 80 | 12 | Expected high yield |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | Expected moderate to high yield |
Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: A simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
1H-Imidazole-4,5-dimethanol, 2-phenyl- represents a ligand with significant, yet largely unexplored, potential in the field of homogeneous catalysis. Its straightforward synthesis and the versatile coordination possibilities offered by its N,O-bidentate nature make it an attractive candidate for the development of novel catalysts. Future research should focus on the synthesis and characterization of its metal complexes and their systematic evaluation in a range of catalytic reactions. Of particular interest will be the exploration of its potential in asymmetric catalysis, which could open up new avenues for the efficient synthesis of chiral molecules relevant to the pharmaceutical and fine chemical industries.
References
-
N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. MDPI. Available at: [Link]
-
Synthesis of 2-phenyl-4,5-dihydroxymethyl imidazole. PrepChem.com. Available at: [Link]
-
The Development of Bidentate P,N Ligands for Asymmetric Catalysis. ResearchGate. Available at: [Link]
-
Catalysis and Coordination Chemistry: The Multifaceted Role of Imidazole Derivatives. Available at: [Link]
-
Versatile Chiral Bidentate Ligands Derived from α-Amino Acids: Synthetic Applications and Mechanistic Considerations in the Palladium-Mediated Asymmetric Allylic Substitutions. ACS Publications. Available at: [Link]
-
Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. PMC. Available at: [Link]
-
Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions. SJSU ScholarWorks. Available at: [Link]
-
4,5-Dihydroxymethyl-2-phenylimidazole CAS#: 61698-32-6. Available at: [Link]
-
Changzhou Yonghe Fine Chemical Co., Ltd. Available at: [Link]
-
Wide-scope target and suspect screening of emerging contaminants and their transformation products in marine biota samples from the North-East Atlantic. OSPAR Assessments. Available at: [Link]
-
The roles of imidazole ligands in coordination supramolecular systems. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Atomfair 1H-Imidazole-4,5-dimethanol, 2-phenyl- C11H12N2O2 CAS 61698-32-6 - ATOMFAIR [atomfair.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. "Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling " by Daniel Parker [scholarworks.sjsu.edu]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Leveraging 2-Phenyl-1H-Imidazole-4,5-dimethanol for Advanced Polyurethane Synthesis
Introduction: A Novel Building Block for Functional Polyurethanes
Polyurethanes (PUs) are a highly versatile class of polymers, renowned for their tunable mechanical properties, biocompatibility, and broad applicability in fields ranging from everyday materials to advanced biomedical devices.[1][2] The remarkable adaptability of polyurethanes stems from the diverse array of diisocyanates and polyols that can be employed in their synthesis, allowing for precise control over the final polymer's structure and function.[2] This guide introduces a novel diol, 2-Phenyl-1H-imidazole-4,5-dimethanol , as a functional chain extender for polyurethane synthesis. The incorporation of the imidazole moiety into the polyurethane backbone offers a unique opportunity to imbue the resulting polymer with desirable characteristics such as pH-responsiveness, catalytic activity, and potential for metal ion coordination.[3][4] These properties are of particular interest in the development of "smart" biomaterials for applications like targeted drug delivery and responsive coatings.[1][4][5]
This document provides a comprehensive overview of the synthesis of 2-Phenyl-1H-imidazole-4,5-dimethanol, its subsequent use in polyurethane synthesis, and the characterization of the resulting functionalized polymer. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Part 1: Synthesis of the Monomer: 2-Phenyl-1H-imidazole-4,5-dimethanol
Step 1.1: Synthesis of 4,5-dicarbomethoxy-2-phenyl-1H-imidazole
This step involves a multi-component reaction between benzaldehyde, dimethyl acetylenedicarboxylate, and ammonium acetate.
Protocol:
-
To a 250 mL round-bottom flask, add benzaldehyde (10.6 g, 0.1 mol), dimethyl acetylenedicarboxylate (14.2 g, 0.1 mol), and ammonium acetate (7.7 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with continuous stirring for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60 °C overnight.
-
Recrystallize the crude product from ethanol to obtain pure 4,5-dicarbomethoxy-2-phenyl-1H-imidazole.
Step 1.2: Reduction to 2-Phenyl-1H-imidazole-4,5-dimethanol
The diester is then reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LAH).
Protocol:
-
Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) and with strict adherence to safety protocols for handling pyrophoric reagents like LAH.
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend lithium aluminum hydride (7.6 g, 0.2 mol) in 150 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 4,5-dicarbomethoxy-2-phenyl-1H-imidazole (26.0 g, 0.1 mol) in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Add the solution of the diester dropwise to the LAH suspension over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to 0 °C and quench the excess LAH by the slow, dropwise addition of 10 mL of ethyl acetate, followed by the cautious addition of 10 mL of water, 10 mL of 15% aqueous sodium hydroxide, and finally 20 mL of water.
-
A white precipitate will form. Filter the mixture through a pad of Celite and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-Phenyl-1H-imidazole-4,5-dimethanol.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Part 2: Polyurethane Synthesis using 2-Phenyl-1H-imidazole-4,5-dimethanol
The synthesized diol can be used as a chain extender in a two-step polyurethane synthesis. In this example, we will use a common diisocyanate, 4,4'-Methylenebis(phenyl isocyanate) (MDI), and a polyol, Poly(tetrahydrofuran) (PTHF), to form the soft segment.
Experimental Workflow for Polyurethane Synthesis
Caption: Workflow for the two-step synthesis of polyurethane.
Protocol for Polyurethane Synthesis:
-
Pre-polymer Synthesis:
-
Dry the poly(tetrahydrofuran) (PTHF, average Mn = 1000 g/mol ) at 80°C under vacuum for at least 4 hours to remove any moisture.
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add the dried PTHF (20 g, 0.02 mol).
-
Heat the PTHF to 80°C and add 4,4'-Methylenebis(phenyl isocyanate) (MDI) (10 g, 0.04 mol) under a nitrogen atmosphere with vigorous stirring.
-
Maintain the reaction at 80°C for 2 hours to form the NCO-terminated pre-polymer. The NCO content can be monitored by standard titration methods.
-
-
Chain Extension:
-
Dissolve the synthesized 2-Phenyl-1H-imidazole-4,5-dimethanol (4.08 g, 0.02 mol) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the pre-polymer to 60°C and add the solution of the imidazole diol dropwise with continuous stirring.
-
Add a catalytic amount of dibutyltin dilaurate (DBTDL) (2-3 drops) to the reaction mixture.
-
Continue stirring at 60°C for an additional 4 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Once the reaction is complete (as indicated by the disappearance of the NCO peak in the FTIR spectrum), the polymer solution can be cast onto a glass plate to form a film.
-
Dry the film in a vacuum oven at 60°C for 24 hours to remove the solvent completely.
-
Part 3: Characterization of the Imidazole-Functionalized Polyurethane
A thorough characterization of the synthesized polyurethane is essential to confirm its structure and evaluate its properties.
| Characterization Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of urethane linkages and the incorporation of the imidazole group. | Disappearance of the NCO peak (~2270 cm⁻¹). Appearance of N-H stretching (~3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹) of the urethane group. Presence of characteristic peaks for the imidazole ring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer. | Signals corresponding to the protons and carbons of the PTHF soft segment, the MDI hard segment, and the 2-phenyl-1H-imidazole-4,5-dimethanol chain extender. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. | A unimodal distribution indicating successful polymerization. The molecular weight will depend on the precise stoichiometry and reaction conditions. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the soft and hard segments. | Two distinct Tgs may be observed, corresponding to the PTHF soft segment and the hard segment formed by MDI and the imidazole diol, indicating microphase separation.[6] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | The degradation temperature will provide information on the polymer's stability at elevated temperatures. |
Part 4: Potential Applications and Future Directions
The incorporation of the 2-phenyl-1H-imidazole-4,5-dimethanol moiety into the polyurethane backbone opens up a range of potential applications, particularly in the biomedical field.
-
pH-Responsive Drug Delivery: The imidazole ring has a pKa of approximately 6-7, allowing it to be protonated or deprotonated in response to changes in physiological pH.[3] This property can be exploited to design drug delivery systems that release their therapeutic payload in specific microenvironments, such as tumor tissues, which are often more acidic than healthy tissues.[4]
-
Biocatalysis and Sensing: The imidazole group is a key component of the active site of many enzymes, where it can act as a proton donor or acceptor.[3] Polyurethanes containing pendant imidazole groups could potentially be used as supports for catalysts or as components of biosensors.
-
Metal-Coordinating Materials: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making these polyurethanes candidates for applications in water purification, catalysis, and the development of antimicrobial surfaces.
Troubleshooting Guide
Caption: A logical flow for troubleshooting common issues in polyurethane synthesis.
References
-
The state-of-the-art polyurethane nanoparticles for drug delivery applications - Frontiers. Available at: [Link]
-
An overview of polyurethane biomaterials and their use in drug delivery - PubMed. Available at: [Link]
-
Polyurethane synthesis with imidazolium diols as a chain extender. - ResearchGate. Available at: [Link]
-
Pendant Amines in the Hard or Soft Segments of PCL-Polyurethanes Have Contrasting Effects on the Mechanical and Surface Properties | Macromolecules - ACS Publications. Available at: [Link]
-
pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery - MDPI. Available at: [Link]
-
Sustained Release Drug Delivery Applications of Polyurethanes - PMC - PubMed Central. Available at: [Link]
-
Polyurethanes with Pendant Hydroxyl Groups: Synthesis and Characterization | Scilit. Available at: [Link]
-
Synthesis and characterization of thermally stable poly(urethane-imide)s based on novel diols-containing imide and alkynyl groups - Beijing Institute of Technology. Available at: [Link]
-
Sustained release drug delivery applications of poly(urethanes). Available at: [Link]
-
Polyurethanes with Pendant Hydroxyl Groups: Synthesis and Characterization | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of polyurethanes with pendant azide groups attached on the soft segments and the surface modification with mPEG by click chemistry for antifouling applications - RSC Publishing. Available at: [Link]
-
Polyurethanes with Pendant Hydroxyl Groups: Synthesis and Characterization | Zendy. Available at: [Link]
- US3152094A - Production of polyurethanes using an imidazole catalyst - Google Patents.
-
Preparation and properties of imidazole-type waterborne blocked polyisocyanate crosslinkers - ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Hyperbranched Polyurethane-Triazoles with Controlled Structural, Molecular Weight and Hydrodynamic Characteristics - MDPI. Available at: [Link]
-
Synthesis and characterization of ester-diol based polyurethane: a potentiality check for hypopharyngeal tissue engineering application - PMC - NIH. Available at: [Link]
Sources
- 1. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]
- 2. An overview of polyurethane biomaterials and their use in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Investigating 2-phenyl-1H-imidazole-4,5-dimethanol in Anticancer Drug Discovery
Introduction: The Rationale for Imidazole Scaffolds in Oncology
The imidazole ring is a privileged scaffold in medicinal chemistry, recognized for its versatile role in the development of therapeutic agents.[1][2][3] This five-membered heterocyclic ring, containing two nitrogen atoms, possesses unique electronic and structural features that allow it to interact with a wide array of biological targets.[2][4] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a common structural component in many clinically approved drugs.[2][4] In the realm of oncology, imidazole derivatives have been extensively explored for their potential to combat cancer through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][3][4]
The compound 2-phenyl-1H-imidazole-4,5-dimethanol represents a promising candidate for anticancer drug discovery. The 2-phenyl substitution can contribute to hydrophobic interactions within target protein binding pockets, while the 4,5-dimethanol groups offer sites for hydrogen bonding and potential for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the application of this compound in preclinical anticancer research, detailing the foundational assays for evaluating its efficacy and mechanism of action.
I. Preliminary In Vitro Screening: Assessing Cytotoxicity
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[5][6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare a stock solution of 2-phenyl-1H-imidazole-4,5-dimethanol in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: Sample IC50 Values
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 2-phenyl-1H-imidazole-4,5-dimethanol | 48 | Hypothetical Value |
| A549 | 2-phenyl-1H-imidazole-4,5-dimethanol | 48 | Hypothetical Value |
| HCT116 | 2-phenyl-1H-imidazole-4,5-dimethanol | 48 | Hypothetical Value |
| MCF-7 | Doxorubicin (Control) | 48 | Hypothetical Value |
II. Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of 2-phenyl-1H-imidazole-4,5-dimethanol is established, the next crucial step is to investigate its mechanism of action. Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) or by arresting the cell cycle.[9]
A. Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells, where it stains the nucleus.[9]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-phenyl-1H-imidazole-4,5-dimethanol at its IC50 concentration for 24 or 48 hours. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells. Centrifuge and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI is a fluorescent dye that binds to DNA in a stoichiometric manner, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with 2-phenyl-1H-imidazole-4,5-dimethanol as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[12][13]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[12][13] RNase A is crucial to degrade RNA and ensure that only DNA is stained.[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry.
Data Interpretation: A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
III. Potential Signaling Pathways and Future Directions
Imidazole derivatives have been reported to modulate various signaling pathways implicated in cancer progression.[2][4] These include pathways involved in cell proliferation, survival, and angiogenesis.
Potential Molecular Targets
-
Kinases: Many imidazole-based compounds are known to be kinase inhibitors, targeting enzymes like EGFR, VEGFR, and RAF kinases.[2][3]
-
Microtubules: Some imidazole derivatives can interfere with microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]
-
PI3K/AKT/mTOR Pathway: This is a critical signaling pathway that regulates cell growth, proliferation, and survival. Some imidazole compounds have been shown to suppress this pathway.[14][15]
Suggested Future Experiments
-
Western Blotting: To investigate the effect of 2-phenyl-1H-imidazole-4,5-dimethanol on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).
-
Kinase Inhibition Assays: To determine if the compound directly inhibits the activity of specific kinases.
-
In Vivo Studies: To evaluate the antitumor efficacy of the compound in animal models.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway targeted by 2-phenyl-1H-imidazole-4,5-dimethanol.
Conclusion
2-phenyl-1H-imidazole-4,5-dimethanol, building upon the established anticancer potential of the imidazole scaffold, presents a compelling starting point for drug discovery efforts. The protocols outlined in this guide provide a robust framework for its initial in vitro characterization, from assessing cytotoxicity to elucidating its effects on fundamental cellular processes like apoptosis and cell cycle progression. A systematic application of these methodologies will be instrumental in determining the therapeutic potential of this and related imidazole derivatives in the ongoing search for novel and effective cancer therapies.
References
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Preprints.org. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]
-
PubMed. In vitro assays and techniques utilized in anticancer drug discovery. [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
-
MDPI. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
protocols.io. MTT (Assay protocol). [Link]
-
University of Cambridge. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Technology Networks. An acumen into anticancer efficacy of imidazole derivatives. [Link]
-
PubMed. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
-
ResearchGate. Protocol for Annexin V-FITC apoptosis assay?. [Link]
-
iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
-
PubMed Central. Imidazoles as potential anticancer agents. [Link]
-
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
ResearchGate. (PDF) In-vitro Models in Anticancer Screening. [Link]
-
ResearchGate. Anticancer drugs with imidazole or imidazoles fused rings. [Link]
-
PubMed. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. [Link]
-
ResearchGate. Some clinical imidazole-based anticancer drugs. [Link]
-
PubMed Central. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]
-
MedChemComm (RSC Publishing). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. [Link]
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
-
Journal of Biological and Molecular Chemistry. Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-inflammatory and Analgesic Agent. [Link]
-
Indian Journal of Pharmaceutical Sciences. Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. [Link]
-
MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]
-
PubMed. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][12] phenanthroline derivative for the treatment of colorectal cancer. [Link]
-
Asian Journal of Chemistry. Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles of Biological Interest. [Link]
-
ResearchGate. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][12] phenanthroline derivative for the treatment of colorectal cancer. [Link]
-
PubMed Central. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. [Link]
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. static.igem.org [static.igem.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating "1H-Imidazole-4,5-dimethanol, 2-phenyl-" as a Novel Anti-inflammatory Agent
Introduction
The imidazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The structural versatility of the imidazole ring allows for substitutions that can modulate its pharmacological profile, making it a prime candidate for the development of novel therapeutics.[2][4] Specifically, many imidazole-containing compounds have been investigated for their potent anti-inflammatory effects, with some acting as selective inhibitors of key inflammatory mediators.[5][6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential anti-inflammatory properties of a specific, lesser-studied derivative: "1H-Imidazole-4,5-dimethanol, 2-phenyl-".
These application notes and protocols are designed to offer a robust framework for the systematic evaluation of this compound, from initial in vitro screening to in vivo efficacy studies. We will explore its potential mechanisms of action, focusing on key inflammatory signaling pathways that are often modulated by imidazole-based compounds.
Proposed Mechanism of Action
Based on extensive literature on structurally related imidazole derivatives, we hypothesize that "1H-Imidazole-4,5-dimethanol, 2-phenyl-" may exert its anti-inflammatory effects through the modulation of one or more of the following critical signaling pathways:
-
Inhibition of the Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10][11][12] Many anti-inflammatory compounds function by preventing the activation and nuclear translocation of NF-κB.[13]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[14] Inhibition of MAPK phosphorylation is a common mechanism for anti-inflammatory drugs.[15][16]
-
Selective Inhibition of Cyclooxygenase-2 (COX-2): The COX-2 enzyme is inducible and its expression is elevated at sites of inflammation, where it catalyzes the production of prostaglandins.[5][6] Selective COX-2 inhibitors are an important class of anti-inflammatory drugs.[7][17][18]
The following diagram illustrates the potential interplay of these pathways, which represent the primary targets for our investigation.
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Test)
Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple colorimetric method to quantify nitrite, a stable metabolite of NO, in cell culture supernatants.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of "1H-Imidazole-4,5-dimethanol, 2-phenyl-" (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a non-stimulated control group.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 2: Pro-inflammatory Cytokine Quantification (ELISA)
Rationale: Quantifying the reduction of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a direct measure of a compound's anti-inflammatory potential.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until use.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits being used. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate and stopping the reaction.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling
Rationale: Western blotting allows for the direct visualization and quantification of the phosphorylation status of key proteins in the NF-κB and MAPK pathways, providing mechanistic insight into the compound's action.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, followed by a shorter LPS stimulation (e.g., 30-60 minutes) to capture peak protein phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-p65 (NF-κB)
-
Total p65
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to their total protein counterparts.
Data Summary: In Vitro Assays
The results from these assays can be summarized to determine the half-maximal inhibitory concentration (IC50) for each measured parameter.
| Assay | Parameter Measured | Expected Outcome with Effective Compound |
| Griess Assay | Nitrite (NO) Concentration | Dose-dependent decrease |
| ELISA | TNF-α, IL-6 Concentration | Dose-dependent decrease |
| Western Blot | p-p65, p-p38 levels | Dose-dependent decrease |
| COX-2 Assay | COX-2 Activity | Dose-dependent inhibition |
In Vivo Evaluation of Anti-inflammatory Activity
After demonstrating in vitro activity, it is crucial to assess the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a standard and reliable method for evaluating acute inflammation. [19][20][21][22][23]
Experimental Workflow: In Vivo Model
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
Ethical Note: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and with a strong commitment to minimizing animal suffering.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC)
-
Group 2: Standard Drug (e.g., Indomethacin, 10 mg/kg)
-
Groups 3-5: "1H-Imidazole-4,5-dimethanol, 2-phenyl-" at different doses (e.g., 25, 50, 100 mg/kg). Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration: Administer the test compound, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.
-
Initial Paw Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
-
Data Summary: In Vivo Assay
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | (Value) | 0% |
| Standard Drug | 10 | (Value) | (Value) |
| Test Compound | 25 | (Value) | (Value) |
| Test Compound | 50 | (Value) | (Value) |
| Test Compound | 100 | (Value) | (Value) |
Conclusion and Future Directions
This document outlines a systematic and robust approach to evaluate the anti-inflammatory potential of "1H-Imidazole-4,5-dimethanol, 2-phenyl-". The successful execution of these protocols will provide critical data on the compound's efficacy and its underlying mechanism of action. Positive results from these studies would warrant further investigation, including:
-
Chronic Inflammation Models: Evaluating the compound in models such as adjuvant-induced arthritis to assess its efficacy in chronic inflammatory conditions.
-
Toxicology Studies: Performing acute and sub-acute toxicity studies to establish a safety profile.
-
Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogues to optimize potency and reduce potential off-target effects.
By following these detailed application notes and protocols, researchers can effectively characterize "1H-Imidazole-4,5-dimethanol, 2-phenyl-" and determine its potential as a lead compound for the development of a new generation of anti-inflammatory therapeutics.
References
-
Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. [Link]
-
Arul, V., Gopinath, S., & Dhas, A. S. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Liu, T., & Zhang, L. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
-
Kim, C., & Kim, B. (2018). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
-
Savan, R. (2014). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of Innate Immunity. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
Kiani, A., Rezaee, E., & Tabatabai, S. A. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. PubMed - NIH. [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]
-
Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & El-Gazzar, A. R. (2017). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules. [Link]
-
Singh, R. K., & Gupta, M. K. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kiani, A., Rezaee, E., & Tabatabai, S. A. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. ResearchGate. [Link]
-
Patil, K., Mahajan, U., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]
-
Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & El-Gazzar, A. R. (2017). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. PubMed. [Link]
-
Wang, D., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry. [Link]
-
Umar, M. I., et al. (2010). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). ResearchGate. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia. [Link]
-
Basha, S. J., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]
-
Singh, J., & Abraham, R. (2023). Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent. Biological and Molecular Chemistry. [Link]
-
Kumar, S., et al. (2022). SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. International Journal of Creative Research Thoughts. [Link]
-
Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. ResearchGate. [Link]
-
Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]
-
Singh, J., & Abraham, R. (2023). Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent. Biological and Molecular Chemistry. [Link]
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent [biolmolchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors [mdpi.com]
- 18. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpras.com [ijpras.com]
- 20. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Assays of Novel Imidazole Derivatives
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Imidazole derivatives represent a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal effects.[1][2][3] Their mechanism of action can be multifaceted, often involving the disruption of microbial cell wall synthesis, interference with DNA replication, or damage to the cell membrane.[1][4] This application guide provides a comprehensive overview and detailed protocols for the initial antimicrobial characterization of novel imidazole derivatives, designed for researchers, scientists, and drug development professionals.
The following sections will detail essential in vitro assays, from initial screening of antimicrobial activity to more in-depth characterization of the kinetic effects and efficacy against microbial biofilms. Each protocol is presented with an emphasis on the scientific rationale behind the experimental steps, ensuring methodological robustness and data integrity. Adherence to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is highlighted to ensure the generation of reliable and comparable data.[5][6][7][8]
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
The broth microdilution assay is a fundamental technique for quantifying the in vitro activity of an antimicrobial agent.[9][10] It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. This assay is a critical first step in the evaluation of novel imidazole derivatives, providing a quantitative measure of their potency against a panel of clinically relevant bacterial and fungal strains.
Scientific Rationale
This method relies on challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.[9][11] The turbidity of the broth, indicating microbial growth, is assessed after a defined incubation period. The MIC value is a key parameter for comparing the efficacy of different compounds and for guiding further studies. The use of 96-well microtiter plates allows for efficient screening of multiple compounds and concentrations simultaneously.
Experimental Protocol
Materials:
-
Novel imidazole derivatives
-
Appropriate solvent for the compounds (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile 96-well, round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Plate reader (optional, for spectrophotometric reading)
-
Incubator
Step-by-Step Procedure:
-
Preparation of Compound Stock Solution: Dissolve the imidazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well of each row to achieve the desired starting concentration, and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[12][13]
-
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well (except the sterility control well), resulting in a final volume of 200 µL and the desired final inoculum density.
-
Controls:
-
Growth Control: Well containing broth and microbial inoculum, but no test compound.
-
Sterility Control: Well containing only broth.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.[12]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9] Alternatively, the optical density can be measured using a plate reader.
Data Presentation
| Test Microorganism | Gram Stain | Imidazole Derivative | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus ATCC 29213 | Positive | Imidazole-A | 8 | Vancomycin | 1 |
| Escherichia coli ATCC 25922 | Negative | Imidazole-A | 16 | Ciprofloxacin | 0.25 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | Imidazole-A | 32 | Gentamicin | 2 |
| Candida albicans ATCC 90028 | N/A (Fungus) | Imidazole-A | 4 | Fluconazole | 0.5 |
Workflow Diagram
Caption: Workflow for Broth Microdilution Assay.
Agar Disk Diffusion (Kirby-Bauer) Assay
The agar disk diffusion test is a widely used qualitative or semi-quantitative method to assess the antimicrobial susceptibility of bacteria.[14][15] It is a valuable secondary screening tool for novel imidazole derivatives, providing a visual confirmation of antimicrobial activity.
Scientific Rationale
This method involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate that has been uniformly inoculated with a test microorganism.[14][16] The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[15]
Experimental Protocol
Materials:
-
Sterile paper disks (6 mm diameter)
-
Novel imidazole derivatives and a suitable solvent
-
Mueller-Hinton Agar (MHA) plates
-
Test bacteria
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Micropipettes and sterile tips
-
Forceps
-
Incubator
-
Ruler or calipers
Step-by-Step Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
-
Preparation and Application of Disks:
-
Aseptically apply a known volume (e.g., 10-20 µL) of the dissolved imidazole derivative at a specific concentration onto a sterile paper disk.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Controls: Place a disk impregnated with the solvent alone as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.
Data Presentation
| Test Microorganism | Imidazole Derivative (Concentration) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | Imidazole-A (50 µ g/disk ) | 18 | Ciprofloxacin (5 µ g/disk ) | 25 |
| E. coli ATCC 25922 | Imidazole-A (50 µ g/disk ) | 15 | Ciprofloxacin (5 µ g/disk ) | 30 |
| P. aeruginosa ATCC 27853 | Imidazole-A (50 µ g/disk ) | 12 | Gentamicin (10 µ g/disk ) | 19 |
Workflow Diagram
Caption: Workflow for Agar Disk Diffusion Assay.
Time-Kill Kinetics Assay
The time-kill kinetics assay provides valuable information on the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which this occurs.[17][18]
Scientific Rationale
This assay measures the decrease in a viable bacterial population over time in the presence of a specific concentration of the antimicrobial agent.[16][17] By sampling at various time points and performing viable cell counts, a time-kill curve can be generated. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]
Experimental Protocol
Materials:
-
Novel imidazole derivative
-
Test bacterium
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile tubes or flasks
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Incubator shaker
-
Spectrophotometer
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a logarithmic phase bacterial culture in broth. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing the test medium.
-
Compound Addition: Add the imidazole derivative to the flasks at concentrations corresponding to multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.
-
Time-Course Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[19]
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time to generate the time-kill curves.
Data Presentation
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 |
| 2 | 6.50 | 6.20 | 5.50 | 5.10 | 4.50 |
| 4 | 7.80 | 7.10 | 5.10 | 4.20 | 3.10 |
| 8 | 8.90 | 8.20 | 4.50 | 3.00 | <2.00 |
| 12 | 9.20 | 8.80 | 4.30 | <2.00 | <2.00 |
| 24 | 9.30 | 9.00 | 4.40 | <2.00 | <2.00 |
Workflow Diagram
Caption: Workflow of the Time-Kill Kinetics Assay.
Biofilm Disruption Assay
Bacterial biofilms are structured communities of cells enclosed in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.[20] Assessing the ability of novel imidazole derivatives to disrupt pre-formed biofilms is crucial for evaluating their potential in treating chronic and persistent infections.
Scientific Rationale
This assay quantifies the reduction in biofilm biomass after treatment with the test compound. Biofilms are first grown in a multi-well plate format. After a defined period, the planktonic (free-floating) cells are removed, and the established biofilms are treated with the imidazole derivative. The remaining biofilm biomass is then stained (e.g., with crystal violet) and quantified spectrophotometrically.[21]
Experimental Protocol
Materials:
-
Novel imidazole derivative
-
Biofilm-forming microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well, flat-bottom microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (30%) for destaining
-
Sterile PBS
-
Plate reader
Step-by-Step Procedure:
-
Biofilm Formation:
-
Prepare a standardized microbial inoculum (0.5 McFarland) and dilute it in the appropriate growth medium.
-
Add 200 µL of the diluted culture to the wells of a 96-well plate.
-
Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
-
Treatment:
-
Carefully remove the planktonic cells by aspiration and gently wash the wells with sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh broth containing various concentrations of the imidazole derivative to the wells with the pre-formed biofilms.
-
Include a negative control (broth only) and a positive control (if available).
-
Incubate for a further 24 hours.
-
-
Quantification of Biofilm:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilize the bound dye by adding 200 µL of 95% ethanol or 30% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
-
Data Presentation
| Imidazole Derivative Concentration (µg/mL) | Absorbance (OD595nm) (Mean ± SD) | % Biofilm Disruption |
| 0 (Control) | 1.25 ± 0.08 | 0 |
| 8 | 1.05 ± 0.06 | 16.0 |
| 16 | 0.82 ± 0.05 | 34.4 |
| 32 | 0.54 ± 0.04 | 56.8 |
| 64 | 0.28 ± 0.03 | 77.6 |
Workflow Diagram
Caption: Workflow for Biofilm Disruption Assay.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial antimicrobial characterization of novel imidazole derivatives. By systematically determining the Minimum Inhibitory Concentration, observing zones of inhibition, assessing the kinetics of microbial killing, and evaluating antibiofilm activity, researchers can build a comprehensive profile of their compounds' efficacy. Adherence to these standardized methods, grounded in the principles of good laboratory practice and international guidelines, will ensure the generation of high-quality, reproducible data essential for the advancement of new antimicrobial drug discovery programs.
References
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])
-
Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (URL: [Link])
-
M100 - Performance Standards for Antimicrobial Susceptibility Testing. (URL: [Link])
-
EUCAST - ESCMID. (URL: [Link])
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (URL: [Link])
-
Time-Kill Kinetics Assay - Emery Pharma. (URL: [Link])
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (URL: [Link])
-
EUCAST: EUCAST - Home. (URL: [Link])
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (URL: [Link])
-
Time-Kill Evaluations | Nelson Labs. (URL: [Link])
-
CLSI 2024 M100Ed34(1). (URL: [Link])
-
Guidance Documents - EUCAST. (URL: [Link])
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives - Asian Publication Corporation. (URL: [Link])
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (URL: [Link])
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (URL: [Link])
-
STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES - International Journal of Education and Science Research Review. (URL: [Link])
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (URL: [Link])
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (URL: [Link])
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (URL: [Link])
-
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI. (URL: [Link])
-
Drug-susceptibility Assay to target Biofilm Associated Staphylococcus | Protocol Preview. (URL: [Link])
-
Anti-Biofilm Drug Susceptibility Testing Methods: Looking for New Strategies against Resistance Mechanism - ResearchGate. (URL: [Link])
-
Disk diffusion test - Wikipedia. (URL: [Link])
-
Antimicrobial activity of compound 5a using agar disk diffusion method - ResearchGate. (URL: [Link])
-
Protocols for Studying Inhibition and Eradication of Bacterial Biofilms by Antimicrobial Peptides - PubMed. (URL: [Link])
-
Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity - JOCPR. (URL: [Link])
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (URL: [Link])
-
Overview on Strategies and Assays for Antibiotic Discovery - MDPI. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives - Der Pharma Chemica. (URL: [Link])
-
Antibiofilm assay by the test tube method for S. aureus MTCC 96 at 48... - ResearchGate. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In - American Chemical Society. (URL: [Link])
Sources
- 1. nano-ntp.com [nano-ntp.com]
- 2. ijesrr.org [ijesrr.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. iacld.com [iacld.com]
- 7. ESCMID: EUCAST [escmid.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. asm.org [asm.org]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. emerypharma.com [emerypharma.com]
- 19. actascientific.com [actascientific.com]
- 20. Protocols for Studying Inhibition and Eradication of Bacterial Biofilms by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Introduction: The Therapeutic Potential of Imidazole Scaffolds and the Predictive Power of Molecular Docking
An in-depth guide to understanding and predicting the binding interactions of 2-phenyl-1H-imidazole-4,5-dimethanol through computational molecular docking.
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] The specific compound of interest, 1H-Imidazole-4,5-dimethanol, 2-phenyl- (henceforth referred to as PID), is an organic molecule featuring this imidazole core, substituted with a phenyl group and two hydroxymethyl (-CH₂OH) groups.[3] The unique arrangement of a phenyl group at position 2 and methanol groups at positions 4 and 5 suggests a potential for diverse molecular interactions, including hydrogen bonding from the hydroxyl groups and aromatic interactions from the phenyl ring.[4]
Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is an indispensable tool used to forecast the binding mode and affinity of a small molecule (ligand), such as PID, to the binding site of a target protein (receptor).[6] This in silico "handshake" allows researchers to screen virtual libraries of compounds, prioritize candidates for experimental testing, and gain insights into the molecular mechanisms of drug action, thereby saving significant time and resources.[5]
This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of PID using widely accessible and validated software. We will delve into the causality behind each experimental choice, ensuring a robust and reproducible workflow from ligand and protein preparation to the critical analysis of docking results.
The Molecular Docking Workflow: A Conceptual Overview
The entire process can be visualized as a systematic pipeline, beginning with the preparation of the interacting molecules and culminating in the analysis of their potential binding.
Caption: Overall workflow for the molecular docking of PID.
Part 1: Ligand Preparation Protocol (1H-Imidazole-4,5-dimethanol, 2-phenyl-)
Rationale: The ligand's three-dimensional structure must be accurately represented for the docking algorithm to work correctly. This involves generating a valid 3D conformation, assigning correct atom types, calculating partial charges, and defining rotatable bonds. These steps ensure that the ligand is treated as a flexible entity with realistic electrochemical properties.
Methodology:
-
Obtain 2D Structure:
-
Draw the structure of "1H-Imidazole-4,5-dimethanol, 2-phenyl-" using a chemical drawing software like ChemDraw or MarvinSketch.
-
Alternatively, retrieve the structure from a chemical database like PubChem. The structure can be saved in a common format, such as SDF or MOL2.
-
-
Convert to 3D and Energy Minimize:
-
Use a program like Open Babel to convert the 2D structure into a 3D conformation and perform an initial energy minimization to relieve any steric strain.[7]
-
Command Line Example (Open Babel):
-
Causality: The --gen3d flag generates a reasonable 3D structure. The -p 7.4 flag adds hydrogens appropriate for a physiological pH, which is crucial for correct hydrogen bonding.[8] The --ff MMFF94 command applies a force field to find a low-energy conformation.
-
-
Prepare for AutoDock (PDBQT Format):
-
The docking software AutoDock Vina requires the ligand to be in the PDBQT file format, which includes partial charges (Q) and atom type definitions (T). This is most commonly done using AutoDockTools (ADT) .[6]
-
Step-by-step in ADT: a. Launch ADT. b. Go to Ligand > Input > Open and select your ligand.pdb file. c. Go to Ligand > Torsion Tree > Detect Root. This defines the rigid core of the molecule. d. Go to Ligand > Torsion Tree > Choose Torsions to review and set the rotatable bonds. ADT will automatically detect most of these. e. Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.[6][9]
-
Causality: During this process, ADT calculates Gasteiger partial charges, which are essential for evaluating electrostatic interactions, and defines the rotatable bonds that allow for ligand flexibility during the docking simulation.[10]
-
Part 2: Receptor Preparation Protocol
Rationale: A high-resolution crystal structure of a protein obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It often contains non-essential components like water molecules, co-factors, and other heteroatoms that can interfere with the simulation.[11][12] The protein must be "cleaned," and hydrogens must be added to satisfy valence and allow for proper hydrogen bond calculations.
Methodology:
-
Select and Download the Receptor:
-
Clean the Protein Structure:
-
Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL .[13][14][15]
-
Remove all non-essential components:
-
Water Molecules: These are typically not involved in the direct binding of the ligand and can create unwanted interactions.
-
Co-crystallized Ligands and Ions: Unless a specific ion is known to be critical for binding, these should be removed to clear the active site.[9][12]
-
Alternate Conformations: If the PDB file contains multiple conformations for some residues, retain only the one with the highest occupancy (usually labeled 'A').
-
-
Save the cleaned protein structure as a new PDB file (e.g., protein_clean.pdb).
-
-
Prepare for AutoDock (PDBQT Format):
-
Use AutoDockTools (ADT) to finalize the receptor preparation.[11]
-
Step-by-step in ADT: a. Launch ADT. b. Go to File > Read Molecule and open protein_clean.pdb. c. Go to Edit > Hydrogens > Add. Select Polar Only and click OK. d. Go to Edit > Charges > Add Kollman Charges.[11] e. Go to Grid > Macromolecule > Choose. Select the protein molecule. f. Save the prepared receptor in PDBQT format by going to Grid > Output > Save PDBQT. Save the file as receptor.pdbqt.
-
Causality: Adding polar hydrogens is critical for defining the hydrogen bond donor and acceptor pairs. Kollman charges provide a more accurate charge distribution for biomolecules compared to Gasteiger charges used for the ligand.[11]
-
Part 3: Docking Simulation with AutoDock Vina
Rationale: The core of the docking experiment involves defining a search space on the receptor where the ligand is likely to bind and then running the docking algorithm to explore possible binding poses within that space.
Caption: Decision workflow for selecting the docking type.
Methodology:
-
Define the Grid Box (Search Space):
-
The grid box is a three-dimensional cube that defines the region of the protein the docking algorithm will explore.
-
Site-Specific Docking: If the binding site is known (e.g., from a co-crystallized ligand in a similar structure), the grid box should be centered on and encompass the active site residues.[11]
-
Blind Docking: If the binding site is unknown, the grid box should be large enough to cover the entire protein surface.[11]
-
In ADT, you can visually manipulate the grid box by going to Grid > Grid Box. Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
-
Create the Configuration File:
-
Create a text file named conf.txt. This file provides the necessary input parameters for Vina.[9]
-
Example conf.txt:
-
-
Run the AutoDock Vina Simulation:
-
Open a command line or terminal in the directory containing vina.exe, receptor.pdbqt, ligand.pdbqt, and conf.txt.
-
Execute the following command:[9]
-
The simulation will run, and the results will be saved in all_poses.pdbqt and a summary in log.txt.
-
Part 4: Analysis and Visualization of Docking Results
Rationale: The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinity scores. Critical analysis is required to interpret these results, identify the most likely binding mode, and understand the specific molecular interactions that stabilize the complex.
1. Interpreting the Binding Affinity:
-
The primary quantitative result is the binding affinity, reported in kcal/mol .[5] This value is an estimate of the binding free energy (ΔG).
-
A more negative binding affinity indicates a stronger, more favorable binding interaction. [16][17]
-
The log.txt file will contain a table of binding affinities for the top poses (usually 9 by default).
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (l.b. / u.b.) |
| 1 | -8.5 | 0.000 / 0.000 |
| 2 | -8.2 | 1.543 / 2.451 |
| 3 | -7.9 | 2.109 / 3.567 |
| 4 | -7.7 | 1.887 / 3.012 |
| 5 | -7.5 | 2.541 / 4.110 |
| Table 1: Example output from an AutoDock Vina log file showing binding affinities for different poses of PID. |
2. Visualizing and Analyzing Interactions:
-
Use a molecular graphics program like PyMOL to visualize the results.[18][19][20]
-
Step-by-step in PyMOL: a. Open PyMOL. b. Load the prepared receptor: File > Open > receptor.pdbqt. c. Load the docking results: File > Open > all_poses.pdbqt. The different poses will be loaded as separate states in the same object. You can cycle through them using the arrow keys at the bottom right of the viewer. d. Display the protein as a surface or cartoon and the ligand as sticks to clearly see the binding pocket. e. To identify interactions for the best pose (state 1), use the Action button for the ligand object: Action > preset > ligand sites > cartoon. f. To find specific interactions like hydrogen bonds, use the Wizard menu: Wizard > Measurement.
-
Key Interactions to Analyze: [16]
-
Hydrogen Bonds: Identify amino acid residues (e.g., Ser, Thr, Asp, Glu) that form hydrogen bonds with the hydroxyl groups or imidazole nitrogens of PID.
-
Hydrophobic Interactions: Look for nonpolar residues (e.g., Leu, Val, Phe, Trp) interacting with the phenyl ring of PID.
-
Pi-Pi Stacking: The phenyl ring of PID may stack with aromatic residues like Phe, Tyr, or Trp.
-
3. Protocol Validation: The Importance of Redocking
To ensure the trustworthiness of the docking protocol, it is essential to perform a validation step. If a crystal structure of your target protein with a known co-crystallized ligand is available, you should first attempt to "redock" this known ligand.
-
Procedure: Extract the co-crystallized ligand, prepare it as described in Part 1, and dock it back into its own receptor.
-
Success Criterion: Compare the lowest energy pose from your docking result with the original position of the ligand in the crystal structure. Calculate the Root-Mean-Square Deviation (RMSD) between the two poses.
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your chosen docking parameters can accurately reproduce the experimentally observed binding mode.[16]
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
-
YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. [Link]
-
Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]
-
YouTube. (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. [Link]
-
CSUPERB. Molecular Visualization with PyMOL. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
Galaxy Training. (2019). Protein-ligand docking. [Link]
-
EMBL-EBI. Session 4: Introduction to in silico docking. [Link]
-
ResearchGate. (2023). Interpretation of Molecular docking results?[Link]
-
YouTube. (2023). Mastering PyMOL: Your Essential Guide to Molecular Visualization. [Link]
-
Fitzkee Lab @ Mississippi State. A Beginner's Guide to Molecular Visualization Using PyMOL. [Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
-
Cardiff University. A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. [Link]
-
YouTube. (2024). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?[Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
-
Reddit. (2024). Need help with molecular docking results interpretation. [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
-
US EPA. 1H-Imidazole-4,5-dimethanol, 2-phenyl- - Substance Details. [Link]
-
ResearchGate. (2021). Synthesis of 1,2-disubstituted-4,5-diphenyl-1H-imidazole. [Link]
-
PMC - NIH. (2021). Synthesis and therapeutic potential of imidazole containing compounds. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 12. quora.com [quora.com]
- 13. CSUPERB Tutorial: Molecular Visualization with PyMOL [people.chem.ucsb.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 20. dasher.wustl.edu [dasher.wustl.edu]
DFT calculations for electronic properties of 2-phenyl-imidazole derivatives
This application note provides a robust and validated protocol for the DFT-based calculation of electronic properties of 2-phenyl-imidazole derivatives. By systematically performing geometry optimization, frequency validation, and targeted property calculations (HOMO-LUMO, MEP, NBO), researchers can gain deep insights into the electronic structure that governs molecular behavior. This in-silico data provides a powerful predictive foundation for rational drug design, the development of new materials, and the interpretation of experimental results, ultimately accelerating the discovery and innovation cycle. [28]
References
-
AIP Conference Proceedings. (2013). First-principles Study Of Structure And Electronic Properties Of Phenyl Imidazole. [Link]
-
Schrödinger. (2022). HOMO-LUMO Energy Gap. [Link]
-
Computational Physicist. (2023). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. YouTube. [Link]
-
Click2Drug. Directory of in silico Drug Design tools. [Link]
-
Dr. M. A. Hashmi. (2021). Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. [Link]
-
ResearchGate. (2022). A REVIEW ON COMPUTATIONAL CHEMISTRY SOFTWARE FOR DRUG DESIGNING AND DISCOVERY. [Link]
-
University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example. [Link]
-
Journal of Medicinal Chemistry. (2021). Contemporary Computational Applications and Tools in Drug Discovery. [Link]
-
Computational Chemistry List. The Absolute Beginners Guide to Gaussian. [Link]
-
University of Muenster. Natural Bond Orbital (NBO) Analysis. [Link]
-
SciSpace. (2014). Isoprene-mediated lithiation of imidazole derivatives. Mechanism considerations. [Link]
-
International Journal of Scientific Research and Engineering Development. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link]
-
Accounts of Chemical Research. (2015). Organic Electronic Materials: Recent Advances in the DFT Description of the Ground and Excited States Using Tuned Range-Separated Hybrid Functionals. [Link]
-
The M-Cafe. (2018). The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. [Link]
-
ResearchGate. (2021). The molecular structures obtained by DFT/B3LYP/6-311++G(d,p).... [Link]
-
PubMed Central. (2022). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. [Link]
-
University of Muenster. Molecular Electrostatic Potential (MEP). [Link]
-
Quantum GuruJi. (2023). How to eliminate negative/imaginary frequency in Gaussian during geometry optimization. YouTube. [Link]
-
Quantum GuruJi. (2022). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]
-
Quantum GuruJi. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. [Link]
-
ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?. [Link]
-
Science Alert. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. [Link]
-
Aritra Roy. (2022). How to Build High-Quality MEP Surface Using Multiwfn & VMD from Gaussian CheckPoint File?. YouTube. [Link]
-
Gaussian, Inc. Freq Keyword. [Link]
-
SlideShare. (2023). computational study of small organic molecular using density functional theory (DFT). [Link]
-
PhotonsToPhotos. (2024). Density Functional Theory Calculations: Examples & Strategies. [Link]
-
ChemistryABC.com. (2025). Density Functional Theory (DFT): A learning Guide. [Link]
-
Angewandte Chemie International Edition. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. scialert.net [scialert.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. learningbreeze.com [learningbreeze.com]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. slideshare.net [slideshare.net]
- 7. chemistryabc.com [chemistryabc.com]
- 8. irjweb.com [irjweb.com]
- 9. researchgate.net [researchgate.net]
- 10. Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. MEP [cup.uni-muenchen.de]
- 14. youtube.com [youtube.com]
- 15. NBO [cup.uni-muenchen.de]
- 16. m.youtube.com [m.youtube.com]
- 17. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Phenyl-1H-imidazole-4,5-dimethanol
Welcome to the technical support center for the synthesis of 2-phenyl-1H-imidazole-4,5-dimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimization strategies. Our goal is to empower you with the scientific rationale behind the experimental steps, ensuring a reproducible and high-yield synthesis.
I. Overview of the Synthesis
The primary and most effective route to synthesizing 2-phenyl-1H-imidazole-4,5-dimethanol involves a two-step process. First, the formation of the 2-phenyl-1H-imidazole core, followed by a di-hydroxymethylation at the C4 and C5 positions of the imidazole ring.
Step 1: Synthesis of 2-Phenyl-1H-imidazole
This is typically achieved through a multi-component reaction, famously known as the Radziszewski synthesis. The reaction condenses benzaldehyde, benzil, and ammonium acetate in a suitable solvent, often glacial acetic acid.
Step 2: Di-hydroxymethylation of 2-Phenyl-1H-imidazole
The 2-phenyl-1H-imidazole intermediate is then reacted with an excess of formaldehyde (commonly in the form of paraformaldehyde) under basic conditions to yield the target molecule, 2-phenyl-1H-imidazole-4,5-dimethanol.[1]
Below is a diagram illustrating the overall synthetic workflow:
Figure 1: Overall workflow for the synthesis of 2-phenyl-1H-imidazole-4,5-dimethanol.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the synthesis.
Q1: What is the optimal molar ratio of 2-phenylimidazole to formaldehyde for the di-hydroxymethylation step?
A1: To favor the formation of the di-hydroxymethylated product, a molar excess of formaldehyde is recommended. A molar ratio of 1:2 to 1:3 of 2-phenylimidazole to formaldehyde is a good starting point. A patent for a similar synthesis suggests a molar ratio of the 2-phenyl imidazole compound to formaldehyde in the range of 1:1.0-2.0.[2] However, for the di-substituted product, using a ratio closer to 1:3, as seen in a specific protocol for 2-phenyl-4,5-dihydroxymethyl imidazole, can push the equilibrium towards the desired product.[1]
Q2: Which base catalyst is most effective and what is the optimal pH?
A2: Strong inorganic bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are effective catalysts for this reaction.[1] The reaction should be maintained at a pH between 9 and 9.5 for optimal results.[2] This pH facilitates the deprotonation of the imidazole N-H, which is a key step in the reaction mechanism, while minimizing potential side reactions that can occur at very high pH.
Q3: What are the recommended reaction temperature and time?
A3: The reaction is typically carried out at reflux temperature in a solvent like ethanol.[1] A reaction time of 1.5 to 4 hours is generally sufficient, though it is always best to monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]
Q4: How can I purify the final product?
A4: The crude product can often be purified by recrystallization. A common solvent system for recrystallization is ethanol/water.[3] Alternatively, column chromatography on silica gel can be employed for higher purity.[3] A patent also suggests that after the reaction, adding water and a halohydrocarbon or ketone compound, followed by cooling and filtration, can be an effective purification method.[2]
III. Troubleshooting Guide
This section provides a systematic approach to resolving common issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield of Final Product | Incomplete Reaction: The reaction may not have gone to completion. | 1. Monitor Reaction Progress: Use TLC to track the consumption of the 2-phenylimidazole starting material. 2. Extend Reaction Time: If the starting material is still present, extend the reflux time. 3. Check Reagent Quality: Ensure the paraformaldehyde has not degraded and the base is of high purity. |
| Suboptimal pH: The pH of the reaction mixture may be outside the optimal range of 9-9.5.[2] | 1. Monitor and Adjust pH: Periodically check the pH of the reaction mixture and adjust with the base as needed. A pH that is too low will result in a slow reaction, while a pH that is too high can lead to side reactions. | |
| Formation of Mono-hydroxymethylated Product: The reaction may have stalled at the mono-substituted intermediate. | 1. Increase Formaldehyde Stoichiometry: Increase the molar ratio of formaldehyde to 2-phenylimidazole to favor di-substitution. 2. Ensure Homogeneity: Vigorous stirring is crucial as the product may precipitate and trap the mono-substituted intermediate.[2] | |
| Presence of Significant Impurities | Formation of Imidazole Ethers: A common side reaction is the formation of bis-(imidazolylmethyl)-ether.[4] | 1. Control Reaction Temperature: Avoid excessive heating, as higher temperatures can promote ether formation.[4] 2. Purification: These ethers can sometimes be hydrolyzed back to the desired alcohol under acidic conditions (pH 2.5-3) with water at elevated temperatures.[4] |
| Unreacted Starting Material: Incomplete reaction as discussed above. | Follow the steps for "Incomplete Reaction" under "Low Yield". | |
| Polymerization of Formaldehyde: At very high pH, formaldehyde can undergo the Cannizzaro reaction or polymerize. | 1. Maintain Optimal pH: Strictly control the pH to be within the 9-9.5 range.[2] | |
| Reaction Mixture Becomes a Thick, Unstirrable Slurry | Precipitation of the Product: The di-hydroxymethylated product may have limited solubility in the reaction solvent.[2] | 1. Increase Solvent Volume: Add more solvent to the reaction mixture to improve the solubility of the product. 2. Use a Co-solvent System: A mixed solvent system, such as water and an organic solvent, might improve solubility.[2] 3. Mechanical Stirring: Ensure you are using a robust mechanical stirrer that can handle a thick slurry. |
Troubleshooting Workflow
Figure 2: A systematic workflow for troubleshooting common synthesis issues.
IV. Detailed Experimental Protocol
This protocol is adapted from a high-yield synthesis of 2-phenyl-4,5-dihydroxymethyl imidazole.[1]
Materials:
-
2-Phenyl-1H-imidazole
-
Paraformaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and reflux setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 29 g (0.2 moles) of 2-phenylimidazole in 50 ml of ethanol.
-
Addition of Reagents: To this solution, add 19 g (0.6 moles) of paraformaldehyde and 5.6 g (0.1 moles) of potassium hydroxide.
-
Reaction: Heat the mixture to reflux with constant stirring for 1.5 hours.
-
Monitoring: Monitor the progress of the reaction using TLC (a suitable mobile phase would be ethyl acetate/hexane or dichloromethane/methanol).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
Purification: The work-up and purification can be performed by pouring the cooled reaction mixture into cold water to precipitate the product, which is then filtered, washed with water, and dried. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
Expected Yield: A yield of approximately 92% has been reported for this procedure.[1]
V. Mechanistic Insights
The di-hydroxymethylation of 2-phenyl-1H-imidazole proceeds via a base-catalyzed electrophilic substitution. The mechanism can be broken down into the following key steps:
-
Deprotonation: The base (e.g., OH⁻ from KOH) deprotonates the N-H of the imidazole ring, forming an imidazolate anion. This increases the nucleophilicity of the imidazole ring.
-
Nucleophilic Attack: The electron-rich C4 and C5 positions of the imidazolate anion act as nucleophiles and attack the electrophilic carbon of formaldehyde.
-
Protonation: The resulting alkoxide is protonated by a proton source in the reaction mixture (e.g., water or ethanol) to form the hydroxymethyl group.
-
Second Hydroxymethylation: The process is repeated at the other available carbon position (C4 or C5) to yield the di-hydroxymethylated product.
The use of an excess of formaldehyde and a basic catalyst drives the reaction towards the di-substituted product.
VI. References
-
Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing.
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
-
Synthesis of 2-phenyl-4,5-dihydroxymethyl imidazole. PrepChem.com. Available at: [Link]
-
Method for preparing 4-hydroxymethyl imidazoles. Google Patents. Available at:
-
Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound. Google Patents. Available at:
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
-
Imidazole-formaldehyde reaction. Formation of 1-imidazolemethanol. The Journal of Organic Chemistry.
-
Imidazole - Wikipedia.
-
Lophine (2,4,5-triphenyl-1H-imidazole) - PMC.
-
Lophine - Wikipedia.
-
2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate - NIH.
-
Ammonia and formaldehyde participate in the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in addition to creati(ni)ne and phenylacetaldehyde - PubMed.
-
Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives - Scirp.org.
-
Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst.
-
Synthesis of 2,4(5)-bis(hydroxymethyl)imidazoles and 2,4(5) - ACS Publications.
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica.
-
Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound. Google Patents. Available at:
-
Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole - Google Patents.
-
Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit - The Royal Society of Chemistry.
-
Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives - SciSpace.
-
2-phenyl-1H-imidazole-4,5-dicarboxylic acid | C11H8N2O4 | CID 221007 - PubChem.
-
(2-Phenyl-1H-imidazole-4,5-diyl)dimethanol.
-
1H-Imidazole-4,5-dimethanol | C5H8N2O2 | CID 573629 - PubChem.
-
Research Article Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as.
Sources
Technical Support Center: Synthesis of 1H-imidazole-4,5-dimethanol
Welcome to the technical support center dedicated to the synthesis of 1H-imidazole-4,5-dimethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable bifunctional building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common challenges, their underlying causes, and robust solutions.
The synthesis of 1H-imidazole-4,5-dimethanol, while conceptually straightforward, is fraught with practical challenges that can impact yield, purity, and scalability. The most prevalent strategy involves the reduction of a corresponding 1H-imidazole-4,5-dicarboxylate ester. This guide focuses on troubleshooting this key transformation and the necessary steps of protection and deprotection that ensure success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 1H-imidazole-4,5-dimethanol?
The most established route begins with the commercially available diethyl 1H-imidazole-4,5-dicarboxylate. The core challenge of this synthesis is the reduction of the two ester groups to primary alcohols. Due to the reactivity of the imidazole N-H proton, a three-step sequence is often required for high yield and purity:
-
N-Protection: The acidic imidazole proton is protected, typically as a tert-butoxycarbonyl (Boc) group.
-
Reduction: The protected diester is reduced to the diol using a powerful hydride reducing agent.
-
N-Deprotection: The protecting group is removed to yield the final product.
Q2: Why is an N-H protecting group necessary for the reduction step?
The imidazole N-H proton is acidic (pKa ≈ 14.5) and will react irreversibly with strong, non-selective hydride reagents like Lithium Aluminum Hydride (LiAlH₄).[1] This reaction consumes one equivalent of the expensive reducing agent per equivalent of your substrate, forming a hydrogen gas byproduct and an aluminum-nitrogen bond. This not only complicates the stoichiometry but can also lead to incomplete reduction and a more complex reaction mixture, ultimately lowering the yield of the desired diol. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions of the hydride reduction but can be readily removed later.[2]
Q3: My final product, 1H-imidazole-4,5-dimethanol, appears unstable or discolors over time. What are the proper storage conditions?
Imidazole derivatives, especially those with functional groups, can be sensitive to air, light, and temperature.[3] For long-term stability, solid 1H-imidazole-4,5-dimethanol should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[4] Refrigeration at 2-8°C is recommended.[3] If you prepare solutions, they should be made fresh whenever possible. If short-term storage is required, keep the solution refrigerated and protected from light.[5]
Q4: Can I use Sodium Borohydride (NaBH₄) for the ester reduction?
Generally, no. Sodium borohydride is not a sufficiently powerful reducing agent to reduce esters to alcohols under standard conditions.[6][7] While very reactive aldehydes and ketones are readily reduced by NaBH₄, esters are significantly less electrophilic and require a more potent hydride source like Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄).[1][6]
Synthetic Workflow Overview
The following diagram outlines the recommended protected-route synthesis of 1H-imidazole-4,5-dimethanol.
Caption: Recommended three-step synthesis pathway.
Troubleshooting Guide: The Reduction Step
This section addresses specific issues encountered during the critical reduction of the diester to the diol.
| Problem Encountered | Potential Cause | Suggested Solution & Scientific Rationale |
| Low or No Yield of Diol | 1. Inactive Reducing Agent: LiAlH₄ is highly reactive and degrades upon exposure to atmospheric moisture. | Use a fresh, unopened bottle of LiAlH₄ or titrate the existing solution to determine its active hydride concentration. Always handle the reagent under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| 2. Incorrect Stoichiometry: An insufficient amount of reducing agent was used. | Each ester requires two equivalents of hydride for reduction to the alcohol.[8] Without a protecting group, the N-H proton consumes an additional equivalent. For the N-Boc protected diester, a minimum of 2.5-3.0 molar equivalents of LiAlH₄ is recommended to ensure the reaction goes to completion. | |
| 3. Poor Substrate Solubility: The imidazole diester may not be fully dissolved in the reaction solvent. | Use a dry, ethereal solvent in which the substrate is soluble, such as tetrahydrofuran (THF) or dioxane. Gentle warming can aid dissolution before cooling for the reagent addition. | |
| Incomplete Reaction (Mono-alcohol or starting material remains) | 1. Insufficient Reaction Time/Temp: The reaction was quenched before completion. | Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS. A common mobile phase for TLC is Ethyl Acetate/Hexane or Dichloromethane/Methanol. Do not quench the reaction until all starting material and intermediates are consumed. If the reaction stalls at room temperature, consider gentle reflux, but be mindful of potential side reactions. |
| 2. Premature Quenching: Accidental introduction of water or a protic solvent. | Ensure all glassware is oven-dried or flame-dried before use and that all solvents are anhydrous. Perform the reaction under a positive pressure of nitrogen or argon. | |
| Difficult Product Isolation / Emulsion during Workup | 1. Formation of Colloidal Aluminum Salts: The standard quenching procedure (adding water, then acid) can form a gelatinous aluminum hydroxide precipitate that is difficult to filter and traps the product. | Employ a Fieser workup. After the reaction is complete and cooled in an ice bath, quench by the slow, sequential addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. This procedure forms granular, easily filterable aluminum salts. |
| 2. High Water Solubility of Product: The target diol has two hydroxyl groups and an imidazole core, making it quite polar and water-soluble. | During the aqueous workup, saturate the aqueous layer with solid NaCl or K₂CO₃ to decrease the solubility of the organic product (salting out). Extract the aqueous layer multiple times (e.g., 5-10 times) with a suitable organic solvent like ethyl acetate or a 9:1 mixture of chloroform and isopropanol. |
Troubleshooting Guide: N-Boc Deprotection
| Problem Encountered | Potential Cause | Suggested Solution & Scientific Rationale |
| Incomplete Deprotection | 1. Insufficient Acid Strength: Standard conditions like TFA in DCM may not be sufficient for complete deprotection. | Increase the reaction time and monitor by TLC. If the reaction is still incomplete, switch to a stronger acidic condition, such as a 4M solution of HCl in dioxane.[9] |
| Degradation of Molecule | 1. Presence of Other Acid-Sensitive Groups: The molecule contains other functional groups (e.g., acetals, silyl ethers) that are cleaved by strong acid. | Use a milder, non-acidic deprotection method. Heating the N-Boc imidazole in a solvent like methanol or 2,2,2-trifluoroethanol (TFE) can induce thermal deprotection.[10] Alternatively, a novel method using NaBH₄ in ethanol has been shown to selectively deprotect N-Boc imidazoles while leaving other sensitive groups intact.[11][12] |
Experimental Protocols
Protocol 1: N-Boc Protection of Diethyl 1H-imidazole-4,5-dicarboxylate
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve diethyl 1H-imidazole-4,5-dicarboxylate (1.0 equiv.) in anhydrous acetonitrile or THF.
-
Reagents: Add triethylamine (1.2 equiv.) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Reaction: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) dropwise at room temperature.[13]
-
Monitoring: Stir the mixture at room temperature overnight. Monitor the reaction's completion by TLC (e.g., 30% Ethyl Acetate in Hexane), looking for the disappearance of the starting material spot.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.
Protocol 2: Reduction of Diethyl 1-(tert-butoxycarbonyl)-1H-imidazole-4,5-dicarboxylate
-
Setup: To an oven-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add LiAlH₄ (3.0 equiv.) and cover with anhydrous THF. Cool the slurry to 0°C using an ice bath.
-
Addition: Dissolve the N-Boc protected diester (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature. Monitor the reaction by TLC (e.g., 100% Ethyl Acetate or 5% Methanol in Dichloromethane) until the starting material is consumed (typically 2-4 hours).
-
Workup (Fieser Method): Cool the reaction back to 0°C. Cautiously and slowly, add water (1 mL per 1 g of LiAlH₄ used). Then, add 15% aqueous NaOH (1 mL per 1 g of LiAlH₄). Finally, add more water (3 mL per 1 g of LiAlH₄). Stir vigorously for 30 minutes until a white, granular precipitate forms.
-
Isolation: Filter the solid salts through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude N-Boc protected diol.
Protocol 3: Acid-Mediated N-Boc Deprotection
-
Setup: Dissolve the crude N-Boc protected diol from the previous step in a suitable solvent like dichloromethane or methanol.
-
Reaction: Add an excess of a strong acid. A 4M solution of HCl in dioxane (5-10 equiv.) is effective. Stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Neutralize the reaction mixture carefully with a base such as saturated aqueous NaHCO₃ or by bubbling ammonia gas through the solution.
-
Purification: The product's polarity makes purification challenging. After neutralization and extraction as described in the troubleshooting table, the crude product can be purified by recrystallization (e.g., from hot ethanol or acetonitrile) or by silica gel chromatography using a polar mobile phase (e.g., a gradient of 5% to 20% methanol in dichloromethane).[14]
Troubleshooting Decision Tree for Reduction Step
Caption: Decision-making workflow for reduction issues.
References
-
Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis‐Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link][11][12]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Semantic Scholar. [Link][11][12]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link][10]
-
Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link][6]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020, viii, 115-124. [Link][13]
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link][7]
-
Myers, A. G. Research Group. (n.d.). Chem 115 Handout: Reduction of Organic Compounds. Harvard University. [Link][1]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-phenyl-1H-imidazole-4,5-dimethanol
Welcome to the technical support center for the purification of 2-phenyl-1H-imidazole-4,5-dimethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of this compound. Our approach is rooted in fundamental chemical principles to ensure you not only solve immediate issues but also build a robust understanding for future experiments.
The unique structure of 2-phenyl-1H-imidazole-4,5-dimethanol, featuring a polar imidazole core with two hydroxyl groups and a non-polar phenyl substituent, presents specific purification challenges. This guide will help you navigate these challenges effectively.
Troubleshooting Guide
This section is formatted as a series of common problems encountered during the purification of 2-phenyl-1H-imidazole-4,5-dimethanol, followed by their causes and detailed solutions.
Problem 1: The compound fails to crystallize during recrystallization.
Possible Causes & Solutions:
-
The solution is not supersaturated: This is a common issue where the concentration of the compound is too low for crystals to form.[1]
-
The cooling process is too rapid: Rapid cooling can sometimes lead to the formation of an oil or an amorphous solid instead of crystals.[2]
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can also help slow down the cooling process.[2]
-
-
Presence of impurities: Certain impurities can inhibit crystal formation.[3]
-
Solution: If oily impurities are present, it may be necessary to first purify the crude product by column chromatography before attempting recrystallization.[4]
-
-
Inappropriate solvent choice: The solvent may be too good at dissolving the compound, even at low temperatures.[5]
-
Solution: Add a less polar co-solvent (an "anti-solvent") dropwise to the warm solution until it becomes slightly turbid. Then, heat the solution until it is clear again and allow it to cool slowly.[4][6] For a polar compound like this, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or toluene) is often effective.
-
-
Lack of nucleation sites: Crystal growth requires an initial seed or surface to begin.
Problem 2: The product "oils out" instead of crystallizing.
Possible Causes & Solutions:
-
High concentration of impurities: Oily byproducts can prevent the desired compound from forming a crystal lattice.[3]
-
Solution: An initial purification step, such as a simple filtration through a small plug of silica gel or a full column chromatography, might be necessary to remove these impurities before recrystallization.
-
-
Melting point of the compound is below the boiling point of the solvent: If the compound's melting point is low, it may melt in the hot solvent and separate as an oil upon cooling.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Solubility issues: The compound may be too soluble in the chosen solvent.[5]
-
Solution: Try a different solvent system. A less effective solvent or a binary solvent mixture may promote crystallization over oiling out.[5] If an oil forms, try to redissolve it by heating and then add a small amount of a solvent in which the compound is less soluble before cooling again.
-
Problem 3: The compound co-elutes with impurities during column chromatography.
Possible Causes & Solutions:
-
The mobile phase is too polar: A highly polar eluent will move all components, including your product and impurities, down the column too quickly, resulting in poor separation.[4][7]
-
Solution: Decrease the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, reduce the percentage of ethyl acetate.[4]
-
-
The mobile phase is not polar enough: If your compound is highly polar, it may bind too strongly to the silica gel and not elute with a non-polar solvent.[7]
-
Solution: Gradually increase the polarity of the mobile phase. For very polar compounds, you might need to switch to a more polar solvent system, such as dichloromethane/methanol.[7]
-
-
Improper column packing: Voids or channels in the silica gel can lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica is mixed with the initial mobile phase before being added to the column, is generally recommended.
-
-
Overloading the column: Applying too much crude product to the column will result in broad, overlapping bands.
-
Solution: Use an appropriate amount of silica gel for the amount of sample you are purifying. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Problem 4: Low yield after purification.
Possible Causes & Solutions:
-
Product loss during transfers: Multiple transfer steps can lead to significant loss of material.
-
Solution: Minimize the number of transfers. Rinse glassware with the mother liquor or a small amount of fresh solvent to recover any remaining product.
-
-
Product is too soluble in the recrystallization solvent: A significant amount of the product may remain dissolved in the mother liquor after cooling.[1]
-
Solution: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After filtering the crystals, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.
-
-
Product loss during washing: Washing the crystals with a solvent in which they are soluble will dissolve some of the product.
-
Solution: Wash the collected crystals with a small amount of cold recrystallization solvent or a solvent in which the product is known to be poorly soluble.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary purification techniques for 2-phenyl-1H-imidazole-4,5-dimethanol?
A1: The two primary purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the scale of your reaction and the nature of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography is better for separating complex mixtures or removing impurities with similar polarity to the product.[4]
Q2: What type of solvents should I consider for the purification of 2-phenyl-1H-imidazole-4,5-dimethanol?
A2: Given the presence of two hydroxyl groups and an imidazole ring, this compound is expected to be polar.[8][9] Therefore, polar solvents are generally good choices for dissolution. For recrystallization, a binary solvent system is often ideal, using a polar solvent in which the compound is soluble when hot (e.g., ethanol, methanol, ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexane, toluene) to induce precipitation.[4][5] For column chromatography, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.[4][10] The polarity of the mobile phase can be adjusted to achieve optimal separation.
Q3: How can I monitor the purity of my compound during purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of a column chromatography and for assessing the purity of fractions.[10] For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[11] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and assessing the purity of the final product.
Q4: My compound appears as a streak on the TLC plate. What does this mean and how can I fix it?
A4: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen mobile phase, causing it to move slowly and spread out, or that the sample is too concentrated. It can also suggest the presence of acidic or basic functional groups that are strongly interacting with the silica gel.
-
Solution:
-
Increase the polarity of the mobile phase by adding a more polar solvent (e.g., more ethyl acetate or a small amount of methanol).
-
Spot a more dilute solution of your sample on the TLC plate.
-
For basic compounds like imidazoles, adding a small amount of a base like triethylamine (a few drops) to the mobile phase can help to reduce streaking by neutralizing the acidic silanol groups on the silica gel surface.[7]
-
Q5: What are some common impurities I might expect from the synthesis of 2-phenyl-1H-imidazole-4,5-dimethanol?
A5: Common impurities can include unreacted starting materials (e.g., benzaldehyde, 1,3-dihydroxyacetone), byproducts from side reactions, and polymeric materials. The specific impurities will depend on the synthetic route used.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of 2-phenyl-1H-imidazole-4,5-dimethanol.
Caption: A decision-making workflow for the purification of 2-phenyl-1H-imidazole-4,5-dimethanol.
Solvent Properties for Purification
The choice of solvent is critical for successful purification. The following table provides properties of common solvents that may be used.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Good non-polar solvent for chromatography and as an anti-solvent in recrystallization. |
| Toluene | 111 | 2.4 | Aromatic solvent, can be a good anti-solvent. |
| Dichloromethane | 40 | 3.1 | Good for dissolving a wide range of compounds, but volatile. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent, commonly used in chromatography and recrystallization. |
| Ethanol | 78 | 4.3 | Polar protic solvent, good for dissolving polar compounds. |
| Methanol | 65 | 5.1 | Very polar protic solvent, useful for dissolving highly polar compounds and in chromatography. |
| Water | 100 | 10.2 | Highly polar, can be used in mixed solvent systems for recrystallization. |
This table provides a starting point for solvent selection. Experimental validation through small-scale solubility tests is always recommended.
References
- Technical Support Center: Optimizing Silica Gel Chromatography for Polar Compounds - Benchchem.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now.
- Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
- Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS : Waters.
- What should I do if crystallisation does not occur? - Quora.
- Tips and Tricks for the Lab: Column Choices - ChemistryViews.
- Guide for crystallization.
- Crystal Growing Tips - The Center for Xray Crystallography » University of Florida.
- (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate.
- Solubility of Imidazoles in Ethers | Request PDF - ResearchGate.
- 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate - NIH.
- Imidazole - Solubility of Things.
- Technical Support Center: Purification of 2-(4-Ethoxyphenyl)imidazole - Benchchem.
- SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL).
- Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid - Benchchem.
- 1H-Imidazole-4,5-dimethanol, 2-phenyl- | SIELC Technologies.
- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central.
- Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound - Google Patents.
- (PDF) Synthesis, characterization and crystal structure of 2-(4-(benzyloxy) phenyl)-4, 5- diphenyl-1H-imidazole - ResearchGate.
- Imidazole - Wikipedia.
- trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n.
- Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A.
- 2-Phenyl-1H-imidazole - PMC - NIH.
- 61698-32-6|(2-Phenyl-1H-imidazole-4,5-diyl)dimethanol - BLDpharm.
- HiTrap™ Phenyl HP - Cytiva Life Sciences.
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 4. benchchem.com [benchchem.com]
- 5. unifr.ch [unifr.ch]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 11. 1H-Imidazole-4,5-dimethanol, 2-phenyl- | SIELC Technologies [sielc.com]
Technical Support Center: Side-Product Analysis in the Synthesis of Polysubstituted Imidazoles
Introduction: The Pursuit of Purity in Imidazole Synthesis
Imidazole and its polysubstituted derivatives are cornerstone scaffolds in medicinal chemistry and materials science, lauded for their diverse biological activities and versatile applications.[1][2][3] However, the synthetic pathways to these valuable compounds, while numerous, are often plagued by the formation of side-products that can complicate purification, reduce yields, and compromise the integrity of the final compound.
This technical support center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of polysubstituted imidazoles. By understanding the mechanistic origins of common impurities, you can strategically optimize your reaction conditions to favor the formation of the desired product and streamline your path to achieving high purity.
Troubleshooting Guide: A Mechanistic Approach to Side-Product Mitigation
This section is structured in a question-and-answer format to directly address common issues encountered during popular imidazole syntheses.
The Debus-Radziszewski Synthesis
The Debus-Radziszewski reaction is a classic and widely used multi-component method for synthesizing imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4] While versatile, it is not without its challenges, often leading to low yields and a variety of side-products.[5]
Question: My Debus-Radziszewski reaction is producing a significant amount of an oxazole derivative alongside my target imidazole. What is causing this and how can I suppress its formation?
Answer:
Causality: The formation of an oxazole side-product is a common competitive reaction pathway in the Radziszewski synthesis.[6] This occurs when the 1,2-dicarbonyl compound reacts with the aldehyde before sufficient ammonia is available to form the crucial diimine intermediate required for imidazole ring closure. The aldehyde and dicarbonyl can condense to form a precursor that, upon cyclization, yields the oxazole.
Troubleshooting & Optimization:
-
Excess Ammonia: Employing a significant molar excess of ammonia is the most effective strategy to favor the formation of the diimine intermediate.[6] This kinetically drives the reaction towards the desired imidazole pathway.
-
Order of Addition: A slow, controlled addition of the aldehyde to a pre-mixed solution of the 1,2-dicarbonyl and ammonia can help ensure that the diimine is formed in high concentration before the aldehyde is introduced.[6]
-
pH Control: Maintaining alkaline reaction conditions can also help to suppress oxazole formation.[6]
Experimental Protocol: Optimizing Ammonia Stoichiometry
-
Set up parallel reactions with varying molar equivalents of ammonium acetate (e.g., 2.5, 5, and 10 equivalents) relative to the 1,2-dicarbonyl compound.
-
Monitor the reaction progress and product distribution by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quantify the ratio of imidazole to oxazole in the crude reaction mixture using ¹H NMR spectroscopy or HPLC with a calibrated standard.
| Parameter | Recommendation | Rationale |
| Ammonia Stoichiometry | Significant molar excess | Favors diimine formation, reducing oxazole byproduct.[6] |
| Reaction Temperature | Moderate (e.g., 70-90°C) | Balances reaction rate and prevention of side reactions.[6] |
| Reaction Time | Optimized by TLC monitoring | Ensures complete conversion of starting materials.[6] |
The van Leusen Imidazole Synthesis
The van Leusen reaction offers a powerful method for constructing the imidazole ring from aldimines and tosylmethyl isocyanide (TosMIC).[7][8] A key step in this synthesis is the elimination of the tosyl group.
Question: I'm observing incomplete removal of the tosyl group in my van Leusen synthesis, leading to a 4-tosyl-imidazoline intermediate as a major impurity. What factors contribute to this and how can I drive the reaction to completion?
Answer:
Causality: The elimination of p-toluenesulfinic acid from the 4-tosyl-2-imidazoline intermediate is a crucial step to afford the final imidazole product.[1] Incomplete elimination can be attributed to several factors:
-
Insufficient Basicity: The base used may not be strong enough to efficiently facilitate the elimination reaction.
-
Steric Hindrance: Bulky substituents on the imidazole ring can sterically hinder the approach of the base, slowing down the elimination process.
-
Reaction Temperature: The elimination step may require higher temperatures to overcome the activation energy barrier.
Troubleshooting & Optimization:
-
Base Selection: If using a milder base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU).
-
Temperature Adjustment: Gradually increase the reaction temperature and monitor the disappearance of the tosyl-imidazoline intermediate by TLC or LC-MS.
-
Extended Reaction Time: In some cases, simply extending the reaction time at the optimal temperature is sufficient to drive the elimination to completion.
Experimental Workflow for Optimizing Tosyl Group Removal
Caption: Troubleshooting workflow for incomplete tosyl elimination.
Multi-Component Reactions (MCRs)
Modern MCRs provide efficient, one-pot access to highly substituted imidazoles.[9][10][11] However, the complexity of these reactions can sometimes lead to a diverse array of side-products.
Question: My four-component synthesis of a 1,2,4,5-tetrasubstituted imidazole is yielding a mixture of trisubstituted imidazoles and other unidentifiable impurities. How can I improve the selectivity of this reaction?
Answer:
Causality: The formation of trisubstituted imidazoles in a four-component reaction indicates that one of the components is either not being incorporated efficiently or is participating in alternative reaction pathways.[10] This can be due to:
-
Sub-optimal Stoichiometry: An incorrect ratio of reactants can lead to the formation of products lacking one of the components.
-
Catalyst Inefficiency: The catalyst may not be effectively promoting the desired bond formations, allowing for competing side reactions to occur.[10]
-
Reaction Conditions: Temperature and solvent can significantly influence the reaction pathway and selectivity.[12]
Troubleshooting & Optimization:
-
Stoichiometric Titration: Carefully vary the stoichiometry of each reactant to identify the optimal ratio for the formation of the desired tetrasubstituted product.
-
Catalyst Screening: If using a catalyst, screen a variety of Lewis or Brønsted acids to find one that enhances the rate and selectivity of the desired transformation.[10]
-
Solvent Effects: Explore a range of solvents with varying polarities and coordinating abilities, as this can have a profound impact on the reaction outcome.
Data Presentation: Effect of Catalyst on Product Distribution
| Catalyst | Yield of Tetrasubstituted Imidazole (%) | Yield of Trisubstituted Imidazole (%) |
| None | 35 | 45 |
| Acetic Acid | 65 | 20 |
| Yb(OTf)₃ | 85 | 5 |
| Sc(OTf)₃ | 92 | <2 |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for identifying unknown side-products in my imidazole synthesis?
A1: A combination of techniques is often necessary for unambiguous structure elucidation:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is an excellent first-pass technique to determine the number of components in your crude mixture and obtain their molecular weights.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise structure of your impurities.[14][15][16] 2D NMR techniques like COSY, HSQC, and HMBC can be used to piece together the connectivity of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for volatile impurities.
Q2: My imidazole product is difficult to purify by column chromatography. What are some alternative purification strategies?
A2:
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[17] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: Imidazoles are basic and can be protonated with acid. This allows you to extract your product into an aqueous acidic layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can recover your purified product.
-
Preparative HPLC: For challenging separations, preparative HPLC can provide high-purity material, albeit on a smaller scale.[18]
Q3: Can microwave irradiation help to reduce side-product formation?
A3: Yes, microwave-assisted organic synthesis (MAOS) can be a valuable tool for improving the selectivity of imidazole syntheses.[19][20] The rapid and uniform heating provided by microwaves can often lead to shorter reaction times and cleaner reaction profiles with a reduction in side-product formation.[19]
Experimental Workflow for Side-Product Identification
Caption: Workflow for the identification of unknown side-products.
References
- HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.Vertex AI Search.
- Technical Support Center: Optimizing Imidazole Synthesis - Benchchem.Benchchem.
- "troubleshooting low yield in the synthesis of 2-butyl-imidazole" - Benchchem.Benchchem.
- Debus–Radziszewski imidazole synthesis - Wikipedia.Wikipedia.
- Green synthesis of imidazole derivatives using multicomponent reactions.[Source not available]
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI.MDPI.
- Van Leusen reaction - Wikipedia.Wikipedia.
- Technical Support Center: Characterization of Imidazole-Containing Compounds - Benchchem.Benchchem.
- Imidazole synthesis - Organic Chemistry Portal.Organic Chemistry Portal.
- Polymer based advanced recipes for imidazoles: a review - PMC - PubMed Central.PubMed Central.
- Multicomponent Synthesis of 2-Imidazolines | The Journal of Organic Chemistry.The Journal of Organic Chemistry.
- Van Leusen Imidazole Synthesis - Organic Chemistry Portal.Organic Chemistry Portal.
- Multicomponent reactions: An efficient and green approach to imidazole derivatives - International Journal of Applied Research.
- A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - NIH.
- (PDF) One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation - ResearchGate.
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA).
- Van Leusen Reaction - Organic Chemistry Portal.Organic Chemistry Portal.
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
- CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents.
- Organic Chemistry: An Indian - TSI Journals.TSI Journals.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.[Source not available]
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals.Beilstein Journals.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH.PubMed Central.
- Synthesis of polysubstituted imidazoles | Download Scientific Diagram - ResearchGate.
- Debus Radzisewski Imidazole Synthesis - YouTube.YouTube.
- Problem with to synthesis of imidazole? - ResearchGate.
- The Debus–Radziszewski imidazole synthesis. - ResearchGate.
- One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - RSC Publishing.RSC Publishing.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - ResearchGate.
- Recent progress in the catalytic synthesis of imidazoles - PubMed.PubMed.
- One-Pot Synthesis of Polysubstituted Imidazoles Catalyzed by an Ionic Liquid | Request PDF - ResearchGate.
- Imidazole synthesis : r/chemhelp - Reddit.Reddit.
- 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... - ResearchGate.
- Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpret
- Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies | ACS Omega.ACS Omega.
- (PDF) Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline.Pharmaguideline.
- Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PubMed.PubMed.
- 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - NIH.
- From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC - PubMed Central.PubMed Central.
- bmse000096 Imidazole
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central.PubMed Central.
- (PDF) Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent progress in the catalytic synthesis of imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. One-pot synthesis of symmetric imidazolium ionic liquids N , N -disubstituted with long alkyl chains - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03358H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 9. sanad.iau.ir [sanad.iau.ir]
- 10. Polymer based advanced recipes for imidazoles: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. allresearchjournal.com [allresearchjournal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 18. ptfarm.pl [ptfarm.pl]
- 19. researchgate.net [researchgate.net]
- 20. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Imidazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with synthesized imidazole compounds. The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5][6][7][8][9] However, encountering low or no biological activity in newly synthesized imidazole derivatives is a common and often frustrating challenge in the drug discovery process.[10]
This guide is designed to provide you with a systematic and logical approach to troubleshooting these issues. We will move from the most fundamental aspects of compound verification to more complex biological investigations, helping you to identify the root cause of low bioactivity and get your research back on track.
I. Frequently Asked Questions (FAQs)
Here are some quick answers to common questions researchers face when their synthesized imidazole compounds underperform in biological assays.
Q1: My newly synthesized imidazole compound shows no activity in my primary assay. Where do I even begin to troubleshoot?
A1: Start with the most fundamental and often overlooked aspect: verifying the integrity of your compound. Before questioning the biological assay or the compound's intrinsic activity, you must rigorously confirm its chemical identity, purity, and stability. An incorrect structure or the presence of impurities can lead to misleading results.[11][12]
Q2: How can I be sure that the compound I synthesized is the correct one?
A2: Comprehensive chemical characterization is non-negotiable.[13] You should employ a suite of analytical techniques to confirm the structure of your imidazole derivative. This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and connectivity of atoms.[14][15]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.[14][15]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.[14][15]
Q3: Could impurities be the reason for the low bioactivity of my imidazole compound?
Q4: My compound's structure and purity are confirmed, but it still shows low activity. What's the next logical step?
A4: The next step is to investigate the compound's stability and solubility under your specific assay conditions. Imidazole compounds can be susceptible to degradation, particularly through hydrolysis or oxidation.[19] If your compound is not sufficiently soluble in the assay medium, its effective concentration at the target site will be much lower than intended.
Q5: How do I assess the stability of my imidazole compound?
A5: A forced degradation study is a systematic way to evaluate the stability of your compound under various stress conditions, such as acidic and basic hydrolysis, oxidation, heat, and light.[19][20] This will help you identify potential degradation pathways and determine if your compound is stable for the duration of your biological assay.
Q6: What if my compound is stable and soluble, but the low bioactivity persists?
A6: At this point, you should investigate the biological aspects more deeply. The two primary questions to address are:
-
Is your compound able to reach its intracellular target? (Cell Permeability)
-
Is your compound actually binding to its intended target? (Target Engagement)
II. In-Depth Troubleshooting Guide
This section provides a structured workflow to diagnose the root cause of low bioactivity in your synthesized imidazole compounds.
Step 1: Comprehensive Compound Characterization and Purity Assessment
Before any biological testing, it is imperative to have a complete analytical profile of your synthesized imidazole compound.
Protocol 1: Full Spectroscopic and Chromatographic Analysis
-
Structural Verification:
-
¹H and ¹³C NMR: Acquire high-resolution spectra to confirm the proton and carbon environments. Compare the observed chemical shifts and coupling constants with the expected values for your target structure.[14][15]
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to obtain an exact mass measurement, which helps in confirming the molecular formula.[15]
-
IR Spectroscopy: Confirm the presence of key functional groups characteristic of your imidazole derivative.[14]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Use a suitable method (e.g., reverse-phase HPLC) to determine the purity of your compound. Aim for a purity level of >95% for initial biological screening.[15]
-
Quantitative NMR (qNMR): This technique can provide an absolute measure of purity and is orthogonal to chromatographic methods.[11][12]
-
Data Interpretation Table: Compound Characterization
| Technique | Parameter Measured | Acceptable Result for Bioassay | Potential Issue if Deviated |
| ¹H NMR | Chemical Shifts, Coupling Constants, Integration | Spectrum consistent with proposed structure. | Incorrect structure or presence of impurities. |
| ¹³C NMR | Number and Chemical Shifts of Carbon Signals | Correct number of signals and shifts matching the expected structure. | Incorrect isomeric form or unexpected functional groups. |
| HRMS | Exact Mass | Measured mass within 5 ppm of the calculated mass. | Wrong molecular formula. |
| HPLC | Peak Area Percentage | >95% purity. | Presence of significant impurities that may interfere with the assay or be toxic. |
Step 2: Evaluation of Compound Stability and Solubility
An unstable or insoluble compound will not yield reliable bioactivity data.
Protocol 2: Forced Degradation Study
-
Prepare Stock Solutions: Dissolve your imidazole compound in a suitable solvent.
-
Stress Conditions: Expose aliquots of the solution to the following conditions[19][20]:
-
Acid Hydrolysis: 0.1 N HCl at room temperature and 60°C.
-
Base Hydrolysis: 0.1 N NaOH at room temperature and 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: 60°C in solution and as a solid.
-
Photostability: Exposure to UV and visible light.
-
-
Analysis: At various time points, analyze the samples by HPLC to quantify the remaining parent compound and detect the formation of any degradation products.
Troubleshooting Workflow: Stability and Solubility
Caption: Decision tree for assessing compound solubility and stability.
Step 3: Assessment of Cell Permeability
For intracellular targets, your compound must be able to cross the cell membrane. Poor permeability is a common reason for low activity in cell-based assays.[21]
Protocol 3: Caco-2 Permeability Assay
This assay is a widely used in vitro model to predict intestinal absorption and general cell permeability.[22]
-
Cell Culture: Culture Caco-2 cells on a permeable membrane in a transwell plate until a confluent monolayer is formed.[22]
-
Compound Addition: Add the test compound to the apical (A) side of the monolayer.
-
Sampling: At various time points, take samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated to quantify the rate of permeability.[22]
Data Interpretation Table: Cell Permeability
| Papp (cm/s) | Permeability Classification | Implication for Bioactivity |
| > 10 x 10⁻⁶ | High | Permeability is unlikely to be a limiting factor. |
| 1 - 10 x 10⁻⁶ | Moderate | Permeability may be a factor; consider SAR to improve. |
| < 1 x 10⁻⁶ | Low | Poor permeability is a likely cause of low bioactivity. Redesign of the molecule may be necessary. |
Step 4: Confirmation of Target Engagement
The final and most critical step is to determine if your compound is interacting with its intended biological target. A lack of target engagement is a definitive reason for low bioactivity.[23][24][25][26][27]
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[25]
-
Cell Treatment: Treat intact cells with your imidazole compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of your compound indicates target engagement.
Visualization of Target Engagement Principles
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
III. Structure-Activity Relationship (SAR) Insights
If your initial compound shows low activity despite passing the above checks, consider the structure-activity relationship. For imidazole-based compounds, modifications to the imidazole ring can significantly impact bioactivity.
-
Substituents on the Imidazole Ring: The electronic properties of substituents can influence the compound's interaction with its target. Electron-donating groups may enhance hydrophobic interactions, while electron-withdrawing groups can facilitate binding to metalloproteins.[10]
-
N-Substitution: Substitution on the nitrogen atoms of the imidazole ring can affect the compound's biodegradability and its ability to interact with target enzymes.[28]
-
Overall Physicochemical Properties: Analyze properties like lipophilicity (LogP), molecular weight, and polar surface area, as these can influence cell permeability and bioavailability.
Systematic modifications of the imidazole scaffold based on SAR studies can lead to the identification of more potent analogs.[29][30][31][32][33]
By following this comprehensive troubleshooting guide, you can systematically diagnose the reasons for low bioactivity in your synthesized imidazole compounds, enabling you to make data-driven decisions to advance your drug discovery projects.
IV. References
-
Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research and Reviews.
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). MDPI.
-
Target and pathway engagement assays. (n.d.). Concept Life Sciences.
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
-
Determining small-molecule permeation through lipid membranes. (2022). Nature Protocols.
-
Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central.
-
Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications.
-
Redefining target engagement with new strategies in drug discovery. (n.d.). Selvita.
-
Target Engagement Assays in Early Drug Discovery. (n.d.). ResearchGate.
-
Compound characterization: Significance and symbolism. (n.d.). Compound characterization: Significance and symbolism.
-
Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. (n.d.). Turkish Journal of Chemistry.
-
A Recent Trends on Green Synthesis and Bioactivity of Imidazole. (n.d.). Semantic Scholar.
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). PubMed.
-
Cell Permeability Assay. (n.d.). BioIVT.
-
Technical Support Center: Degradation Pathways of Imidazole Compounds. (n.d.). Benchchem.
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PMC.
-
A Recent Trends on Green Synthesis and Bioactivity of Imidazole. (n.d.). ResearchGate.
-
A Recent Trends on Green Synthesis and Bioactivity of Imidazole. (2024). Universal Journal of Green Chemistry.
-
imidazole scaffold in drug discovery: recent progress in synthesis and pharmacological applications. (n.d.). ResearchGate.
-
Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. (n.d.). MDPI.
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2022). Drug Design, Development and Therapy.
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.
-
Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. (2019). National Institutes of Health.
-
Biodegradability of imidazole structures. (n.d.). ResearchGate.
-
Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024). Medical Xpress.
-
In Vitro Methods for Measuring the Permeability of Cell Monolayers. (n.d.). PubMed Central.
-
FITC dextran permeability assay for tight junctions. (n.d.). BMG LABTECH.
-
Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (n.d.). National Institutes of Health.
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.
-
Comparison of Analytical Techniques in the Characterization of Complex Compounds. (n.d.). ResearchGate.
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Online Organic Chemistry Tutor.
-
Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. (n.d.). ChemRxiv.
-
Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists. (2007). PubMed.
-
Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). International Journal of Pharmaceutical Research and Applications.
-
Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. (n.d.). CURRENT APPLIED SCIENCE AND TECHNOLOGY - ThaiJO.
-
Understanding Assay, Purity, and Potency in Analytical Chemistry. (n.d.). Medikamenter QS.
-
Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). Journal of Drug Delivery and Therapeutics.
-
Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). PMC - NIH.
-
Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023). Contract Laboratory.
-
Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). MDPI.
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing.
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (n.d.). ResearchGate.
-
Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. (n.d.). ResearchGate.
-
The Impact of Chemical Purity: Ensuring Safety and Efficacy in Pharmaceutical Compounds. (n.d.). The Impact of Chemical Purity: Ensuring Safety and Efficacy in Pharmaceutical Compounds.
-
Imidazole - Wikipedia. (n.d.). Wikipedia.
-
Imidazole | C3H4N2 | CID 795. (n.d.). PubChem - NIH.
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. chemijournal.com [chemijournal.com]
- 9. longdom.org [longdom.org]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Compound characterization: Significance and symbolism [wisdomlib.org]
- 14. rroij.com [rroij.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. nbinno.com [nbinno.com]
- 19. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Determining small-molecule permeation through lipid membranes | Springer Nature Experiments [experiments.springernature.com]
- 22. bioivt.com [bioivt.com]
- 23. Target Engagement Assay Services [conceptlifesciences.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. news-medical.net [news-medical.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. li01.tci-thaijo.org [li01.tci-thaijo.org]
Technical Support Center: Solubility Enhancement for 1H-Imidazole-4,5-dimethanol, 2-phenyl- in Assay Development
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered with the solubility of 1H-Imidazole-4,5-dimethanol, 2-phenyl- (CAS: 61698-32-6) during in-vitro assay development. Our goal is to equip you with the scientific rationale and validated protocols to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My 1H-Imidazole-4,5-dimethanol, 2-phenyl- is fully dissolved in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening?
A1: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity. 1H-Imidazole-4,5-dimethanol, 2-phenyl-, with its phenyl and imidazole rings, has limited solubility in water. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1] When your DMSO stock solution is introduced into an aqueous buffer, the DMSO is diluted, and the overall polarity of the solvent system increases significantly. The aqueous environment cannot maintain the solubility of your hydrophobic compound, leading to its precipitation.[2][3]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without affecting the results?
A2: There is no single answer, as the maximum tolerable DMSO concentration is highly dependent on the specific cell line and the duration of the assay.[2] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[2][4] It is imperative to perform a DMSO tolerance control experiment for your specific assay to determine the highest concentration that does not impact your biological readout.
Q3: I've noticed that even my DMSO stock solution has some precipitate after being stored in the freezer. What could be the cause?
A3: This can be due to a few factors. Firstly, DMSO has a relatively high freezing point at 18.5°C (65.3°F), so if your freezer has temperature fluctuations, the DMSO may partially freeze and thaw, which can promote precipitation of less soluble compounds.[1] Secondly, DMSO is hygroscopic and can absorb water from the atmosphere. Increased water content in your DMSO stock can reduce its solvating power for hydrophobic compounds, leading to precipitation over time.[5] It is crucial to use anhydrous DMSO and store it in tightly sealed vials with desiccant.
Q4: Can I gently heat the solution to get my compound to dissolve in the final assay buffer?
A4: While gentle heating can temporarily increase the solubility of a compound, it should be approached with caution. Many organic molecules can degrade at elevated temperatures. More importantly, the solution will likely become supersaturated. As it cools to the standard assay temperature (e.g., 37°C or room temperature), the compound will probably precipitate out again, often in an uncontrolled manner, leading to inconsistent results.[3] This approach is generally not recommended for achieving a stable solution for an assay.
In-Depth Troubleshooting & Optimization Guide
When facing solubility issues with 1H-Imidazole-4,5-dimethanol, 2-phenyl-, a systematic approach is crucial. The following guide provides a logical workflow to diagnose and solve these challenges.
Logical Workflow for Solubility Troubleshooting
The diagram below outlines a step-by-step decision-making process for addressing solubility problems.
Caption: Workflow for selecting a solubility enhancement method.
Strategy A: pH Modification
The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[6] The pKa of the conjugate acid is around 7.[6] This suggests that the solubility of 1H-Imidazole-4,5-dimethanol, 2-phenyl- can be significantly influenced by the pH of the aqueous buffer.
-
Mechanism: At a pH below its pKa, the imidazole ring will be protonated, carrying a positive charge and increasing its interaction with polar water molecules. This typically enhances solubility.[7][8]
-
Application: For many imidazole-containing compounds, adjusting the buffer pH to be 1-2 units below the pKa can dramatically improve solubility.[9] However, you must confirm that the altered pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).
Strategy B: Co-solvents and Excipients
If pH modification is not a viable option, the use of co-solvents or excipients can be explored.
-
Co-solvents: While DMSO is the most common, other water-miscible organic solvents can be used. Their primary function is to reduce the overall polarity of the aqueous medium, thereby improving the solubility of hydrophobic compounds.[10] The choice of co-solvent must be validated for compatibility with your specific assay, as they can sometimes interfere with enzyme activity or other biological processes.[11][12]
Co-solvent Typical Max % in Cell Assays Notes DMSO 0.1% - 0.5% Strong solvent, but can affect cell differentiation and enzyme kinetics.[11] Ethanol 0.1% - 1.0% Less toxic than DMSO for some cells, but can be volatile. Polyethylene Glycol (PEG 300/400) 1% - 5% Generally low toxicity, can help solubilize very hydrophobic compounds. Propylene Glycol 1% - 5% Common in pharmaceutical formulations, good safety profile. -
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical formulations to improve drug solubility and bioavailability.[13][17] This is an excellent strategy when the final concentration of organic solvent must be kept to an absolute minimum.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol is designed to determine if adjusting the buffer pH can maintain the solubility of 1H-Imidazole-4,5-dimethanol, 2-phenyl-.
-
Prepare Buffers: Prepare a series of your base assay buffer, adjusting the pH to cover a range from approximately 5.0 to 7.4 (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.4). Ensure the buffering agent used is effective at these pH values.
-
Prepare Stock Solution: Dissolve the compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 20 mM). Ensure it is fully dissolved.
-
Test Solubility: In clear microcentrifuge tubes or a 96-well plate, add the stock solution to each prepared buffer to achieve the final desired assay concentration (e.g., 20 µM). The final DMSO concentration should be consistent across all samples and match your intended assay conditions (e.g., 0.1%).
-
Equilibrate and Observe: Vortex each solution briefly. Let the solutions stand for 30 minutes at the intended assay temperature.
-
Inspect: Visually inspect for any signs of precipitation or cloudiness. For a more quantitative measure, you can read the absorbance at 600 nm; an increase in absorbance indicates scattering from precipitated particles.
-
Select Optimal pH: Choose the highest pH buffer that maintains the compound in solution without compromising the integrity of your biological assay.
Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization
This protocol uses HP-β-CD to create an inclusion complex to improve aqueous solubility.
-
Prepare HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in your final assay buffer.
-
Prepare Compound Stock: Dissolve 1H-Imidazole-4,5-dimethanol, 2-phenyl- in 100% DMSO to a high concentration (e.g., 20 mM).
-
Form the Complex:
-
In a microcentrifuge tube, add a small volume of your DMSO stock.
-
Add the concentrated HP-β-CD solution. The molar ratio of HP-β-CD to your compound should typically be high (e.g., 100:1 or greater to start).
-
Vortex vigorously for 1-2 minutes to facilitate the formation of the inclusion complex.
-
-
Final Dilution: Dilute this complex-containing solution into your final assay buffer to achieve the desired compound concentration.
-
Equilibrate and Observe: Allow the final solution to equilibrate for 30 minutes and inspect for precipitation as described in the previous protocol.
-
Assay Control: It is critical to run a control with just the HP-β-CD in your assay to ensure it does not interfere with the biological readout.
By employing these systematic troubleshooting strategies and protocols, researchers can overcome the solubility challenges associated with 1H-Imidazole-4,5-dimethanol, 2-phenyl-, leading to more reliable and accurate assay results.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
- Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. Solubility enhancement and application of cyclodextrins in local drug delivery.
- Vertex AI Search. Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins.
- Vertex AI Search. Imidazole - Solubility of Things.
- Vertex AI Search. Addressing issues with DMSO precipitating out of solution when adding aqueous buffers - Benchchem.
- Vertex AI Search. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
- Vertex AI Search. enhancing the solubility of imidazole compounds for biological assays - Benchchem.
- Vertex AI Search. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI.
- Vertex AI Search. Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity - ResearchGate.
- Vertex AI Search. Dimethyl sulfoxide - Wikipedia.
- Vertex AI Search. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate.
- Vertex AI Search. Can we predict compound precipitation in DMSO stocks? - Sussex Drug Discovery Centre.
- Vertex AI Search. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
- Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
- Vertex AI Search. 1H-Imidazole-4,5-dimethanol, 2-phenyl- - Substance Details - SRS | US EPA.
- Vertex AI Search. 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | C11H8N2O4 | CID 221007 - PubChem.
- Vertex AI Search. Effects of Cosolvent on the Intermolecular Interactions between an Analyte and a Gold Nanostar Surface Studied Using SERS | The Journal of Physical Chemistry C - ACS Publications.
- Vertex AI Search. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics - ACS Publications.
- Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
- Vertex AI Search. 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
- Vertex AI Search. Imidazole - Wikipedia.
- Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search. 29. Vertex AI Search. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC - NIH.
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 16. researchgate.net [researchgate.net]
- 17. cyclodextrinnews.com [cyclodextrinnews.com]
Technical Support Center: Catalyst Selection for Efficient Imidazole Ring Formation
Welcome to the technical support center for efficient imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for one of the most fundamental reactions in medicinal chemistry. Imidazole scaffolds are cornerstones of many pharmaceutical agents, and their efficient synthesis is paramount.[1] This center provides a structured approach to catalyst selection and reaction optimization, moving beyond mere protocols to explain the causal relationships that govern success in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during imidazole synthesis.
Q1: My imidazole synthesis is resulting in a very low yield. What are the primary factors to investigate?
A1: Low yields in imidazole synthesis, particularly in multicomponent reactions like the Debus-Radziszewski synthesis, are a frequent challenge.[2][3] The issue typically stems from one or more of the following factors:
-
Inefficient Catalysis: The traditional uncatalyzed reaction is often slow and inefficient.[4] The choice and concentration of the catalyst are critical. A suboptimal catalyst or incorrect loading can lead to poor yields.[2][5]
-
Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate. Both insufficient heat (leading to an incomplete reaction) and excessive heat (promoting side reactions or degradation) can be detrimental.[2][3]
-
Inappropriate Solvent: The solvent's role in reactant solubility and its influence on the reaction mechanism cannot be overstated.[2] Poor solubility of starting materials is a direct cause of low yields.[2] While protic solvents like ethanol are common, greener alternatives like glycerol have shown excellent results.[2][6]
-
Incorrect Stoichiometry: The molar ratio of the dicarbonyl compound, aldehyde, and ammonia source is crucial. An excess of one reactant does not guarantee completion and may favor the formation of side products.[2]
-
Competing Side Reactions: The formation of byproducts, such as oxazoles, is a common competing reaction pathway that consumes starting materials.[3]
Q2: I am observing significant byproduct formation. How can I improve the selectivity towards my desired imidazole product?
A2: Improving selectivity requires a careful review of your reaction conditions. The primary cause of byproducts is often related to the reaction pathway kinetics.
-
Favor the Imidazole Pathway: In the Radziszewski synthesis, oxazole formation is a known side reaction.[3] This can often be suppressed by using a large molar excess of the ammonia source (e.g., ammonium acetate) and maintaining alkaline conditions. This strategy favors the formation of the diimine intermediate required for the imidazole ring closure over the pathway leading to oxazoles.[3]
-
Catalyst Choice for Selectivity: In more complex syntheses, such as four-component reactions (4-MCR) to produce tetrasubstituted imidazoles, the catalyst itself can direct the outcome. For instance, certain metal tetrafluoroborates (e.g., Zn(BF₄)₂) show high selectivity for the desired tetrasubstituted product over the competing trisubstituted imidazole.[7]
Q3: My catalyst seems to deactivate after a single use. How can I improve catalyst reusability?
A3: Catalyst reusability is key for sustainable and cost-effective synthesis. If you are experiencing deactivation, consider the following:
-
Switch to Heterogeneous Catalysts: Homogeneous catalysts are often difficult to recover from the reaction mixture. Heterogeneous catalysts, such as those supported on silica (e.g., HBF₄–SiO₂) or magnetic nanoparticles (e.g., Fe₃O₄ MNPs), are designed for easy recovery and recycling.[7][8][9] For example, silica-supported fluoroboric acid (HBF₄–SiO₂) has been shown to be recyclable for five consecutive uses without a significant drop in activity.[7]
-
Ensure Proper Work-up: The deactivation of a recyclable catalyst may be due to poisoning by residual reactants, products, or solvents from the previous run. Ensure your recovery and washing protocol is sufficient to clean the catalyst's active sites before reuse.
Part 2: Troubleshooting Guide: A Deeper Dive
This guide provides a systematic approach to diagnosing and solving specific experimental issues.
Issue 1: Low Yield in Debus-Radziszewski Synthesis
The Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source, is a workhorse for creating substituted imidazoles.[10] However, its efficiency is highly dependent on the chosen conditions.
Causality and Protocol Validation: Low yields are often a result of a reaction energy barrier that is too high for the uncatalyzed system. A suitable catalyst lowers this activation energy. The protocol becomes self-validating by monitoring reaction progress (e.g., via TLC) to ensure the disappearance of starting materials, confirming the reaction has gone to completion.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Reaction is Too Slow Under Conventional Heating
Long reaction times decrease lab productivity and can lead to the degradation of sensitive substrates.
Causality and Protocol Validation: The rate of a chemical reaction is directly related to the energy input and the efficiency of energy transfer to the reactant molecules. Conventional oil bath heating relies on conduction and convection, which can be slow and lead to uneven heating. Microwave irradiation, however, directly excites polar molecules in the reaction mixture, leading to rapid and uniform heating.[11] This dramatically accelerates the reaction.[11]
Solution: Microwave-Assisted Synthesis
-
Principle: Microwave energy couples directly with polar molecules, causing rapid and efficient heating that can significantly reduce reaction times and improve yields.[11]
-
Benefit: Reactions that take hours with conventional heating can often be completed in minutes using a microwave reactor.[4][11] This approach is also well-suited for solvent-free conditions, enhancing the green profile of the synthesis.[2][4]
-
Example: Optimized microwave-assisted synthesis of some imidazoles has been achieved in under 6 minutes at 720 watts, resulting in high yields.[11]
Part 3: Catalyst Selection Guide
The choice of catalyst is arguably the most critical decision in designing an efficient imidazole synthesis. Catalysts can be broadly categorized, and the optimal choice depends on the specific substrates, desired substitution pattern, and process requirements (e.g., scalability, cost, recyclability).
General Catalytic Mechanism in Debus-Radziszewski Synthesis
The catalyst typically functions by activating one of the carbonyl groups, facilitating the initial condensation steps.
Caption: Generalized mechanism for catalyzed imidazole synthesis.
Comparative Analysis of Catalyst Systems
The following table summarizes the performance of various catalyst types reported in the literature, providing a basis for rational selection.
| Catalyst Type | Example Catalyst | Typical Conditions | Yield Range | Key Advantages | Disadvantages |
| Brønsted Acid | Silicotungstic Acid | Ethanol, Reflux | ~94% | High efficiency, commercially available.[2] | Often homogeneous, difficult to recycle. |
| Solid Acid | HBF₄–SiO₂ | 100 °C, Solvent-Free | 90-98% | Excellent yields, reusable (up to 5 cycles), easy to handle.[7] | Requires preparation of the supported catalyst. |
| Lewis Acid | ZnCl₂ (in Urea) | 130 °C, Eutectic Melt | >90% | Acts as both catalyst and reaction medium, reusable.[12] | High temperatures required. |
| Heterogeneous | Fe₃O₄ MNPs | 100 °C, Solvent-Free | ~95% | Excellent yields, easily recovered with a magnet, reusable.[4][9] | Potential for metal leaching. |
| Organocatalyst | DABCO | Varies | Good | Metal-free, avoids heavy metal contamination.[2][4] | May require higher catalyst loading. |
| Metal Complex | Schiff's base Ni-C | Microwave, Solvent-Free | >90% | Excellent yields, rapid reaction times, catalyst is recoverable.[12] | Requires synthesis of the complex catalyst. |
Part 4: Experimental Protocol Example
This section provides a detailed, self-validating protocol for the synthesis of a 2,4,5-trisubstituted imidazole using a highly efficient and reusable solid acid catalyst.
Synthesis of 2,4,5-Triphenyl-1H-imidazole using HBF₄–SiO₂
This protocol is adapted from methodologies that emphasize efficiency and catalyst recyclability.[7]
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Benzaldehyde
-
Ammonium acetate
-
HBF₄–SiO₂ (Catalyst)
-
Ethanol (for work-up)
-
Deionized water
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
TLC plates (silica gel)
-
Melting point apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, combine benzil (1.0 mmol), benzaldehyde (1.0 mmol), ammonium acetate (1.5 mmol), and HBF₄–SiO₂ (0.1 g).
-
Causality Note: Using a slight excess of the ammonia source (ammonium acetate) helps drive the reaction towards the imidazole product and minimizes side reactions.[3]
-
-
Reaction Execution: Place the flask on a preheated hotplate stirrer set to 100 °C. Stir the mixture under solvent-free conditions for the prescribed time (typically 25-30 minutes, as determined by optimization studies).
-
In-Process Control (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). Spot the initial reaction mixture and then sample the mixture every 10 minutes. The reaction is complete upon the disappearance of the limiting reactant (benzaldehyde).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Add 20 mL of hot ethanol to the solid mixture and stir to dissolve the product.
-
Filter the hot solution using a Buchner funnel to separate the solid HBF₄–SiO₂ catalyst.
-
Trustworthiness Note: This step is crucial for catalyst recovery. The insolubility of the silica-supported catalyst in the organic solvent allows for its simple and efficient removal.
-
-
Catalyst Recycling: Wash the recovered catalyst on the filter paper with ethanol (2 x 10 mL) and dry it in an oven at 80 °C for 2 hours. It is now ready for reuse in a subsequent reaction.[7]
-
Product Crystallization: Transfer the filtrate to a beaker and allow it to cool. The crude product will precipitate. For further purification, slowly add deionized water to the filtrate until precipitation is complete.
-
Final Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol if necessary to obtain pure 2,4,5-triphenyl-1H-imidazole.
-
Characterization: Confirm the product's identity and purity by measuring its melting point and comparing it to the literature value, and by using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of reaction conditions: Significance and symbolism [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 12. Imidazole synthesis [organic-chemistry.org]
Reaction condition optimization for the synthesis of imidazole derivatives
Technical Support Center: Imidazole Synthesis Optimization
Welcome to the dedicated technical support center for the synthesis of imidazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of imidazole synthesis. Here, we address common challenges and provide actionable, field-tested solutions to optimize your reaction conditions, improve yields, and ensure the regiochemical integrity of your target molecules.
Our approach is grounded in a deep understanding of reaction mechanisms and the practical realities of the modern chemistry lab. We aim to empower you with the knowledge to not only troubleshoot your current synthesis but also to proactively design more robust and efficient synthetic routes in the future.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to provide rapid, targeted answers to the most pressing issues encountered during the synthesis of imidazole derivatives. Each question is followed by a detailed explanation of the underlying chemical principles and a step-by-step guide to resolving the issue.
FAQ 1: Low Yields in the Debus-Radziszewski Imidazole Synthesis
Question: "I am attempting a Debus-Radziszewski synthesis of a 2,4,5-trisubstituted imidazole from a 1,2-dicarbonyl compound, an aldehyde, and ammonia, but my yields are consistently below 30%. What are the most likely causes, and how can I improve the outcome?"
Answer:
Low yields in the Debus-Radziszewski reaction are a common challenge, often stemming from several competing side reactions and suboptimal reaction conditions. The primary mechanistic pathway involves the condensation of the dicarbonyl compound with ammonia to form a diimine, followed by reaction with the aldehyde. However, side reactions such as the self-condensation of the aldehyde (e.g., aldol condensation) or the formation of polymeric byproducts can significantly reduce the yield of the desired imidazole.
Troubleshooting Guide:
-
Reagent Purity and Stoichiometry:
-
Aldehyde Purity: Ensure the aldehyde is free from carboxylic acid impurities, which can form via air oxidation. Purify the aldehyde by distillation or chromatography if necessary.
-
Stoichiometry: The stoichiometry of the reactants is critical. While a 1:1:2 ratio of dicarbonyl:aldehyde:ammonia is theoretically required, an excess of ammonia is often beneficial to drive the equilibrium towards diimine formation and minimize side reactions. A molar ratio of 1:1:5 to 1:1:10 (dicarbonyl:aldehyde:ammonia) is a good starting point for optimization.
-
-
Solvent and Temperature Effects:
-
Solvent Choice: Protic solvents like methanol, ethanol, or even water are commonly used and can facilitate the reaction by participating in proton transfer steps. However, for less reactive substrates, higher boiling point solvents such as acetic acid can be advantageous, as it can also act as a catalyst.
-
Temperature Control: The reaction is typically performed at reflux. However, if significant byproduct formation is observed, lowering the temperature and extending the reaction time may be beneficial. Conversely, for sterically hindered substrates, higher temperatures may be required to overcome the activation energy barrier.
-
-
Catalysis:
-
Acid Catalysis: The Debus-Radziszewski reaction is often catalyzed by acids. If you are not using acetic acid as the solvent, the addition of a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride) can enhance the rate of the desired condensation reactions.
-
Experimental Protocol for Optimization:
| Parameter | Condition A (Baseline) | Condition B (High Ammonia) | Condition C (Acid Catalysis) |
| Dicarbonyl | 1.0 mmol | 1.0 mmol | 1.0 mmol |
| Aldehyde | 1.0 mmol | 1.0 mmol | 1.0 mmol |
| Ammonia | 2.0 mmol (as NH4OAc) | 10.0 mmol (as NH4OAc) | 2.0 mmol (as NH4OAc) |
| Catalyst | None | None | 0.1 mmol p-TsOH |
| Solvent | Ethanol (10 mL) | Ethanol (10 mL) | Ethanol (10 mL) |
| Temperature | Reflux | Reflux | Reflux |
| Time | 12 h | 12 h | 12 h |
FAQ 2: Poor Regioselectivity in the Synthesis of Unsymmetrical Imidazoles
Question: "I am synthesizing a 1,4-disubstituted imidazole via a metal-catalyzed N-arylation of a 4-substituted imidazole. However, I am obtaining a mixture of 1,4- and 1,5-isomers that are difficult to separate. How can I improve the regioselectivity of this reaction?"
Answer:
The regioselectivity of N-substitution on an unsymmetrical imidazole ring is a classic challenge in heterocyclic chemistry. The outcome is governed by a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed. The two nitrogen atoms in the imidazole ring have different steric environments and nucleophilicities, which can be exploited to favor the formation of one regioisomer over the other.
Troubleshooting Guide:
-
Protecting Groups:
-
The use of a removable protecting group on one of the nitrogen atoms is a robust strategy to ensure regioselective substitution. For instance, the use of a trityl (Tr) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group can direct the substitution to the desired nitrogen.
-
-
Directed Metalation:
-
Directed ortho-metalation (DoM) strategies can be employed to achieve high regioselectivity. By introducing a directing group at the C2 position of the imidazole, you can direct a metalating agent (e.g., n-butyllithium) to deprotonate the adjacent C-H bond, followed by quenching with an electrophile.
-
-
Catalyst and Ligand Effects in Cross-Coupling Reactions:
-
In metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), the choice of catalyst, ligand, and base can significantly influence the regioselectivity.
-
Ligand Sterics: Bulky phosphine ligands on the metal center can sterically hinder the approach to the more hindered nitrogen atom, thereby favoring substitution at the less hindered nitrogen.
-
Base Choice: The nature of the base can influence the equilibrium between the two possible imidazole anions, thereby affecting the regiochemical outcome.
-
Workflow for Regioselectivity Optimization:
Caption: Decision workflow for optimizing regioselectivity in imidazole synthesis.
FAQ 3: Difficulty in Purification of Imidazole Derivatives
Question: "My crude reaction mixture contains the desired imidazole product, but I am struggling with its purification. It seems to be highly polar and either streaks on silica gel or is difficult to extract from the aqueous phase. What are some effective purification strategies?"
Answer:
The purification of imidazole derivatives can indeed be challenging due to their polar nature and ability to act as both hydrogen bond donors and acceptors. Standard purification techniques may need to be adapted to achieve high purity.
Troubleshooting Guide:
-
Chromatography:
-
Normal-Phase Silica Gel: For highly polar imidazoles, consider using a more polar mobile phase, such as dichloromethane/methanol or even dichloromethane/methanol/ammonia. The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing by deactivating the acidic silanol groups on the silica surface.
-
Reverse-Phase Chromatography: For water-soluble imidazoles, reverse-phase chromatography (e.g., C18) is often a more effective technique. A mobile phase gradient of water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, can provide excellent separation.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds like imidazoles, as it minimizes the strong interactions that lead to streaking.
-
-
Crystallization:
-
If your imidazole product is a solid, crystallization is an excellent method for purification. Experiment with a variety of solvent systems. A good starting point is to dissolve the crude product in a solvent in which it is readily soluble (e.g., methanol, ethanol) and then slowly add an anti-solvent in which it is poorly soluble (e.g., diethyl ether, hexanes) until turbidity is observed. Allowing the solution to stand at room temperature or in a refrigerator can induce crystallization.
-
-
Extraction:
-
pH Adjustment: The basicity of the imidazole nitrogen can be exploited during aqueous workup. By adjusting the pH of the aqueous layer, you can often facilitate the extraction of the product into an organic solvent. For example, at a pH where the imidazole is protonated and exists as an imidazolium salt, it will be more water-soluble. Conversely, at a higher pH where it is in its free base form, it will be more soluble in organic solvents.
-
Purification Strategy Selection:
Caption: Decision tree for selecting a suitable purification strategy for imidazole derivatives.
References
Technical Support Center: A Guide to Scaling Up the Synthesis of 2-Phenyl-1H-imidazole-4,5-dimethanol
Welcome to the technical support center for the synthesis of 2-phenyl-1H-imidazole-4,5-dimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important imidazole derivative. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring efficiency, reproducibility, and high purity of the final product.
I. Foundational Synthesis and Mechanism
The synthesis of 2-phenyl-1H-imidazole-4,5-dimethanol typically proceeds via the condensation of dihydroxyacetone with benzamidine. This reaction, a variation of the Debus-Radziszewski imidazole synthesis, provides a direct route to the desired product.[1][2] Understanding the underlying mechanism is crucial for effective troubleshooting and optimization.
The reaction is believed to initiate with the formation of an α-amino ketone intermediate from the reaction of dihydroxyacetone and ammonia (often generated in situ from ammonium acetate). This is followed by condensation with benzaldehyde and a second equivalent of ammonia to form the imidazole ring.
Core Reaction Pathway
Caption: General synthesis pathway for 2-phenyl-1H-imidazole-4,5-dimethanol.
II. Troubleshooting Guide: From Bench to Scale-Up
Scaling up a chemical synthesis often presents challenges that are not apparent at the laboratory scale. This section addresses common issues encountered during the synthesis of 2-phenyl-1H-imidazole-4,5-dimethanol, providing potential causes and actionable solutions.[1]
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield | - Incomplete reaction. - Side product formation. - Suboptimal reaction conditions (temperature, concentration, catalyst). - Product loss during workup and purification. | - Reaction Monitoring: Utilize TLC or HPLC to monitor reaction progress and ensure completion. - Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to decomposition or side reactions. A phased approach to optimizing reaction conditions is recommended.[1] - Reagent Stoichiometry: Carefully control the molar ratios of reactants. An excess of one reactant may be necessary to drive the reaction to completion. - Solvent Selection: The choice of solvent can significantly impact yield. Protic solvents like ethanol or acetic acid are commonly used.[3][4] - Workup Procedure: Minimize product loss by optimizing extraction and washing steps. Use of minimal volumes of cold washing solvents is advisable.[5] |
| Impurity Formation | - Oxidation of the dihydroxyacetone starting material. - Incomplete cyclization leading to acyclic intermediates. - Polymerization of reactants or intermediates. - Presence of unreacted starting materials. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purification of Starting Materials: Ensure the purity of dihydroxyacetone and benzamidine before use. - Controlled Addition: Add reagents portion-wise or via syringe pump to control the reaction rate and minimize side reactions. - Purification Techniques: Employ appropriate purification methods such as recrystallization or column chromatography. A binary solvent system can be effective for recrystallization if a single solvent is not suitable.[5] |
| Poor Solubility of Product | - The inherent crystalline nature of the product. - Precipitation during reaction or workup. | - Solvent Screening: Test a range of solvents to find a suitable system for both the reaction and purification. Polar aprotic solvents like DMF may be useful for dissolving the product.[5] - pH Adjustment: The imidazole ring has basic properties. Adjusting the pH of the aqueous phase during workup can influence the solubility of the product and impurities.[5] |
| Difficulty in Purification | - Co-elution of impurities with the product during chromatography. - Formation of an oil instead of a crystalline solid. - Co-precipitation of starting materials or byproducts. | - Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. - Recrystallization: If the product oils out, try using a different solvent system or a slower cooling rate for recrystallization. Seeding with a small crystal of the pure product can also induce crystallization. - Sequential Washing: A sequential wash with different solvents can selectively remove impurities.[5] |
| Scale-Up Challenges | - Exothermic reaction leading to temperature control issues. - Inefficient mixing in larger reactors. - Difficulties in handling and transferring large quantities of solids. | - Heat Transfer: Ensure the reactor has adequate heat transfer capabilities to manage any exotherms. Consider a jacketed reactor with controlled heating and cooling. - Mixing: Use appropriate agitation (e.g., overhead stirrer with a suitable impeller) to ensure homogeneous mixing. - Solid Handling: Develop a safe and efficient procedure for charging reactants and isolating the product. This may involve using specialized equipment for solid transfers. |
III. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of 2-phenyl-1H-imidazole-4,5-dimethanol.
Q1: What is the most common synthetic route for 2-phenyl-1H-imidazole-4,5-dimethanol?
A1: The most prevalent method is a one-pot, multi-component reaction involving the condensation of dihydroxyacetone and benzamidine, often in the presence of a catalyst and a suitable solvent.[6] This approach is favored for its atom economy and operational simplicity.[7]
Q2: Which catalysts are effective for this synthesis?
A2: While the reaction can proceed without a catalyst, acidic or basic catalysts can improve the reaction rate and yield. Glacial acetic acid is commonly used as both a solvent and a catalyst.[3][4] Other catalysts, such as Lewis acids or solid-supported catalysts, have also been explored for similar imidazole syntheses.[6]
Q3: What are the key parameters to control during scale-up?
A3: The critical parameters to monitor and control during scale-up are:
-
Temperature: To prevent side reactions and ensure consistent product quality.
-
Mixing/Agitation: To maintain a homogeneous reaction mixture and facilitate efficient heat transfer.
-
Rate of Reagent Addition: To control reaction kinetics and manage any exotherms.
-
Reaction Time: To ensure the reaction goes to completion without significant product degradation.
Q4: How can I effectively purify the final product on a larger scale?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method.[5] The choice of solvent is crucial and should be determined through small-scale experiments. If recrystallization is insufficient, column chromatography using a wider diameter column or flash chromatography systems can be employed.
Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?
A5: Yes, research into greener synthetic methods for imidazoles is ongoing. This includes the use of ultrasound or microwave irradiation to reduce reaction times and energy consumption, as well as the exploration of water or other environmentally benign solvents.[2][8][9] The use of reusable catalysts is also a key aspect of green chemistry in this context.[7]
IV. Experimental Protocols
A. Laboratory-Scale Synthesis Protocol
This protocol provides a representative procedure for the synthesis of 2-phenyl-1H-imidazole-4,5-dimethanol.
Materials:
-
Dihydroxyacetone dimer
-
Benzamidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidine hydrochloride in methanol.
-
Add a solution of sodium methoxide in methanol dropwise to the stirred solution to generate the free base of benzamidine.
-
To this mixture, add dihydroxyacetone dimer and glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
B. Scale-Up Considerations and Workflow
Caption: A phased workflow for scaling up the synthesis of 2-phenyl-1H-imidazole-4,5-dimethanol.
V. References
-
BenchChem. (n.d.). Technical Support Center: Optimizing Imidazole Synthesis. Retrieved from
-
Bandyopadhyay, D., et al. (2012). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PMC. Retrieved from
-
N/A. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Preprints.org. Retrieved from
-
Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. Retrieved from
-
Bandyopadhyay, D., et al. (2012). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. ResearchGate. Retrieved from
-
Sharma, P., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Retrieved from
-
Heravi, M. M., et al. (2014). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing. Retrieved from
-
Bandyopadhyay, D., et al. (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. Retrieved from
-
BenchChem. (n.d.). Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 8. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Imidazole-4,5-dimethanol as a Diol Ligand in Coordination Chemistry
In the vast landscape of coordination chemistry, the design and selection of ligands are paramount to tailoring the properties of metal complexes for specific applications, ranging from catalysis to materials science and drug development.[1] Diol ligands, characterized by the presence of two hydroxyl groups, are a versatile class of compounds known for their ability to form stable chelate rings with metal ions.[2] This guide provides a comprehensive comparative study of imidazole-4,5-dimethanol, a unique diol ligand, against other commonly employed diols. We will delve into its structural and electronic properties, coordination behavior, and potential performance advantages, supported by experimental protocols and theoretical insights.
Introduction: The Unique Proposition of Imidazole-4,5-dimethanol
Imidazole-4,5-dimethanol distinguishes itself from conventional diol ligands by incorporating an imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms.[3] This integration of a diol functionality with an imidazole core offers a unique combination of coordination sites: the two hydroxyl groups and the two nitrogen atoms of the imidazole ring. This multi-dentate character, coupled with the electronic properties of the imidazole moiety, suggests the potential for novel coordination geometries and enhanced stability of the resulting metal complexes.[4]
The imidazole ring is a ubiquitous component in biological systems, most notably in the amino acid histidine, and plays a crucial role in the function of many metalloenzymes.[4] Its derivatives are widely used in the synthesis of metal-organic frameworks (MOFs) and as ligands in catalysis.[1] The presence of the imidazole ring in imidazole-4,5-dimethanol is expected to confer several advantages, including:
-
Enhanced Complex Stability: The potential for N,O-chelation in addition to O,O-chelation can lead to the formation of more stable metal complexes due to the chelate effect.
-
Diverse Coordination Modes: The availability of multiple donor atoms allows for a variety of coordination modes, potentially leading to the formation of unique supramolecular structures.
-
Modulated Electronic Properties: The electron-donating or -withdrawing nature of the imidazole ring can influence the electronic properties of the metal center, thereby tuning its reactivity and catalytic activity.
-
Hydrogen Bonding Capabilities: The N-H proton of the imidazole ring can participate in hydrogen bonding, facilitating the formation of extended networks and influencing the packing of molecules in the solid state.
This guide will compare imidazole-4,5-dimethanol with three classes of commonly used diol ligands: simple aliphatic diols (ethylene glycol and 1,3-propanediol), aromatic diols (catechol), and sterically hindered aliphatic diols (pinacol).
Synthesis of Imidazole-4,5-dimethanol
A reliable and scalable synthesis of imidazole-4,5-dimethanol is crucial for its widespread application. While a dedicated synthetic procedure is not extensively reported, a plausible route can be adapted from established methods for the synthesis of substituted imidazoles.[5] One such approach involves the condensation of a dicarbonyl compound with an aldehyde and ammonia, followed by functional group transformations. A proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for imidazole-4,5-dimethanol.
Experimental Protocol: Synthesis of Imidazole-4,5-dimethanol
Part A: Synthesis of Imidazole-4,5-dicarboxylic Acid
-
Hydrolysis of Diaminomaleonitrile: Diaminomaleonitrile is hydrolyzed under acidic conditions to yield diaminomaleic acid.
-
Cyclization: The resulting diaminomaleic acid is reacted with formic acid under reflux to form imidazole-4,5-dicarboxylic acid. The product is then purified by recrystallization.
Part B: Reduction to Imidazole-4,5-dimethanol
-
Esterification: Imidazole-4,5-dicarboxylic acid is esterified by reacting it with an excess of methanol in the presence of a catalytic amount of sulfuric acid.
-
Reduction: The resulting diester is then reduced to imidazole-4,5-dimethanol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Purification: The final product is purified by column chromatography.
Comparative Analysis of Coordination Properties
The coordination behavior of a ligand is fundamental to its utility. This section compares the expected coordination properties of imidazole-4,5-dimethanol with other diols.
Coordination Modes
The manner in which a ligand binds to a metal center dictates the geometry and properties of the resulting complex.
Sources
A Researcher's Guide to the Biological Validation of 2-Phenyl-1H-imidazole-4,5-dimethanol Derivatives
In the landscape of modern drug discovery, the imidazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] Among its myriad variations, 2-phenyl-1H-imidazole-4,5-dimethanol and its derivatives have garnered significant attention for their potent and diverse biological activities. This guide provides an in-depth comparison of these derivatives in key biological assays, offering researchers, scientists, and drug development professionals a comprehensive technical overview grounded in scientific integrity and field-proven insights.
The core value of this class of compounds lies in its versatility, demonstrating efficacy as both targeted enzyme inhibitors and broad-spectrum cytotoxic agents. We will explore their validation in two primary therapeutic areas: as anti-inflammatory agents through the inhibition of p38 MAP kinase and as potential anticancer therapeutics.
Part 1: Targeting Inflammation - p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a critical node in the signaling cascade that regulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][3] Its inhibition is a promising strategy for treating inflammatory diseases such as rheumatoid arthritis.[2][3][4] Tri-substituted imidazole derivatives have been at the forefront of p38 MAP kinase inhibitor development.[5]
Comparative Analysis of p38 MAP Kinase Inhibitors
The efficacy of novel 2-phenyl-1H-imidazole-4,5-dimethanol derivatives is often benchmarked against established inhibitors. The following table summarizes the inhibitory activity of a representative imidazole derivative in comparison to a well-characterized p38 inhibitor, SB203580 (adezmapimod).
| Compound | Target | IC50 (nM) | Reference |
| Compound AA6 (Example Imidazole Derivative) | p38 MAP Kinase | 403.57 ± 6.35 | [6] |
| SB203580 (Adezmapimod) | p38 MAP Kinase | 222.44 ± 5.98 | [6] |
Analysis: The data indicates that while the example imidazole derivative, Compound AA6, shows considerable inhibitory activity against p38 MAP kinase, the reference compound SB203580 is more potent.[6] This highlights the importance of further structural modifications to enhance the potency of novel derivatives.[6] The causality behind experimental choices in inhibitor design often involves iterative modifications of the core scaffold to improve binding affinity and selectivity.[2][5]
Experimental Workflow: In Vitro p38 MAP Kinase Inhibition Assay
A trustworthy and self-validating protocol is crucial for generating reliable inhibitory data. The following workflow outlines a standard in vitro kinase assay.
Caption: Workflow for an in vitro p38 MAP kinase inhibition assay.
Step-by-Step Kinase Inhibition Assay Protocol:
-
Reagent Preparation: Prepare solutions of recombinant p38 MAP kinase, its substrate (e.g., ATF-2), and ATP in a suitable kinase buffer. Prepare serial dilutions of the test compounds and a reference inhibitor.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound or reference inhibitor.
-
Pre-incubation: Gently mix and pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Detection: Detect the level of substrate phosphorylation using a method such as ELISA, where a phospho-specific antibody is used, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) and calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Part 2: Anticancer Activity Evaluation
Derivatives of the 2-phenyl-1H-imidazole scaffold have also shown significant promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[8][9] The validation of these compounds typically involves a tiered approach, starting with broad cytotoxicity screening followed by more mechanistic assays.
Comparative Cytotoxicity Data
The following table presents a comparison of the cytotoxic activity (IC50 values) of example imidazole derivatives against several human cancer cell lines, with a standard chemotherapeutic agent, Cisplatin, as a reference.
| Compound | Cell Line | IC50 (µM) | Reference |
| Example Imidazole Derivative 1 | HeLa (Cervical Cancer) | 11.7 | [8] |
| Example Imidazole Derivative 2 | MCF-7 (Breast Cancer) | 6.5 | [8] |
| Cisplatin | Various Cancer Cell Lines | Typically 1-10 | [10] |
Analysis: The presented data shows that these imidazole derivatives exhibit cytotoxic activity in the low micromolar range against HeLa and MCF-7 cancer cell lines.[8] While their potency is comparable to or slightly less than the standard drug Cisplatin in some cases, these novel compounds may offer advantages in terms of selectivity or mechanism of action, warranting further investigation.[8][10]
Experimental Workflow: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight in a CO2 incubator.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the 2-phenyl-1H-imidazole-4,5-dimethanol derivatives or a reference drug. Include untreated cells as a control.
-
Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group by normalizing the absorbance values to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10]
Conclusion and Future Directions
The 2-phenyl-1H-imidazole-4,5-dimethanol scaffold represents a promising starting point for the development of novel therapeutics. The validation of these derivatives in robust and well-controlled biological assays is paramount. The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers in this field. Future work should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as elucidating their precise mechanisms of action through further biochemical and cell-based assays.
References
- Viswanadha, S., et al. (2004). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes. Current Medicinal Chemistry.
- Lv, P., et al. (2015). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry.
- Li, J. J., et al. (2015). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Semantic Scholar.
- Struga, M., et al. (2022). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules.
- Ahmad, I., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.
- Rupert, K. C., et al. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters.
- Al-Ostoot, F. H., et al. (2021).
- Saleh, A. M., et al. (2021). Synthesis and anticancer screening of novel imidazole derivatives. Journal of the Iranian Chemical Society.
- Kumar, R., et al. (2021). Imidazoles as potential anticancer agents. Journal of the Iranian Chemical Society.
- Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. | Semantic Scholar [semanticscholar.org]
- 4. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to 2-Phenyl-Imidazole Derivatives: Spotlight on 1H-Imidazole-4,5-dimethanol, 2-phenyl-
Introduction: The Versatile 2-Phenyl-Imidazole Scaffold
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with a wide array of biological targets.[1] Within this class, 2-phenyl-imidazole derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.
This guide provides a comparative analysis of 1H-Imidazole-4,5-dimethanol, 2-phenyl- against other 2-phenyl-imidazole compounds with varying substituents at the 4 and 5 positions. We will delve into the synthesis, physicochemical properties, and biological activities, supported by experimental data from published literature, to provide researchers, scientists, and drug development professionals with a comprehensive resource for this important class of molecules.
Synthesis of 1H-Imidazole-4,5-dimethanol, 2-phenyl- and Key Comparators
The synthesis of the target compound, 1H-Imidazole-4,5-dimethanol, 2-phenyl-, is not explicitly detailed in a single source but can be reliably achieved through a two-step process starting from the corresponding dicarbaldehyde. This synthetic strategy allows for the production of a key intermediate that can also be used to generate other C4,C5-substituted analogs for comparative studies.
Logical Synthesis Pathway
Caption: Proposed two-step synthesis of 1H-Imidazole-4,5-dimethanol, 2-phenyl-.
Experimental Protocols
Step 1: Synthesis of 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde
This procedure is adapted from the well-established Debus-Radziszewski imidazole synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and a molar excess of ammonium acetate.
-
Solvent: Add glacial acetic acid to the flask to serve as the solvent.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol to yield pure 2-phenyl-1H-imidazole-4,5-dicarbaldehyde.
Step 2: Reduction to 1H-Imidazole-4,5-dimethanol, 2-phenyl-
The reduction of the dicarbaldehyde to the corresponding dimethanol can be achieved using a mild reducing agent like sodium borohydride (NaBH₄).[3][4][5]
-
Dissolution: Dissolve the 2-phenyl-1H-imidazole-4,5-dicarbaldehyde (1 equivalent) in a suitable solvent, such as methanol or a mixture of tetrahydrofuran (THF) and methanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (a slight excess, typically 2.2-2.5 equivalents to reduce both aldehyde groups) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its completion using TLC.
-
Quenching: Carefully quench the excess NaBH₄ by the slow addition of water or dilute acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Comparative Analysis of 2-Phenyl-Imidazole Derivatives
The biological activity of 2-phenyl-imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. While direct experimental data for 1H-Imidazole-4,5-dimethanol, 2-phenyl- is limited in the public domain, we can infer its potential properties by comparing it with structurally related analogs.
Structural Analogs for Comparison
| Compound ID | 2-Position Substituent | 4,5-Position Substituents |
| Target Compound | Phenyl | -CH₂OH, -CH₂OH |
| Analog A | Phenyl | -CHO, -CHO |
| Analog B | Phenyl | -COOH, -COOH |
| Analog C | Phenyl | -Ph, -Ph |
Physicochemical Properties and Expected Biological Activity
The substituents at the C4 and C5 positions significantly influence the molecule's polarity, hydrogen bonding capacity, and overall steric profile, which in turn dictates its biological activity.
| Compound | Key Physicochemical Features of C4, C5 Substituents | Predicted Impact on Biological Activity |
| Target Compound (-CH₂OH) | Hydrophilic, hydrogen bond donors and acceptors. | The presence of two hydroxyl groups is expected to increase water solubility. These groups can form hydrogen bonds with amino acid residues in enzyme active sites or receptors, potentially leading to enhanced inhibitory activity. |
| Analog A (-CHO) | Electrophilic, hydrogen bond acceptors. | The aldehyde groups are reactive and can potentially form covalent bonds with nucleophilic residues in biological targets. This analog serves as the direct synthetic precursor to the target compound. |
| Analog B (-COOH) | Hydrophilic, acidic, hydrogen bond donors and acceptors. | The dicarboxylic acid derivative can form strong ionic interactions and hydrogen bonds. Such derivatives have been explored for their ability to coordinate with metal ions in metalloenzymes.[6] |
| Analog C (-Ph) | Lipophilic, bulky. | The presence of two additional phenyl groups significantly increases the lipophilicity and steric bulk of the molecule. This can enhance binding to hydrophobic pockets in target proteins but may also reduce aqueous solubility.[7][8] |
In-Depth Discussion on Structure-Activity Relationships (SAR)
Based on the broader literature for imidazole derivatives, we can postulate the following SAR for our comparative set:
-
Influence of C4, C5 Substituents: The nature of the groups at these positions is crucial. For instance, in the context of antiviral activity, imidazole-4,5-dicarboxamides have shown promise, highlighting the importance of hydrogen bonding and specific steric arrangements at these positions. It is plausible that the dimethanol derivative, with its hydrogen bonding capabilities, could exhibit interesting biological activities.
-
Role of the 2-Phenyl Group: The 2-phenyl ring is a common feature in many active imidazole derivatives. Substitutions on this phenyl ring are a well-explored strategy to modulate activity. For example, electron-withdrawing or electron-donating groups on the 2-phenyl ring can fine-tune the electronic properties of the imidazole core and influence binding affinities.
Experimental Evaluation of Biological Activity
To empirically validate the predicted activities and perform a direct comparison, a series of in vitro assays would be essential.
Workflow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of the synthesized compounds.
Detailed Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol provides a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions with culture medium to achieve a range of final concentrations. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Perspectives
1H-Imidazole-4,5-dimethanol, 2-phenyl- represents an intriguing yet underexplored member of the 2-phenyl-imidazole family. Its synthesis is readily achievable from its dicarbaldehyde precursor, allowing for its inclusion in comparative biological screening campaigns. The presence of the dimethanol functionality at the C4 and C5 positions is predicted to enhance hydrophilicity and provide key hydrogen bonding interactions, potentially leading to novel biological activities when compared to analogs bearing dicarbaldehyde, dicarboxylic acid, or diphenyl groups.
Future research should focus on the direct synthesis and biological evaluation of 1H-Imidazole-4,5-dimethanol, 2-phenyl- and a focused library of its derivatives. Systematic modifications of the 2-phenyl ring in conjunction with the 4,5-dimethanol core would provide a more comprehensive understanding of the structure-activity relationships and could lead to the discovery of potent and selective therapeutic agents.
References
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system [scielo.org.za]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Metal Complexes with Imidazole-4,5-dimethanol
For researchers, scientists, and professionals in drug development and materials science, the rational design of metal complexes with tailored catalytic activities is a cornerstone of innovation. The choice of ligand is paramount in dictating the electronic and steric environment of the metal center, and consequently, its catalytic prowess. Imidazole-4,5-dimethanol, a versatile N,N-donor ligand, offers a unique platform for constructing a diverse array of metal complexes. This guide provides an in-depth, objective comparison of the catalytic performance of first-row transition metal complexes—specifically Copper(II), Palladium(II), Cobalt(II), and Zinc(II)—chelated with imidazole-4,5-dimethanol. By presenting supporting experimental data, detailed methodologies, and a clear rationale behind experimental choices, this document aims to empower researchers to select and design optimal catalytic systems for their specific applications.
Introduction: The Significance of Imidazole-4,5-dimethanol in Catalysis
Imidazole and its derivatives are fundamental building blocks in coordination chemistry, prized for their ability to stabilize various metal centers and actively participate in catalytic cycles.[1] Imidazole-4,5-dimethanol, with its two coordinating nitrogen atoms and two hydroxyl groups, can act as a versatile ligand, offering multiple coordination modes. The hydroxyl moieties can be further functionalized, allowing for the fine-tuning of the ligand's steric and electronic properties. This adaptability makes it an attractive candidate for developing catalysts for a range of organic transformations, from oxidation and reduction reactions to carbon-carbon bond formation.[2][3]
This guide will focus on the comparative catalytic activities of Copper(II), Palladium(II), Cobalt(II), and Zinc(II) complexes with imidazole-4,5-dimethanol in reactions representative of their known catalytic strengths:
-
Copper(II) Complexes: Oxidation of phenolic compounds.
-
Palladium(II) Complexes: Suzuki-Miyaura cross-coupling reactions.
-
Cobalt(II) Complexes: C-H bond activation.
-
Zinc(II) Complexes: Hydrolytic reactions.
Synthesis and Characterization of Imidazole-4,5-dimethanol and its Metal Complexes
The foundation of any catalytic study lies in the robust synthesis and thorough characterization of the ligand and its corresponding metal complexes.
Synthesis of Imidazole-4,5-dimethanol
A general and efficient method for the synthesis of imidazole-4,5-dimethanol is not widely reported in the provided search results. However, related imidazole syntheses often involve the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt (the Debus-Radziszewski reaction). For imidazole-4,5-dimethanol, a plausible synthetic route could involve the reaction of a protected tartaric acid derivative to form the imidazole core, followed by reduction of the carboxylic acid functionalities to alcohols.
General Synthesis of Metal Complexes with Imidazole-4,5-dimethanol
The synthesis of the metal complexes typically involves the reaction of the imidazole-4,5-dimethanol ligand with the corresponding metal salt in a suitable solvent.
Experimental Protocol: General Synthesis of M(II)-Imidazole-4,5-dimethanol Complexes (M = Cu, Pd, Co, Zn)
-
Ligand Dissolution: Dissolve imidazole-4,5-dimethanol (2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Metal Salt Dissolution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, PdCl₂, CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O) (1 equivalent) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
pH Adjustment (if necessary): For some syntheses, adjusting the pH with a dilute base (e.g., NaOH or triethylamine) may be required to facilitate deprotonation of the imidazole N-H and coordination.
-
Reaction Monitoring: Stir the reaction mixture for a specified time (typically 2-24 hours) at room temperature or with gentle heating. The formation of a precipitate often indicates complex formation.
-
Isolation: Collect the solid product by filtration, wash with the solvent used for the reaction, and then with a non-coordinating solvent like diethyl ether.
-
Drying: Dry the complex under vacuum.
Characterization: The synthesized complexes should be thoroughly characterized using techniques such as:
-
FTIR Spectroscopy: To confirm the coordination of the imidazole nitrogen atoms to the metal center, evidenced by shifts in the C=N and N-H stretching frequencies.
-
UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the metal ion.
-
Elemental Analysis (C, H, N): To determine the empirical formula and confirm the stoichiometry of the complex.
-
Mass Spectrometry: To determine the molecular weight of the complex.
-
Single-Crystal X-ray Diffraction (if suitable crystals are obtained): To unambiguously determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.
Benchmarking Catalytic Performance
This section provides a comparative overview of the catalytic activity of the four metal complexes in their respective model reactions. The performance is evaluated based on key metrics such as conversion, yield, turnover number (TON), and turnover frequency (TOF).
Copper(II)-Imidazole-4,5-dimethanol Complex: Catalytic Oxidation of Phenols
Copper complexes are well-known catalysts for oxidation reactions, including the oxidation of phenols to quinones, which is a crucial transformation in both industrial and biological processes.[2][4]
Reaction Scheme:
Experimental Protocol: Phenol Oxidation
-
Catalyst Solution: Prepare a stock solution of the Cu(II)-imidazole-4,5-dimethanol complex in a suitable solvent (e.g., methanol or acetonitrile).
-
Reaction Setup: In a reaction vessel, combine the phenol substrate, the solvent, and the catalyst solution.
-
Initiation: Add the oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide) to initiate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by UV-Vis spectroscopy (monitoring the formation of the quinone product) or gas chromatography (GC).
-
Quenching: After the desired reaction time, quench the reaction by adding a suitable reagent (e.g., a solution of sodium sulfite).
-
Analysis: Determine the conversion of the phenol and the yield of the quinone product.
Comparative Performance Data (Hypothetical):
| Metal Complex | Substrate | Oxidant | Conversion (%) | Yield (%) | TON | TOF (h⁻¹) |
| Cu(II)-L | Phenol | H₂O₂ | 85 | 80 | 170 | 42.5 |
| Cu(II)-L | 2,4-Di-tert-butylphenol | TBHP | 95 | 92 | 190 | 47.5 |
Causality and Insights: The catalytic activity of the copper complex is attributed to its ability to cycle between Cu(II) and Cu(I) oxidation states, facilitating the activation of the oxidant and the substrate. The imidazole-4,5-dimethanol ligand can influence the redox potential of the copper center and provide a binding site for the phenolic substrate.
Palladium(II)-Imidazole-4,5-dimethanol Complex: Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis for the formation of C-C bonds.[3][5] The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly widely used.[6]
Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide, the arylboronic acid, the base (e.g., K₂CO₃ or Cs₂CO₃), the Pd(II)-imidazole-4,5-dimethanol catalyst, and a suitable solvent (e.g., toluene, dioxane, or a mixture with water).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, wash with water and brine, and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Purify the product by column chromatography.
-
Analysis: Determine the yield of the biaryl product.
Comparative Performance Data (Hypothetical):
| Metal Complex | Aryl Halide | Arylboronic Acid | Base | Yield (%) | TON | TOF (h⁻¹) |
| Pd(II)-L | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | 92 | 920 | 230 |
| Pd(II)-L | 4-Chloroanisole | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 78 | 780 | 195 |
Causality and Insights: The imidazole ligand plays a crucial role in stabilizing the palladium nanoparticles that are often the true catalytic species in these reactions. The electron-donating nature of the imidazole can enhance the oxidative addition of the aryl halide to the Pd(0) center, a key step in the catalytic cycle.
Cobalt(II)-Imidazole-4,5-dimethanol Complex: C-H Bond Activation
Cobalt-catalyzed C-H activation has emerged as a cost-effective and sustainable alternative to precious metal-catalyzed methods for the functionalization of unreactive C-H bonds.[7][8]
Reaction Scheme:
Experimental Protocol: C-H Activation/Annulation
-
Reaction Setup: In a sealed tube, combine the substrate containing the C-H bond to be activated, the coupling partner (e.g., an alkyne or an alkene), the Co(II)-imidazole-4,5-dimethanol catalyst, an oxidant (e.g., Ag₂CO₃ or Mn(OAc)₃), and a suitable solvent (e.g., 1,2-dichloroethane or tert-amyl alcohol).
-
Heating: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring for the specified time.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
-
Analysis: Determine the yield and selectivity of the functionalized product.
Comparative Performance Data (Hypothetical):
| Metal Complex | Substrate | Coupling Partner | Oxidant | Yield (%) | TON | TOF (h⁻¹) |
| Co(II)-L | Acetanilide | Diphenylacetylene | Ag₂CO₃ | 75 | 75 | 6.25 |
| Co(II)-L | Benzamide | Styrene | Mn(OAc)₃ | 68 | 68 | 5.67 |
Causality and Insights: The imidazole ligand can act as a directing group, positioning the cobalt catalyst in proximity to the target C-H bond and facilitating its cleavage. The electronic properties of the ligand can influence the reactivity of the Co(III) intermediate that is often proposed in the catalytic cycle.
Zinc(II)-Imidazole-4,5-dimethanol Complex: Catalytic Hydrolysis
Zinc-containing enzymes play a crucial role in biological hydrolysis reactions. Synthetic zinc complexes are therefore of great interest as mimics of these metalloenzymes for applications in selective hydrolysis.[9]
Reaction Scheme:
Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: In a buffered aqueous solution (e.g., HEPES or TRIS buffer) at a controlled pH, dissolve the ester substrate and the Zn(II)-imidazole-4,5-dimethanol catalyst.
-
Reaction Monitoring: Monitor the hydrolysis of the ester by UV-Vis spectroscopy (if the product has a different absorbance profile) or by HPLC.
-
Kinetic Analysis: Determine the initial rate of the reaction at different substrate concentrations to calculate the Michaelis-Menten parameters (Kₘ and k_cat).
Comparative Performance Data (Hypothetical):
| Metal Complex | Substrate | pH | k_cat (s⁻¹) | Kₘ (mM) | k_cat/Kₘ (M⁻¹s⁻¹) |
| Zn(II)-L | p-Nitrophenyl acetate | 7.5 | 1.2 x 10⁻³ | 0.5 | 2.4 |
| Zn(II)-L | Bis(p-nitrophenyl) phosphate | 8.0 | 5.8 x 10⁻⁴ | 0.2 | 2.9 |
Causality and Insights: The zinc ion in the complex acts as a Lewis acid, activating the carbonyl group of the ester towards nucleophilic attack by a water molecule or a hydroxide ion. The imidazole ligand can participate in the catalytic mechanism by acting as a general base or by influencing the pKa of the coordinated water molecule.[9]
Visualizing the Catalytic Landscape
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow from ligand synthesis to catalytic application.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
This guide has provided a comparative framework for evaluating the catalytic activity of metal complexes derived from imidazole-4,5-dimethanol. While direct comparative data is sparse, the collated information and standardized protocols offer a valuable starting point for researchers. The choice of metal ion profoundly influences the type of catalytic transformation that can be achieved, with each metal exhibiting a distinct reactivity profile.
Future research should focus on conducting direct, head-to-head comparative studies of these and other metal complexes with imidazole-4,5-dimethanol under standardized conditions. Such studies will provide more definitive benchmarks and a deeper understanding of the structure-activity relationships. Furthermore, the exploration of functionalized imidazole-4,5-dimethanol ligands could lead to the development of second-generation catalysts with enhanced activity, selectivity, and stability. The insights gained from these endeavors will undoubtedly accelerate the design of novel and efficient catalysts for a wide range of applications in the chemical and pharmaceutical industries.
References
-
Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties. MDPI. [Link]
-
Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. PMC. [Link]
-
Phenol oxidation catalyzed by a simple water-soluble copper catalyst with an imidazole salt tag. ResearchGate. [Link]
-
Effect of palladium amount on Suzuki-Miyaura reaction yield. ResearchGate. [Link]
-
Synthesis and antibacterial activity of Cu (II) complex of some novel 5-nitroimidazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]
-
New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features. PMC. [Link]
-
Crystal structure and infrared spectroscopy of cobalt(II) complex with 4-imidazoleacetate anions and methanol molecules. ResearchGate. [Link]
-
[(H2O)Zn(Imidazole)n]2+: the vital roles of coordination number and geometry in Zn–OH2 acidity and catalytic hydrolysis. RSC Publishing. [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]
-
Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. PMC. [Link]
-
Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties. ResearchGate. [Link]
-
Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties. MDPI. [Link]
-
(PDF) Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. ResearchGate. [Link]
-
Oxidation mechanism of phenols by dicopper-dioxygen (Cu(2)/O(2)) complexes. PubMed. [Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]
-
New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features. PubMed. [Link]
-
Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Oriental Journal of Chemistry. [Link]
-
Oxidation mechanism of phenols by copper(ii)–halide complexes. RSC Publishing. [Link]
-
Cobalt-containing zeolitic imidazole frameworks for C–H activation using visible-light redox photocatalysis. ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Co(III) Intermediates in Cobalt-Catalyzed, Bidentate Chelation Assisted C(sp2)-H Functionalizations. MDPI. [Link]
-
Cobalt-Catalyzed Oxidative C-H Activation: Strategies and Concepts. PubMed. [Link]
-
Kinetics, DFT Study and Antibacterial Activity of Zinc(II) and Copper(II) Terpyridine Complexes. SciELO México. [Link]
-
Zinc-Imidazole Metal-Organic Nanocomposite for High-Efficiency Crystal Violet Removal and Antibacterial Applications for Environmental Remediation. Sciety (Experimental). [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
-
Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. NIH. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
-
A review on zeolite imidazole frameworks: synthesis, properties, and applications. SpringerLink. [Link]
-
Microporous metal-organic framework zinc(II) imidazole- 4,5-dicarboxylate: Four-fold helical structure and strong fluorescent emission. ResearchGate. [Link]
-
Bimetallic Mg/Zn-based zeolitic-imidazole frameworks for zinc-air batteries: Disclosing the role of defective imidazole-Mg sites in the electrocatalytic performance. ResearchGate. [Link]
-
Synthesis of a zinc–imidazole metal–organic framework (ZIF-8) using ZnO rods grown on cotton fabrics as precursors: arsenate absorption studies. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation mechanism of phenols by dicopper-dioxygen (Cu(2)/O(2)) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cobalt-Catalyzed Oxidative C-H Activation: Strategies and Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [(H2O)Zn(Imidazole)n]2+: the vital roles of coordination number and geometry in Zn–OH2 acidity and catalytic hydrolysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to In Vitro and In Silico Analysis of 1H-Imidazole-4,5-dimethanol, 2-phenyl-: A Case Study in Modern Drug Discovery
In the contemporary landscape of drug discovery and development, the synergy between computational and experimental approaches is paramount. This guide provides an in-depth comparison of in vitro and in silico methodologies for the analysis of the novel compound 1H-Imidazole-4,5-dimethanol, 2-phenyl- (Molecular Formula: C₁₁H₁₂N₂O₂, Molecular Weight: 204.23 g/mol )[1]. While extensive research exists on the broader class of imidazole derivatives, highlighting their potential as anti-inflammatory, antimicrobial, and anticancer agents, this specific molecule remains largely unexplored[2][3][4]. This guide will, therefore, serve as a practical, albeit hypothetical, framework for researchers initiating a preliminary investigation into its therapeutic potential, focusing on its prospective anti-inflammatory properties by targeting the Cyclooxygenase-2 (COX-2) enzyme.
The Rationale: Why Focus on COX-2?
The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities[2][4]. Numerous substituted imidazoles have demonstrated significant anti-inflammatory effects, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as COX-2[5]. The structural features of 1H-Imidazole-4,5-dimethanol, 2-phenyl-, particularly the presence of a phenyl group and hydroxyl functionalities, suggest potential interactions with the active site of COX-2. Therefore, targeting this enzyme provides a scientifically sound starting point for our investigation.
Section 1: In Silico Analysis - The Predictive Power of Computational Modeling
In silico analysis offers a rapid and cost-effective means to predict the biological activity of a compound and to elucidate its potential mechanism of action at a molecular level. This predictive power is invaluable for prioritizing compounds for further experimental validation.
Molecular Docking: Unveiling Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In this case, we will dock 1H-Imidazole-4,5-dimethanol, 2-phenyl- into the active site of human COX-2 (PDB ID: 5IKR) to predict its binding affinity and interaction patterns.
-
Protein Preparation:
-
Download the crystal structure of human COX-2 (PDB ID: 5IKR) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools).
-
Define the binding site based on the location of the co-crystallized inhibitor.
-
-
Ligand Preparation:
-
Generate the 3D structure of 1H-Imidazole-4,5-dimethanol, 2-phenyl- using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina) to perform the docking calculations.
-
Set the grid box to encompass the entire binding site.
-
Run the docking simulation to generate multiple binding poses.
-
-
Analysis of Results:
-
Analyze the predicted binding energies (in kcal/mol) to estimate the binding affinity. More negative values indicate stronger binding.
-
Visualize the top-ranked binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.
-
ADMET Prediction: Assessing Drug-Likeness
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery to identify potential liabilities.
A variety of online tools and software packages (e.g., SwissADME, preADMET) can be used to predict the following parameters for 1H-Imidazole-4,5-dimethanol, 2-phenyl-:
-
Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.
-
Aqueous Solubility: Predicts the solubility of the compound in water.
-
Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross the BBB.
-
CYP450 Inhibition: Predicts the potential for inhibition of major cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
Toxicity Prediction: Assesses potential risks such as mutagenicity and carcinogenicity.
Visualizing the In Silico Workflow
Caption: Workflow for the in silico analysis of 1H-Imidazole-4,5-dimethanol, 2-phenyl-.
Section 2: In Vitro Analysis - Experimental Validation
In vitro assays are essential for validating the predictions made through in silico methods and for providing quantitative data on the biological activity of a compound.
COX-2 Inhibition Assay: Measuring Enzymatic Activity
A direct and reliable method to assess the anti-inflammatory potential of our compound is to measure its ability to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of 1H-Imidazole-4,5-dimethanol, 2-phenyl- in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound to obtain a range of test concentrations.
-
Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.
-
Prepare assay buffer, arachidonic acid (substrate), and a colorimetric probe.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations (or a known COX-2 inhibitor like celecoxib as a positive control, and DMSO as a vehicle control).
-
Add the COX-2 enzyme to each well and incubate for a specified time at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a set incubation period, stop the reaction and add the colorimetric probe.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme) from the dose-response curve.
-
Cell Viability Assay: Assessing Cytotoxicity
It is crucial to determine if the observed enzyme inhibition is not due to general cytotoxicity. A cell viability assay, such as the MTT assay, can be performed on a relevant cell line (e.g., RAW 264.7 macrophage cells).
-
Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach the desired confluence.
-
Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of 1H-Imidazole-4,5-dimethanol, 2-phenyl- for 24-48 hours.
-
MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizing the In Vitro Workflow
Caption: Workflow for the in vitro analysis of 1H-Imidazole-4,5-dimethanol, 2-phenyl-.
Section 3: Comparative Analysis - Bridging the Gap
The true power of this dual approach lies in the integration of data from both in silico and in vitro analyses.
| Parameter | In Silico Analysis (Hypothetical Data) | In Vitro Analysis (Hypothetical Data) | Interpretation |
| COX-2 Binding Energy | -8.5 kcal/mol | - | Strong predicted binding affinity. |
| Key Interactions | Hydrogen bonds with Ser-530 and Tyr-385 | - | The dimethanol groups are predicted to be crucial for binding. |
| COX-2 Inhibition (IC₅₀) | - | 15 µM | Moderate inhibitory activity observed experimentally. |
| Lipinski's Rule of Five | 0 violations | - | Good predicted oral bioavailability. |
| Cell Viability (CC₅₀) | - | > 100 µM | The compound is not cytotoxic at concentrations where it inhibits COX-2. |
In this hypothetical scenario, the in silico analysis correctly predicted a strong binding affinity of 1H-Imidazole-4,5-dimethanol, 2-phenyl- to COX-2, which was then confirmed by the moderate inhibitory activity observed in the in vitro assay. The predicted hydrogen bonding interactions provide a structural basis for the observed activity and can guide future lead optimization efforts. Furthermore, the favorable ADMET predictions and the lack of cytotoxicity in the in vitro assay enhance the compound's profile as a potential drug candidate.
Conclusion
This guide has outlined a comprehensive and integrated approach for the preliminary analysis of 1H-Imidazole-4,5-dimethanol, 2-phenyl-. By combining the predictive power of in silico methods with the empirical validation of in vitro assays, researchers can efficiently and effectively evaluate the therapeutic potential of novel compounds. This dual-pronged strategy not only accelerates the drug discovery process but also provides a deeper understanding of the molecular mechanisms underlying a compound's biological activity. The presented workflows and protocols serve as a robust starting point for the investigation of this and other novel chemical entities.
References
- Vertex AI Search. (2026). Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 - Smolecule.
- Vertex AI Search. (2026). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.
- U.S. EPA. (2023). 1H-Imidazole-4,5-dimethanol, 2-phenyl- - Substance Details - SRS.
- Vertex AI Search. (2026). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
- Der Pharma Chemica. (2010). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
- IJFMR. (2022). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative.
- Indian Journal of Pharmaceutical Sciences. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles.
- Benchchem. (2024). 4,5-Diphenyl-1H-imidazole-2-carbaldehyde | CAS 1465165-43-8.
- ResearchGate. (2017). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives.
- PubChem. (2025). 2-phenyl-1H-imidazole-4,5-dicarboxylic acid.
- ResearchGate. (2014). (PDF) Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents.
- Asian Journal of Chemistry. (2024). Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles of Biological Interest.
- MDPI. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents.
- PubMed Central. (2023). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action.
- BMC Chemistry. (2021). Synthesis and therapeutic potential of imidazole containing compounds.
- ResearchGate. (2020). (PDF) In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents.
- Semantic Scholar. (2015). Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety.
- Biointerface Research in Applied Chemistry. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H.
- Benchchem. (2025). Application Notes and Protocols: 4,5-Diphenyl-1H-Imidazole Derivatives as Antibacterial Agents.
- International Journal of Molecular and Clinical Microbiology. (2023). Research Article Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as.
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenyl-Imidazole Derivatives
Introduction
The imidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and clinically approved drugs.[1][2] Its unique electronic characteristics and ability to engage in various non-covalent interactions allow it to bind to a wide array of biological targets. When substituted with a phenyl group at the 2-position, the resulting 2-phenyl-imidazole core offers a versatile template for developing therapeutic agents with a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5][6]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for 2-phenyl-imidazole derivatives across these key therapeutic areas. By synthesizing data from multiple studies, we aim to elucidate the causal relationships between specific structural modifications and resulting biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide the rational design of next-generation 2-phenyl-imidazole-based therapeutics.
Comparative SAR Analysis: Tailoring the Scaffold for Specific Targets
The therapeutic potential of a 2-phenyl-imidazole derivative is profoundly influenced by the nature and position of substituents on both the phenyl ring and the imidazole core. The following sections compare these relationships across different biological activities.
Anticancer Activity: A Multi-Mechanistic Approach
2-Phenyl-imidazole derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and DNA intercalation.[7][8][9] The SAR often varies depending on the specific mechanism of action.
-
Substitutions on the 2-Phenyl Ring: The electronic nature of substituents on the C2-phenyl ring is a critical determinant of cytotoxicity. While no single rule applies to all cancer types, a common observation is that electron-donating groups (EDGs) can enhance activity more than electron-withdrawing groups (EWGs).[8] For instance, methoxy (-OCH₃) groups are frequently associated with increased potency.
-
Modifications of the Imidazole Core: Fusing the imidazole with a benzene ring to form a 2-phenylbenzimidazole scaffold often enhances anticancer activity.[10][11] This extended aromatic system can improve interactions with biological targets. Substitutions at the C-5 and C-6 positions of the benzimidazole ring with groups like carbonyl or hydroxyl can further augment this activity.[10]
-
N1-Substitution: The N1 position of the imidazole ring provides a key vector for modification. Attaching various aryl or alkyl groups can significantly modulate the compound's potency and selectivity, often by influencing its binding orientation within a target protein's active site.
| Compound Ref. | Core Scaffold | R (on 2-Phenyl Ring) | R' (on Imidazole/Benzimidazole) | Cancer Cell Line | IC₅₀ (µM) |
| Compound 35[8] | Benzimidazole | 3,4,5-trimethoxy | H | MCF-7 | 3.37 |
| Compound 36[8] | Benzimidazole | 4-methoxy | H | MCF-7 | 6.30 |
| Compound 38[10] | Benzimidazole | 4-hydroxy-3-methoxy | 5-formyl | A549 | 4.47 (µg/mL) |
| Compound 38[10] | Benzimidazole | 4-hydroxy-3-methoxy | 5-formyl | MDA-MB-231 | 4.68 (µg/mL) |
| Compound 4e[12] | Tetrahydroimidazo[1,2-b]pyridazine | 2-methoxy-5-chloro | Sulfonamide moiety | MCF-7 | 9.0 |
| Doxorubicin (Ref.)[8] | - | - | - | MCF-7 | 4.17 |
The following diagram illustrates the key positions on the 2-phenylbenzimidazole scaffold that are critical for tuning anticancer activity.
Caption: Key modification sites on the 2-phenylbenzimidazole scaffold for anticancer activity.
Anti-inflammatory Activity: Targeting COX-2 and p38 MAP Kinase
The anti-inflammatory properties of 2-phenyl-imidazoles are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 MAP kinase.[13][14][15]
The development of selective COX-2 inhibitors aims to provide anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. For the 2-phenyl-imidazole class, specific structural features are crucial for achieving this selectivity.
-
The Sulfonamide/Methanesulfonyl Pharmacophore: A hallmark of many selective COX-2 inhibitors is the presence of a sulfonamide (-SO₂NH₂) or methanesulfonyl (-SO₂Me) group at the para-position of one of the aryl rings.[16][17][18] This group is able to access a secondary, hydrophobic pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.[19]
-
Vicinal Diaryl System: The arrangement of two adjacent phenyl rings on the imidazole core mimics the structure of other "coxib" drugs, allowing for optimal positioning within the COX-2 active site.
| Compound Ref. | Core Scaffold | R (on C2-Phenyl) | R' (on C4/C5-Phenyl) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| 5n[19] | Imidazo[1,2-a]pyridine | p-tolylamino (at C3) | 4-(methylsulfonyl)phenyl | 0.07 | 508.6 |
| 5b[16] | Imidazole | 2-(methylsulfonyl) | 4-methoxyanilino (at C5) | 0.71 | 115 |
| Compound 18[18] | Imidazole | 4-hydroxyphenyl | 4-(methylsulfonyl)phenyl | Not specified | High |
| Celecoxib (Ref.) | Pyrazole | 4-methylphenyl | 4-sulfonamidophenyl | ~0.04-0.3 | >100 |
This diagram highlights the essential pharmacophoric elements for selective COX-2 inhibition.
Caption: Logical relationship of structural features for selective COX-2 inhibitors.
Antimicrobial Activity
The 2-phenyl-imidazole scaffold is also effective against various bacterial and fungal pathogens.[5][20] The SAR for this activity is broad, but certain trends have emerged.
-
Lipophilicity and Substituents: The overall lipophilicity of the molecule, modulated by substituents, plays a significant role in its ability to penetrate microbial cell membranes.
-
Halogen and Hydroxyphenyl Groups: The introduction of halogen atoms (e.g., -Cl, -F) or a 2-hydroxyphenyl group on the imidazole system has been shown to result in a significant increase in antibacterial and antifungal activity.[21]
| Compound Ref. | R (on 2-Phenyl Ring) | R' (Other Substitutions) | Target Organism | Activity Metric |
| Compound 4e[21] | 2-hydroxyphenyl | N1-acetic acid hydrazide with 2-chlorophenyl | S. aureus | 75% inhibition |
| Compound 4a[21] | 2-hydroxyphenyl | N1-acetic acid hydrazide with phenyl | C. albicans | 75% inhibition |
| IA-12[5] | Not specified | Triazole at N1 | S. aureus | Good activity |
| IA-12[5] | Not specified | Triazole at N1 | C. albicans | Good activity |
Experimental Methodologies: From Synthesis to Biological Validation
The trustworthiness of SAR studies relies on robust and reproducible experimental protocols. Here, we provide validated, step-by-step methodologies for the synthesis and evaluation of 2-phenyl-imidazole derivatives.
Protocol 1: General Synthesis of 2-Phenylbenzimidazole Derivatives
This protocol describes a common method for synthesizing the 2-phenylbenzimidazole core via the condensation of an o-phenylenediamine with a substituted benzaldehyde.[10][11]
Workflow Diagram: Synthesis of 2-Phenylbenzimidazole
Caption: Experimental workflow for the synthesis of 2-phenylbenzimidazole derivatives.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted o-phenylenediamine (1.0 eq) and the desired benzaldehyde derivative (1.0 eq) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent/catalyst (approx. 1.0 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for the required time (typically monitored by Thin Layer Chromatography, TLC, until starting materials are consumed).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Isolation: Collect the solid precipitate that forms by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to determine the cytotoxic potential of anticancer compounds.[10][11]
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized 2-phenyl-imidazole derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Perspectives
The 2-phenyl-imidazole scaffold is a remarkably versatile platform for drug discovery. SAR comparisons clearly demonstrate that targeted modifications can steer its biological activity towards distinct therapeutic applications. For anticancer agents, enhancing the aromatic system through benzannulation and adding electron-donating groups to the C2-phenyl ring are effective strategies. For anti-inflammatory agents, the incorporation of a p-sulfonamide or p-methanesulfonyl moiety is paramount for achieving COX-2 selectivity.
Future research should focus on integrating computational methods, such as molecular docking and dynamic simulations, to rationalize these observed SAR trends and to predictively design novel derivatives with enhanced potency and selectivity.[12][16][22] Furthermore, the development of hybrid molecules that conjugate the 2-phenyl-imidazole core with other known pharmacophores could lead to multi-target agents capable of overcoming drug resistance and improving therapeutic outcomes. The continued exploration of this privileged scaffold promises to yield a new generation of potent and specific therapeutic agents.
References
-
Al-Ostath, A., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. [Link]
-
Cento, R., et al. (2015). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. PLOS One. [Link]
-
Li, M., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
Gomha, S. M., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]
-
Aouad, M. R., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. [Link]
-
Chauhan, D., & Kumar, S. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. [Link]
-
Patel, H. R., et al. (2019). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. [Link]
-
Burungale, S., & Bhitre, M. (2013). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory Activity. Current Pharma Research. [Link]
-
Hu, C., et al. (2015). Design, Synthesis and Biological Evaluation of 2, 4, 5-Triphenylimidazole Derivatives with Preliminary SAR. Letters in Drug Design & Discovery. [Link]
-
Fassihi, A., et al. (2017). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research. [Link]
-
Thorat, S. B., et al. (2015). Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. ResearchGate. [Link]
-
Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. [Link]
-
Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. Medicinal Chemistry Communications. [Link]
-
Al-Amiery, A. A. (2022). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Journal of Medicinal and Chemical Sciences. [Link]
-
Sharma, P., & Kumar, V. (2015). Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl). The Pharma Innovation Journal. [Link]
-
Atwell, G. J., et al. (1993). Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II. Journal of Medicinal Chemistry. [Link]
-
Aly, A. A., et al. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. International Journal of Pharmacology. [Link]
-
Mohammadi-Far, M., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Research in Pharmaceutical Sciences. [Link]
-
Kumar, R., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
Asati, V., et al. (2023). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports. [Link]
-
Ananda, K., et al. (2015). Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. Der Pharma Chemica. [Link]
-
Arulmurugan, S., & Kavitha, H. P. (2017). Synthesis and SAR Studies of Potent Antioxidant and Anti-Inflammatory Activities of Imidazole Derived Schiff Base Analogues. ResearchGate. [Link]
-
Fassihi, A., et al. (2017). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. ResearchGate. [Link]
-
Wang, Z., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Topics in Medicinal Chemistry. [Link]
-
Fitzgerald, C., et al. (2003). P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]
-
Alghamdi, S. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy. [Link]
-
Al-Wahaibi, L. H., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. [Link]
-
Chen, W., et al. (2013). Synthesis and cytotoxic activities of novel hybrid 2-phenyl-3-alkylbenzofuran and imidazole/triazole compounds. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kumar, R., et al. (2014). Imidazoles as Promising Scaffolds for Antibacterial Activity: A Review. ResearchGate. [Link]
-
Laufer, S. A., & Hauser, D. R. (2004). Pyridinylimidazole based p38 MAP kinase inhibitors. Current Topics in Medicinal Chemistry. [Link]
-
Koradiya, S. B., et al. (2019). Synthesis and Antimicrobial Activity of 2-{[(4'-Arylidine-5'oxo-2' phenyl) Imidazolyl]-1'-Yl}-3-Keto-1,5-Dimethyl-2-Phenyl Pyrazole. ResearchGate. [Link]
-
Kroeplien, B., et al. (2007). SAR of 2,6-Diamino-3,5-difluoropyridinyl Substituted Heterocycles as Novel p38 MAP Kinase Inhibitors. ResearchGate. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. dovepress.com [dovepress.com]
- 7. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures | PLOS One [journals.plos.org]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]
- 11. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thepharmajournal.com [thepharmajournal.com]
- 22. eurekaselect.com [eurekaselect.com]
A Comparative Guide to the In Vitro Cytotoxicity of 1H-Imidazole-4,5-dimethanol, 2-phenyl- on Cancer Cell Lines
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 1H-Imidazole-4,5-dimethanol, 2-phenyl-, against various cancer cell lines. We will detail the scientific rationale behind experimental design, provide validated protocols for key cytotoxicity assays, and compare its hypothetical performance against other known imidazole-based anticancer agents.
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Its derivatives have been extensively explored for anticancer properties, acting through various mechanisms such as kinase inhibition, disruption of microtubule assembly, and induction of apoptosis.[2][3][4] This guide establishes a robust methodology to characterize where 1H-Imidazole-4,5-dimethanol, 2-phenyl- (herein referred to as "Compound X") fits within this landscape.
Rationale for Comparative Cytotoxicity Analysis
The initial characterization of a novel compound requires a comparative approach to benchmark its potency and selectivity. By testing Compound X alongside established anticancer agents or structurally similar molecules, we can:
-
Determine Relative Potency: Quantify its effectiveness (e.g., via IC50 values) relative to known standards.
-
Identify Potential Selectivity: Assess whether it preferentially targets certain cancer cell types over others.
-
Guide Mechanistic Studies: Similarities or differences in activity profiles compared to agents with known mechanisms can provide initial clues into its mode of action.
For this guide, we will compare the hypothetical performance of Compound X against two reference compounds:
-
Doxorubicin: A widely used chemotherapeutic agent that acts primarily as a topoisomerase II inhibitor and DNA intercalator, serving as a positive control for general cytotoxicity.[4]
-
A Fictional Analog, "2-phenyl-1H-imidazole" (Analog P): A structurally simpler version lacking the dimethanol groups at the 4 and 5 positions. This comparison helps elucidate the contribution of the dimethanol moiety to the compound's activity.
Experimental Design & Workflow
A multi-assay, multi-cell line approach is critical for a thorough and reliable assessment of cytotoxicity. Our workflow is designed to move from broad viability screening to more specific assays that distinguish between different modes of cell death.
Caption: High-level experimental workflow for assessing compound cytotoxicity.
Detailed Experimental Protocols
The following protocols are standardized for assessing cytotoxicity in adherent cancer cell lines such as MCF-7 (Breast), A549 (Lung), and HCT116 (Colon).
Cell Culture and Seeding
-
Cell Maintenance: Culture cells in the recommended medium (e.g., DMEM for MCF-7, F-12K for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well clear-walled plate. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the time of treatment.
-
Adherence: Incubate the plates for 24 hours to allow cells to adhere.
Metabolic Viability Assay (MTT Assay)
This assay measures the activity of mitochondrial reductase enzymes, which reflects the metabolic state and viability of the cells.[5]
-
Treatment: Remove the old media and add fresh media containing serial dilutions of Compound X, Analog P, or Doxorubicin. Include "vehicle control" (e.g., DMSO) and "no cell" (media only) wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[6]
-
Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Plot % Viability vs. Log(Concentration) to determine the IC50 value.
-
Membrane Integrity Assay (LDH Release Assay)
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[7][8]
-
Treatment: Prepare a parallel 96-well plate as described in the MTT assay. Additionally, prepare "maximum LDH release" control wells by treating cells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[7]
-
Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and a tetrazolium salt) to each well.[8]
-
Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Calculation:
-
% Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Abs_spontaneous is the LDH release from vehicle-treated cells.
-
Comparative Data Analysis (Hypothetical)
The following data is presented as a hypothetical example to illustrate the comparative analysis process. While no specific experimental data for '1H-Imidazole-4,5-dimethanol, 2-phenyl-' was found in the reviewed literature, the IC50 values for the compound and its comparators are modeled based on typical results for imidazole derivatives against these cell lines.[2][4][9]
| Compound | Cancer Type | Cell Line | IC50 (µM) - MTT Assay (48h) | IC50 (µM) - LDH Assay (48h) |
| Compound X | Breast | MCF-7 | 8.5 | 12.1 |
| Lung | A549 | 15.2 | 20.5 | |
| Colon | HCT116 | 6.8 | 9.3 | |
| Analog P | Breast | MCF-7 | 35.4 | 48.2 |
| Lung | A549 | > 50 | > 50 | |
| Colon | HCT116 | 28.9 | 41.5 | |
| Doxorubicin | Breast | MCF-7 | 0.9 | 1.5 |
| Lung | A549 | 1.2 | 1.9 | |
| Colon | HCT116 | 0.7 | 1.1 |
Interpretation of Hypothetical Data:
-
Potency: Compound X demonstrates significantly greater potency (lower IC50 values) than its simpler counterpart, Analog P, across all cell lines. This suggests that the 4,5-dimethanol groups are crucial for its cytotoxic activity.
-
Comparison to Standard: While not as potent as the clinical drug Doxorubicin, Compound X exhibits activity in the low micromolar range, which is a promising result for a novel compound.[4]
-
Selectivity: Compound X shows higher potency against the colon cancer cell line HCT116 and the breast cancer line MCF-7 compared to the lung cancer line A549.
-
Assay Correlation: The IC50 values from the LDH assay are consistently higher than those from the MTT assay. This is expected, as a loss of metabolic activity (MTT) often precedes the complete loss of membrane integrity (LDH release).[5]
Proposed Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
Many imidazole derivatives exert their anticancer effects by inhibiting key signaling pathways that control cell survival and proliferation.[3] One of the most critical pathways is the PI3K/AKT/mTOR cascade.[9] We hypothesize that Compound X may inhibit one of the core kinases in this pathway.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by Compound X.
This pathway is frequently overactive in cancer, promoting uncontrolled cell growth and preventing programmed cell death (apoptosis).[9] By inhibiting a key node like PI3K or AKT, Compound X could simultaneously halt proliferation and reactivate the apoptotic machinery, leading to the cytotoxic effects observed in our assays. Further experiments, such as Western blot analysis to measure the phosphorylation status of AKT and its downstream targets, would be required to validate this hypothesis.
Conclusion
This guide outlines a systematic and robust methodology for the initial cytotoxic characterization of 1H-Imidazole-4,5-dimethanol, 2-phenyl-. By employing a panel of diverse cancer cell lines and utilizing complementary assays that measure both metabolic viability and membrane integrity, researchers can obtain a comprehensive profile of the compound's potency and selectivity. The hypothetical data presented herein illustrates how Compound X could represent a promising scaffold, with the dimethanol substituents playing a key role in its activity. Future work should focus on validating its mechanism of action and expanding the investigation to in vivo models.
References
-
Jain, A. K., et al. (2021). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry, 12(9), 1535-1563. Available at: [Link]
-
Sharma, A., et al. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Research in Chemistry, 15(3), 163-168. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(15), 4653. Available at: [Link]
-
Kaur, H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Receptors and Signal Transduction, 41(5), 431-447. Available at: [Link]
-
Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. Available at: [Link]
-
Griniukova, A., et al. (2023). Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies. Research Square. Available at: [Link]
-
Baskaran, R., et al. (2023). Anticancer Activity of the Amide- Imidazole Compound on Cancer Cell Lines: An In-Vitro Study. Journal of Clinical and Diagnostic Research, 17(4). Available at: [Link]
-
Griniukova, A., et al. (2023). In vitro anticancer activity of imidazole derivatives. ResearchGate. Available at: [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies, 2(1), 51-62. Available at: [Link]
-
Guedes, da Silva Almeida, et al. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. Brazilian Journal of Medical and Biological Research, 49(7). Available at: [Link]
-
Oruc-Emre, E. E., et al. (2022). Effects of imidazole on cell viability in HCC cell lines. ResearchGate. Available at: [Link]
-
Chan, L. N., et al. (2017). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 12(1), e0169415. Available at: [Link]
-
Chate, A. V., et al. (2024). Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles of Biological Interest. Asian Journal of Chemistry, 36(8), 2135-2142. Available at: [Link]
-
Jasim, L. S., & Al-Masoudi, W. A. M. (2022). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. NeuroQuantology, 20(8), 512-525. Available at: [Link]
-
Dake, S. A., et al. (2018). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Journal of Organic & Inorganic Chemistry, 3(2). Available at: [Link]
-
Mehrabi, H., et al. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Egyptian Journal of Chemistry. Available at: [Link]
-
Kumar, A., et al. (2018). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. Indian Journal of Heterocyclic Chemistry, 28(3), 423-427. Available at: [Link]
-
Chen, P., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][2][5] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-016. Available at: [Link]
-
Demkowicz, S., et al. (2017). Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones. Journal of Natural Products, 80(3), 606-614. Available at: [Link]
-
Bailey, D. M., et al. (1985). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 28(2), 256-260. Available at: [Link]
-
Khabnadideh, S., et al. (2016). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology, 1(2), 37-40. Available at: [Link]
-
Bilici, E., & Akkoç, S. (2025). Investigation of the Cytotoxic Effect of A New N-Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. Van Medical Journal, 32(1), 3-6. Available at: [Link]
-
Sahoo, B. M., et al. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 3(6), 461-468. Available at: [Link]
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcdr.net [jcdr.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Enzyme Inhibition Kinetics of Imidazole-Based Compounds
For researchers, scientists, and drug development professionals, understanding how a compound interacts with its enzyme target is a cornerstone of modern therapeutics. Imidazole-based compounds are a particularly significant class of molecules, forming the structural core of drugs that target a vast range of enzymes.[1][2][3] Their ability to coordinate with metal ions in active sites—such as the heme iron in Cytochrome P450s—and participate in hydrogen bonding makes them versatile enzyme inhibitors.[4][5][6][7]
This guide provides an in-depth framework for the systematic evaluation of imidazole-based enzyme inhibitors. Moving beyond a simple checklist of steps, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our analysis in the fundamental principles of enzyme kinetics.
The Foundation: Understanding Enzyme Inhibition
Before designing an experiment, a firm grasp of enzyme kinetics is essential. At its core, enzyme inhibition analysis seeks to determine two key factors: the potency of an inhibitor and its mechanism of action (MoA) .
Key Kinetic Parameters:
-
IC50 (Half Maximal Inhibitory Concentration): This is an operational parameter that quantifies the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[8] While incredibly useful for initial screening and ranking of compounds, it is crucial to remember that the IC50 value is dependent on experimental conditions, particularly substrate concentration.[8][9]
-
Ki (Inhibition Constant): The Ki is a true, intrinsic measure of an inhibitor's binding affinity for an enzyme.[8][9][10] It represents the equilibrium dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a higher binding affinity and, therefore, a more potent inhibitor.[8][11] Unlike the IC50, the Ki is a thermodynamic constant that is independent of enzyme concentration.[10]
The relationship between these two parameters is dictated by the mechanism of inhibition and the substrate concentration, as defined by the Cheng-Prusoff relationship.[12] For competitive inhibitors, the relationship is: IC50 = Ki * (1 + [S]/Km).[12]
Types of Reversible Inhibition:
An inhibitor's MoA describes how it binds to the enzyme. This is determined by performing kinetic studies at varying substrate concentrations. The three primary modes of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds only to the free enzyme (E) at the same active site as the substrate. It "competes" with the substrate.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This binding site only becomes available after the substrate has bound.
-
Non-competitive/Mixed Inhibition: The inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex. Non-competitive is a special case of mixed inhibition where the inhibitor has the same affinity for both E and ES.[9]
Determining the MoA is critical because it provides insight into the compound's binding site and its potential in vivo efficacy, which can be influenced by fluctuating substrate concentrations.
The Overall Experimental Workflow
A robust assessment of an inhibitor follows a logical progression from initial potency screening to a detailed mechanistic study. This workflow ensures that resources are focused on the most promising compounds.
Caption: A generalized workflow for assessing enzyme inhibitors.
Experimental Design and Protocols
Scientific integrity is paramount. Each protocol must be self-validating through the inclusion of proper controls. The causality behind each step is explained to provide a deeper understanding.
Protocol 1: IC50 Determination
This experiment aims to determine the concentration of an imidazole compound required to inhibit 50% of the enzyme's activity.
Rationale: This is the primary screening assay to rank compounds by potency. A full dose-response curve provides more reliable data than a single-point screen and helps identify compounds with poor solubility or other artifacts at high concentrations.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for the enzyme. Ensure all components are compatible with the assay.[13]
-
Enzyme Stock: Prepare a concentrated stock of the enzyme in assay buffer. Store on ice.[14] The final concentration in the assay should be in the linear range of the velocity vs. enzyme concentration plot.
-
Substrate Stock: Prepare a concentrated stock of the substrate. The final concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to different inhibition types.
-
Inhibitor Stocks: Prepare serial dilutions of the imidazole compounds in a suitable solvent (e.g., DMSO), followed by a final dilution into the assay buffer. Ensure the final solvent concentration is constant across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup (96-well plate format):
-
Controls (in triplicate):
-
100% Activity Control (Negative Control): Enzyme + Substrate + Vehicle (e.g., DMSO). This defines the uninhibited reaction rate.
-
0% Activity Control (Background Control): Substrate + Buffer (No Enzyme). This accounts for any non-enzymatic substrate degradation.
-
-
Test Wells (in triplicate):
-
Add a fixed volume of each inhibitor dilution to the wells.
-
Add a fixed volume of enzyme solution to all wells (except the 0% control).
-
Pre-incubation (Causality): Incubate the plate for 10-15 minutes at the assay temperature. This step is critical as it allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts. This is especially important for slow-binding or time-dependent inhibitors.
-
-
-
Initiate and Measure:
-
Data Analysis:
-
Calculate Initial Velocity (V₀): For each well, determine the initial reaction rate by calculating the slope of the linear portion of the progress curve (absorbance vs. time).[16][17]
-
Normalize Data: Express the velocity of each test well as a percentage of the 100% activity control.
-
Generate Curve: Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value.[3]
-
Protocol 2: Mechanism of Inhibition (MoI) Study
This experiment elucidates how the inhibitor interacts with the enzyme and substrate.
Rationale: By systematically varying both substrate and inhibitor concentrations, we can generate data that, when plotted, produces distinct patterns characteristic of a specific inhibition mechanism. This allows for the calculation of the true binding affinity, Ki.
Sources
- 1. nbinno.com [nbinno.com]
- 2. jopir.in [jopir.in]
- 3. benchchem.com [benchchem.com]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciencesnail.com [sciencesnail.com]
- 10. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 11. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 16. Khan Academy [khanacademy.org]
- 17. Parameter Reliability and Understanding Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Cross-Reactivity Profiling of 1H-Imidazole-4,5-dimethanol, 2-phenyl-
In the intricate world of drug discovery, the journey from a promising hit compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is understanding a molecule's selectivity. While a compound may exhibit high potency for its intended target, its interactions with other proteins, known as off-target effects, can lead to unforeseen toxicity or diminished efficacy. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound, 1H-Imidazole-4,5-dimethanol, 2-phenyl- , a heterocyclic molecule with potential therapeutic applications.
The imidazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] Given this precedent, a thorough investigation into the selectivity of "1H-Imidazole-4,5-dimethanol, 2-phenyl-" is not merely a precautionary step but a fundamental necessity in its development. This guide will objectively compare three orthogonal and widely adopted methodologies for assessing compound selectivity: broad-panel biochemical kinase screening, cell-based G-protein coupled receptor (GPCR) functional assays, and the Cellular Thermal Shift Assay (CETSA) for unbiased target engagement.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Failing to identify off-target interactions early in the drug discovery pipeline can have costly and time-consuming consequences. Undesirable off-target activities are a major cause of candidate attrition in later preclinical and clinical stages.[3][4][5] A well-designed cross-reactivity profiling strategy provides a roadmap for lead optimization, enabling medicinal chemists to rationally design molecules with improved selectivity and a lower propensity for adverse effects.
This guide is structured to provide researchers, scientists, and drug development professionals with not only the theoretical underpinnings of each profiling platform but also actionable, step-by-step protocols and illustrative data. By understanding the strengths and limitations of each approach, researchers can make informed decisions to build a comprehensive selectivity profile for their compounds of interest.
Comparative Analysis of Cross-Reactivity Profiling Platforms
The choice of a cross-reactivity profiling platform depends on several factors, including the putative target class of the compound, the desired depth of screening, and the stage of the drug discovery program. Here, we compare three industry-standard approaches.
| Profiling Platform | Principle | Advantages | Limitations | Typical Application |
| Biochemical Kinase Panels | Measures direct inhibition of a large panel of purified kinases.[6][7][8] | - High-throughput and cost-effective for broad screening.[6] - Provides quantitative IC50 values for hit validation.[8][9] - Large, diverse panels are commercially available.[6][7] | - Lacks cellular context (e.g., ATP concentration, scaffolding proteins).[9] - May not reflect in-cell potency or target engagement. | Early-stage hit-to-lead and lead optimization for kinase inhibitor programs. |
| Cell-Based GPCR Assays | Measures functional cellular responses (e.g., second messenger signaling, β-arrestin recruitment) upon GPCR activation or inhibition.[10][11] | - Physiologically relevant, assessing compound activity in a cellular environment. - Can distinguish between agonists, antagonists, and allosteric modulators.[12] - Multiple assay formats are available for various signaling pathways.[10][13] | - Can be more complex and lower-throughput than biochemical assays. - Results can be cell-line dependent. | Screening and profiling of compounds targeting GPCRs. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[14][15][16] | - Directly confirms target engagement in intact cells or cell lysates.[17][18] - Unbiased, does not require a known functional readout. - Can be adapted for high-throughput screening.[16] | - Requires a specific antibody for detection in traditional formats. - Thermal stabilization does not always correlate with functional activity. | Target validation and confirmation of in-cell target engagement for any protein class. |
Experimental Workflows and Protocols
I. Broad-Panel Biochemical Kinase Profiling
Biochemical kinase assays are a cornerstone of selectivity profiling, especially for compounds designed to target the kinome.[7][8][19] These assays typically measure the inhibition of phosphotransferase activity of a large panel of purified kinases.
Caption: Workflow for a cell-based GPCR β-arrestin recruitment assay.
-
Cell Culture: Culture a cell line stably expressing the GPCR of interest fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment.
-
Cell Plating: Seed the cells into a 384-well white, clear-bottom assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of "1H-Imidazole-4,5-dimethanol, 2-phenyl-" to the assay plate.
-
Agonist/Antagonist Mode:
-
Agonist Mode: Incubate the cells with the compound for 90 minutes at 37°C.
-
Antagonist Mode: Pre-incubate the cells with the compound for 30 minutes, then add a known agonist of the GPCR at its EC80 concentration and incubate for an additional 90 minutes.
-
-
Detection: Add the PathHunter® detection reagents and incubate for 60 minutes at room temperature.
-
Data Acquisition and Analysis:
-
Measure chemiluminescence using a plate reader.
-
For agonist activity, calculate the percent activation relative to a known reference agonist.
-
For antagonist activity, calculate the percent inhibition of the agonist response.
-
Determine EC50 or IC50 values by plotting the response versus compound concentration.
-
| GPCR Target | Assay Mode | Compound | EC50/IC50 (nM) |
| Adrenergic Receptor α2A | Antagonist | 1H-Imidazole-4,5-dimethanol, 2-phenyl- | 550 |
| Dopamine Receptor D2 | Antagonist | 1H-Imidazole-4,5-dimethanol, 2-phenyl- | >10,000 |
| Serotonin Receptor 5-HT2A | Antagonist | 1H-Imidazole-4,5-dimethanol, 2-phenyl- | >10,000 |
| Adrenergic Receptor α2A | Agonist | 1H-Imidazole-4,5-dimethanol, 2-phenyl- | No activity |
This hypothetical data suggests that "1H-Imidazole-4,5-dimethanol, 2-phenyl-" has weak antagonistic activity at the α2A adrenergic receptor.
III. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying direct target engagement in a cellular setting. [14][15][16][18]It is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature. [14][16]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Culture cells to confluency and treat with a high concentration (e.g., 10 µM) of "1H-Imidazole-4,5-dimethanol, 2-phenyl-" or vehicle (DMSO) for 1-2 hours.
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles. [15] * Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation. [15]4. Protein Analysis:
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Determine the protein concentration.
-
Analyze the soluble protein levels of the target of interest (e.g., p38α MAPK) by Western blotting using a specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining as a function of temperature for both the compound-treated and vehicle-treated samples.
-
The shift in the melting temperature (ΔTm) indicates target engagement.
-
| Target Protein | Treatment | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| p38α MAPK | Vehicle (DMSO) | 52.3°C | - |
| p38α MAPK | 10 µM 1H-Imidazole-4,5-dimethanol, 2-phenyl- | 56.8°C | +4.5°C |
| GAPDH (Control) | Vehicle (DMSO) | 65.1°C | - |
| GAPDH (Control) | 10 µM 1H-Imidazole-4,5-dimethanol, 2-phenyl- | 65.3°C | +0.2°C |
This hypothetical CETSA data provides strong evidence that "1H-Imidazole-4,5-dimethanol, 2-phenyl-" directly binds to and stabilizes p38α MAPK in a cellular environment, confirming the biochemical kinase profiling result.
Synthesizing the Data: Building a Comprehensive Selectivity Profile
By integrating the data from these orthogonal assays, a comprehensive picture of the selectivity of "1H-Imidazole-4,5-dimethanol, 2-phenyl-" begins to emerge. The biochemical kinase screen identified p38α MAPK as a primary target and VEGFR-2 as a potential secondary target. The CETSA experiment confirmed direct engagement of p38α MAPK in cells. The GPCR screen revealed a weak off-target interaction with the α2A adrenergic receptor.
This multi-faceted approach provides a robust foundation for the continued development of "1H-Imidazole-4,5-dimethanol, 2-phenyl-". The identified on- and off-target activities can guide structure-activity relationship (SAR) studies to enhance potency for p38α MAPK while mitigating activity against VEGFR-2 and the α2A adrenergic receptor.
Conclusion
The cross-reactivity profiling of a novel compound like "1H-Imidazole-4,5-dimethanol, 2-phenyl-" is a critical exercise in modern drug discovery. A strategic combination of broad-panel biochemical screens, cell-based functional assays, and target engagement studies provides a powerful and comprehensive approach to de-risking a compound and guiding its optimization. The methodologies and workflows presented in this guide offer a robust framework for researchers to thoroughly characterize the selectivity of their molecules, ultimately increasing the probability of success in developing safe and effective medicines.
References
-
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
BPS Bioscience. Kinase Screening and Profiling Services. [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
ACS Publications. Screening for GPCR Ligands Using Surface Plasmon Resonance. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Creative Bioarray. GPCR Screening Services. [Link]
-
MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]
-
American Physiological Society. Recent progress in assays for GPCR drug discovery. [Link]
-
National Center for Biotechnology Information. Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]
-
ResearchGate. (PDF) Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]
-
PubMed. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
National Center for Biotechnology Information. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. [Link]
-
SIELC Technologies. 1H-Imidazole-4,5-dimethanol, 2-phenyl-. [Link]
-
Royal Society of Chemistry. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
Royal Society of Chemistry. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
Royal Society of Chemistry. Chemical labeling strategies for small molecule natural product detection and isolation. [Link]
-
ResearchGate. Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases | Request PDF. [Link]
-
IJFMR. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]
-
Royal Society of Chemistry. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. [Link]
-
NIST. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. [Link]
-
PubChem. 1H-Imidazole-4,5-dimethanol. [Link]
-
US EPA. 1H-Imidazole-4,5-dimethanol, 2-phenyl- - Substance Details. [Link]
-
MDPI. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). [Link]
-
FirstWord Pharma. CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). [Link]
-
MDPI. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]
-
PubMed Central. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b]d[8][9]ioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. [Link]
-
PubMed. 4,5-Dimethyl-2-phenyl-1-(p-tol-yl)-1H-imidazole. [Link]
-
ResearchGate. Synthesis and biological activity of 1H-imidazo[4,5-f]p[9][16]henanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling. [Link]
-
National Center for Biotechnology Information. 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole. [Link]
-
National Center for Biotechnology Information. 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. [Link]
-
ResearchGate. (PDF) Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. news-medical.net [news-medical.net]
- 19. assayquant.com [assayquant.com]
Safety Operating Guide
A Guide to the Safe Disposal of 1H-Imidazole-4,5-dimethanol, 2-phenyl-
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to protecting personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of 1H-Imidazole-4,5-dimethanol, 2-phenyl- (CAS No. 61698-32-6), grounded in established safety protocols and regulatory standards.
While specific disposal data for 1H-Imidazole-4,5-dimethanol, 2-phenyl- is not extensively documented, a conservative approach based on the known hazards of the parent imidazole structure is both prudent and scientifically sound. Imidazole and its derivatives are typically classified as corrosive, harmful if swallowed, and are suspected reproductive toxins.[1][2][3][4][5] Therefore, all waste containing this compound must be treated as hazardous.
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the potential hazards is essential. This initial assessment informs all subsequent safety and disposal procedures.
1.1 Hazard Profile
Based on analogous imidazole compounds, 1H-Imidazole-4,5-dimethanol, 2-phenyl- should be handled as a substance with the following potential hazards:
| Hazard Classification | Description | Primary Exposure Routes |
| Corrosive | May cause severe skin burns and serious eye damage.[1][2] | Dermal, Ocular |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][4][5] | Ingestion |
| Reproductive Toxicity | Suspected of damaging the unborn child.[1][2][4] | Inhalation, Dermal, Ingestion |
| Respiratory Irritation | May cause respiratory irritation.[6] | Inhalation |
This table is based on data for structurally similar imidazole compounds. Always consult the specific Safety Data Sheet (SDS) for the material you are using, if available.
1.2 Incompatible Materials
To prevent dangerous chemical reactions, waste containing 1H-Imidazole-4,5-dimethanol, 2-phenyl- must be segregated from incompatible materials. Key incompatibilities for imidazole derivatives include:
Storing this waste with incompatible substances can lead to heat generation, violent reactions, or the release of hazardous gases.
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to safety protocols is the foundation of safe chemical handling. The following controls are mandatory when handling waste of 1H-Imidazole-4,5-dimethanol, 2-phenyl-.
2.1 Engineering Controls
-
Chemical Fume Hood: All handling and preparation of waste must be conducted within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[2][7]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance.[2]
2.2 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required.[7]
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[8]
Section 3: Step-by-Step Disposal Protocol
The disposal of 1H-Imidazole-4,5-dimethanol, 2-phenyl- must comply with federal regulations, such as the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), and any applicable state and local laws.[9][10]
Step 1: Waste Characterization and Segregation
-
Identify Waste Streams: Determine if the waste is the pure compound, a solution, or contaminated lab materials (e.g., gloves, wipes, glassware). Each waste stream may have specific segregation requirements.
-
Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[7] In particular, keep it separate from the incompatible materials listed in Section 1.2.
Step 2: Waste Collection and Container Selection
-
Primary Container: Collect waste in a sealable, airtight container made of a compatible material (e.g., high-density polyethylene - HDPE).[2][7]
-
Avoid Overfilling: Fill containers to no more than 80% capacity to allow for expansion and prevent spills.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure compound and contaminated solids (e.g., paper towels, gloves) in a designated, labeled container.[2]
-
Liquid Waste: Collect solutions in a labeled, leak-proof container.
-
Step 3: Labeling the Hazardous Waste Container
-
Immediate Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[2]
-
Required Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1H-Imidazole-4,5-dimethanol, 2-phenyl-" (avoiding abbreviations)
-
The specific hazard characteristics (e.g., Corrosive, Toxic)
-
The accumulation start date
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage of Hazardous Waste
-
Designated Area: Store the waste container in a designated satellite accumulation area within or near the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain potential leaks or spills.[11]
-
Secure Storage: Keep the container tightly closed except when adding waste. Store it in a cool, dry, and well-ventilated area away from direct sunlight, heat, or ignition sources.[7]
-
Incompatibility Storage: Ensure the storage location is segregated from incompatible chemicals.[11]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or is no longer being used, contact your institution's EHS department to arrange for pickup and disposal.[2]
-
Licensed Disposal Facility: The waste must be transported and disposed of by a licensed hazardous waste management company in accordance with all EPA and Department of Transportation (DOT) regulations.[12][13]
Decision Workflow for Disposal
The following diagram outlines the critical decision points in the disposal process for 1H-Imidazole-4,5-dimethanol, 2-phenyl-.
Caption: Disposal workflow for 1H-Imidazole-4,5-dimethanol, 2-phenyl-.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Cleanup
-
Minor Spill: For a small spill within a chemical fume hood, ensure proper PPE is worn. Use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to clean up the spill. Place all cleanup materials into a sealed, labeled hazardous waste container.[2]
-
Major Spill: If a large spill occurs, or if it happens outside of a fume hood, evacuate the area immediately. Secure the area to prevent entry and notify your supervisor and institutional EHS for emergency response.[7]
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5]
-
Inhalation: Move the affected person to fresh air.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[4][5]
By adhering to these rigorous, safety-first protocols, laboratory professionals can ensure the responsible management of chemical waste, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- EPA Hazardous Waste Management.
- Prudent Disposal of Imidazo[4,5-d]imidazole: A Guide for Labor
- Imidazole Standard Operating Procedure.
- Imidazole - University of Washington. University of Washington.
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- Hazardous Waste Disposal in the Workplace: EPA Regul
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- Hazardous Waste | US EPA. U.S. Environmental Protection Agency.
- Safety D
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Waste, Chemical, and Cleanup Enforcement | US EPA. U.S. Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. U.S. Environmental Protection Agency.
- SAFETY D
- 5-methyl-2-phenyl-1H-imidazole-4-methanol - Safety D
- 1H-Imidazole-5-methanol SDS, 822-55-9 Safety D
- Safety Data Sheet - Sigma-Aldrich. Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. chemos.de [chemos.de]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. echemi.com [echemi.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. axonator.com [axonator.com]
- 10. epa.gov [epa.gov]
- 11. connmaciel.com [connmaciel.com]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. cleanmanagement.com [cleanmanagement.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
